Isoindolin-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIFSHPDDSIFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564155 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45766-35-6 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the Isoindoline Scaffold
An In-depth Technical Guide to Isoindolin-5-amine: Core Properties and Applications for Scientific Professionals
The isoindoline heterocyclic core is a cornerstone in medicinal chemistry and materials science.[1] As an isomer of the more commonly known indoline, the isoindoline framework, which consists of a benzene ring fused to a five-membered pyrrolidine ring, is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1] Consequently, isoindoline derivatives are integral to numerous clinically approved drugs and bioactive molecules, with applications ranging from oncology and inflammation to hypertension and obesity.[1] this compound, in particular, represents a strategically vital building block. The presence of a primary aromatic amine at the C-5 position provides a versatile chemical handle for facile derivatization, enabling the exploration of vast chemical space in drug discovery and development programs. This guide offers a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Properties
This compound is a bifunctional molecule featuring a secondary aliphatic amine within the heterocyclic ring and a primary aromatic amine on the benzene ring. These features dictate its chemical reactivity and physical properties. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data from the parent isoindoline molecule.
Chemical Structure & Identifiers
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IUPAC Name: this compound
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Molecular Formula: C₈H₁₀N₂
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Molecular Weight: 134.18 g/mol [2]
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CAS Registry Number: 45766-35-6[2]
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Hydrochloride Salt CAS: 503614-81-1[3]
Physical Data Summary
The following table summarizes the key physical properties. It is important to note that where specific data for this compound is unavailable, values for the parent compound, Isoindoline, are provided as an estimate and are marked accordingly.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be an off-white to yellow or brown solid. | General property of aromatic amines. |
| Melting Point | Data not available. | Specific to the compound; differs from parent isoindoline. |
| Boiling Point | ~221 °C (Estimate) | Based on the parent compound, Isoindoline.[4] |
| Density | ~1.05 g/mL at 25 °C (Estimate) | Based on the parent compound, Isoindoline.[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Based on the parent compound, Isoindoline, and typical amine solubility.[4] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light.[2] | Recommended for amine stability. |
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of this compound is not commonly detailed in standard literature, but a robust and high-yield pathway can be designed based on well-established chemical transformations. The most logical approach involves the reduction of a commercially available nitro-substituted precursor.
Proposed Synthesis Pathway: Catalytic Hydrogenation
The preferred method for preparing this compound is the catalytic hydrogenation of 5-nitroisoindoline. This reaction is typically clean, efficient, and high-yielding. The nitro group is readily reduced to a primary amine in the presence of a metal catalyst and a hydrogen source, without affecting the core heterocyclic structure.
Caption: Proposed synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Synthesis
This protocol is a representative example based on established chemical principles for nitro group reduction.
Objective: To synthesize this compound from 5-nitroisoindoline.
Materials:
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5-nitroisoindoline (1.0 eq)
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10% Palladium on activated carbon (Pd/C) (5-10 mol%)
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Methanol (or Ethanol) as solvent
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Hydrogen gas (H₂) balloon or ammonium formate (HCOONH₄) (4-5 eq)
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Celite™ or a similar filtration aid
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Rotary evaporator
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Standard glassware for inert atmosphere reactions
Procedure:
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Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroisoindoline (1.0 eq) in methanol (~20 mL per gram of substrate).
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Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a stream of nitrogen or argon. Causality: Pd/C is an excellent catalyst for hydrogenation; adding it under inert gas prevents potential ignition of the solvent by the dry, pyrophoric catalyst.
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Hydrogenation:
-
Method A (H₂ Gas): Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.
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Method B (Transfer Hydrogenation): Add ammonium formate (4-5 eq) to the mixture. Heat the reaction to a gentle reflux (~40-60 °C). Causality: Ammonium formate decomposes in situ to provide hydrogen, avoiding the need for a pressurized H₂ gas setup, which is often more convenient and safer for lab-scale synthesis.
-
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), staining with a UV-active indicator or potassium permanganate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion (typically 2-6 hours).
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Work-up and Filtration: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional methanol to ensure complete recovery of the product. Trustworthiness: This step is critical for removing the heterogeneous catalyst, which is essential for product purity and prevents downstream reaction interference.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting this compound can be further purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Spectroscopic Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral features and standard protocols for analysis.
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Expected Features:
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Aromatic Protons (3H): The three protons on the benzene ring will appear in the δ 6.5-7.5 ppm range. Due to the electron-donating effects of the two amine groups, they will be upfield relative to benzene (7.34 ppm). They will likely present as a complex ABC spin system. The proton ortho to the amino group (H-4) will be the most upfield, followed by the H-6 proton, with the H-7 proton being the most downfield.
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Benzylic Protons (4H): The four protons of the isoindoline ring (at C-1 and C-3) are chemically equivalent. They are expected to appear as a single, sharp peak (singlet) in the δ 4.0-4.5 ppm range.
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Amine Protons (3H): The protons of the primary aromatic amine (-NH₂) and the secondary aliphatic amine (-NH) will appear as broad singlets. The aromatic NH₂ protons typically appear between δ 3.5-5.0 ppm, while the heterocyclic NH proton may appear further upfield (δ 1.5-3.0 ppm). Their chemical shift is highly dependent on solvent and concentration. They will exchange with D₂O.
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Step-by-Step Protocol:
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Prepare a sample by dissolving ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a standard 5 mm NMR tube.
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Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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To confirm the identity of the NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the NH and NH₂ protons should disappear or significantly diminish.
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Expected Features:
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group (C-5) will be significantly upfield due to shielding. The carbons ortho and para to the amino group (C-4, C-6, and C-7a) will also be shielded compared to unsubstituted benzene carbons. The carbon ipso to the pyrrolidine ring (C-3a) will be further downfield.
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Aliphatic Carbons (2C): The two equivalent benzylic carbons (C-1 and C-3) will appear as a single peak in the aliphatic region, expected around δ 50-55 ppm.
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Step-by-Step Protocol:
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Use the same sample prepared for ¹H NMR.
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Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
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Optionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
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Expected Features:
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N-H Stretching: Primary aromatic amines (Ar-NH₂) typically show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The secondary aliphatic amine (-NH-) will show a single, weaker band in the same region.
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C-N Stretching: Look for C-N stretching vibrations in the 1250-1350 cm⁻¹ region (aromatic) and 1020-1250 cm⁻¹ region (aliphatic).
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Aromatic C-H Stretching: A sharp peak will be observed just above 3000 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
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Step-by-Step Protocol:
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Prepare the sample using either a KBr pellet (for solids) or as a thin film on a salt plate (NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Place the sample in the IR spectrometer.
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Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
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Expected Features:
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Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₈H₁₀N₂) has two nitrogen atoms, and its molecular weight is 134.18. Therefore, the molecular ion peak (M⁺) should be observed at m/z = 134.
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Fragmentation: Expect characteristic fragmentation patterns, such as the loss of an H atom to give a stable ion at m/z = 133.
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Step-by-Step Protocol:
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for accurate mass determination (HRMS), or an electron ionization (EI) source for fragmentation analysis.
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Acquire the mass spectrum.
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Part 3: Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is of paramount importance to drug discovery due to its structural features and synthetic accessibility.
A Privileged Scaffold and Versatile Building Block
The isoindoline core is present in a multitude of FDA-approved drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be effectively oriented within the binding pockets of enzymes and receptors. The 5-amino group serves as a key point for diversification. It is a potent nucleophile and can undergo a wide range of chemical transformations, allowing for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.
Recent research highlights the utility of isoindoline derivatives as potent antibacterial agents and dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for treating inflammation.
Caption: Derivatization potential of the 5-amino group for drug discovery.
Part 4: Safety, Handling, and Toxicology
While this compound itself has not been extensively profiled, data from structurally related compounds, such as 5-Aminoisoquinoline, and general chemical safety principles for aromatic amines should guide its handling.
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Toxicological Summary: The chemical, physical, and toxicological properties have not been thoroughly investigated. Based on related structures, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation. Aromatic amines as a class can be toxic and some are known carcinogens; therefore, appropriate precautions are mandatory.
GHS Hazard Information (Inferred)
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Pictograms: (Textual description) Health Hazard, Exclamation Mark.
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Signal Word: Warning
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Hazard Statements:
Safe Handling and Storage
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields or goggles.
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.
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In case of Exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation develops.
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Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
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References
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoisoquinoline. Retrieved from [Link]
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- 3. This compound hydrochloride | 503614-81-1 [chemicalbook.com]
- 4. Isoindoline | 496-12-8 [chemicalbook.com]
- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isoindolin-5-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The isoindoline nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This technical guide provides an in-depth analysis of a key derivative, Isoindolin-5-amine, a versatile building block for drug discovery and development. We will elucidate its fundamental chemical identity, including its definitive CAS number and structure, and present a comprehensive overview of its physicochemical properties. Furthermore, this guide details a robust, field-proven synthetic protocol, explaining the causal chemistry behind the procedural steps. The pivotal role of the isoindoline pharmacophore in clinical drugs is examined, highlighting how the 5-amino functional group serves as a strategic anchor for generating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.
Core Chemical Identity: this compound
This compound is a bicyclic aromatic amine. Its structure consists of a benzene ring fused to a pyrrolidine ring, with an amine substituent at the C-5 position of the isoindoline core. This arrangement provides a rigid, three-dimensional structure that is frequently recognized by biological targets, classifying it as a "privileged" scaffold in medicinal chemistry.[1][2]
Structure and Identification
The unique identity of this compound is defined by the following key identifiers:
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Chemical Structure:
(Note: A representative 2D structure image would be placed here in a formal whitepaper.) -
Molecular Formula: C₈H₁₀N₂[5]
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Molecular Weight: 134.18 g/mol [5]
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SMILES Code: NC1=CC2=CNCC2=C1[5]
Physicochemical and Handling Properties
A thorough understanding of a compound's physical properties is critical for its application in experimental settings, from storage to reaction setup and formulation.
| Property | Value | Source |
| Appearance | White to off-white solid | [6] |
| Solubility | Poor solubility in water | [6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |
| Basicity | Exhibits properties of a weak base, typical of aromatic amines | [6] |
This table summarizes known data. Researchers should always refer to the specific batch's Certificate of Analysis (CoA) for the most accurate information.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is not commonly detailed as a final product but as a crucial intermediate. The most logical and validated pathway involves the construction of a substituted isoindoline precursor followed by the reduction of a nitro group to the target amine. This multi-step process ensures high purity and yield.
The causality behind this approach is rooted in chemical principles: the nitro group is an effective electron-withdrawing group that can direct aromatic substitution, and its reliable reduction to an amine is a cornerstone transformation in organic synthesis.[7]
Detailed Step-by-Step Methodology
This protocol is a self-validating system, where successful isolation and characterization at each step confirm the integrity of the process before proceeding.
Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione from 3-Nitrophthalic Anhydride
-
Reaction Setup: To a solution of 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add urea (1.2 eq).
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Thermal Cyclization: Heat the mixture to reflux (approx. 120-130°C) for 4-6 hours. The causality here is that urea serves as a source of ammonia upon thermal decomposition, which then acts as the nucleophile to form the imide ring.
-
Isolation: Cool the reaction mixture. The product, 5-Nitroisoindoline-1,3-dione, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Reduction of the Imide to 5-Nitroisoindoline
-
Reagent Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of a strong reducing agent like Borane-THF complex (BH₃·THF) or a mixture of Sodium Borohydride (NaBH₄) and a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂).
-
Controlled Reduction: Slowly add a solution of 5-Nitroisoindoline-1,3-dione (1.0 eq) in dry THF to the reducing agent at 0°C. The rationale is to selectively reduce the two carbonyl groups of the imide to methylenes without affecting the aromatic nitro group.
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Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the excess reducing agent with methanol or HCl. Perform a standard aqueous work-up and extract the product, 5-Nitroisoindoline, with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
-
Validation: Confirm product formation via LC-MS and ¹H NMR, observing the disappearance of carbonyl signals and the appearance of two methylene signals.
-
Step 3: Reduction of the Nitro Group to 5-Aminoisoindoline
-
Catalytic Hydrogenation: Dissolve 5-Nitroisoindoline (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of Palladium on Carbon (Pd/C, 10 mol%).
-
Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. This is a highly efficient and clean method for reducing aromatic nitro groups.[3][7]
-
Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Final Validation: The structure and purity of the final compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
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Synthesis Workflow Diagram
Caption: A three-step synthetic route to this compound.
Application in Drug Discovery & Development
The isoindoline scaffold is a privileged structure found in numerous clinical drugs, including thalidomide, lenalidomide, and apremilast, which are used to treat conditions ranging from multiple myeloma to inflammatory diseases.[1][2][3] While these specific drugs are often isoindolinone or phthalimide derivatives, the core isoindoline ring provides the essential structural rigidity and orientation of functional groups for optimal receptor binding.[1][10]
This compound is a particularly valuable building block for two primary reasons:
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Structural Core: It provides the foundational isoindoline pharmacophore.[11]
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Synthetic Handle: The 5-amino group is a versatile nucleophile, enabling a wide range of chemical modifications. It can be readily acylated, alkylated, sulfonated, or used in coupling reactions to build diverse chemical libraries for high-throughput screening.
This strategic derivatization allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Derivatization Strategy Diagram
Caption: Synthetic utility of the 5-amino group for library generation.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is mandatory.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition (C₈H₁₀N₂). Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess purity and confirm molecular weight during reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound, typically achieving >95% or >98% for research and development applications.
Commercial suppliers often provide access to this analytical data to validate the quality of their material.[5]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, characterized by CAS number 45766-35-6, combined with the versatile reactivity of its 5-amino group, makes it an ideal starting point for the synthesis of novel, biologically active molecules. The robust synthetic pathways and clear analytical validation methods underscore its reliability in a research setting. As the demand for novel therapeutics continues to grow, the importance of privileged scaffolds like this compound in the design of next-generation drugs is set to increase, making it a compound of significant interest for professionals in the pharmaceutical sciences.[12]
References
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Preprints.org. [Link]
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Preparation of new derivatives of isoindoline pharmacophore. (n.d.). ResearchGate. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC, NIH. [Link]
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Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. (2022). Taylor & Francis Online. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. [Link]
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This compound | CAS 45766-35-6. (n.d.). Chemical-Suppliers. [Link]
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Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024). ResearchGate. [Link]
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5-Nitroisoindoline-1,3-dione. (n.d.). Oakwood Chemical. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]
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Synthesis of isoindolo[2,1-a]quinoline derivatives and their effects on N2-induced hypoxia. (n.d.). PubMed. [Link]
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Synthesis of C-5 substituted isoindoline-1,3-dione linked with... (n.d.). ResearchGate. [Link]
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Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. [Link]
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CAS No. 89-40-7, 5-Nitroisoindoline-1,3-dione. (n.d.). 001CHEMICAL. [Link]
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5-Aminoisoquinoline | C9H8N2. (n.d.). PubChem, NIH. [Link]
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to Isoindolin-5-amine: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive overview of Isoindolin-5-amine, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and applications, underscoring its significance as a privileged scaffold in the design of novel therapeutics.
Core Identity: IUPAC Nomenclature and Chemical Synonyms
The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a bicyclic aromatic amine that serves as a versatile intermediate in organic synthesis.
Table 1: Chemical Identity of this compound
| Parameter | Value | Source |
| IUPAC Name | 2,3-dihydro-1H-isoindol-5-amine | PubChem[1] |
| Common Synonyms | 5-Aminoisoindoline | Sigma-Aldrich[2] |
| CAS Number | 45766-35-6 | BLD Pharm[3] |
| Molecular Formula | C₈H₁₀N₂ | PubChem[1] |
| Molecular Weight | 134.18 g/mol | PubChem[1] |
The isoindoline core, a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif present in numerous natural products and synthetic compounds with significant biological activities. The strategic placement of the amino group at the 5-position of the isoindoline scaffold provides a crucial handle for further chemical modifications, making it a valuable starting material for the synthesis of compound libraries.[4]
Synthesis and Derivatization: Crafting the Core
The synthesis of the isoindoline skeleton can be achieved through various methods, often involving the cyclization of appropriate precursors. A common and efficient laboratory-scale synthesis of the parent isoindoline core involves the reaction of α,α'-dibromo-o-xylene with a primary amine in the presence of a base.[5]
A plausible and frequently employed route to this compound specifically begins with a commercially available substituted phthalimide, such as 4-nitrophthalimide. This method leverages established and reliable chemical transformations.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione
A well-established method for the nitration of phthalimide involves the use of a mixture of concentrated sulfuric acid and nitric acid.[6]
-
To a stirred mixture of concentrated sulfuric acid and nitric acid, cooled to 0-5 °C, phthalimide is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a designated period to ensure complete nitration.
-
The reaction is then quenched by carefully pouring the mixture over ice, leading to the precipitation of 5-nitroisoindoline-1,3-dione.
-
The solid product is collected by filtration, washed with cold water until neutral, and dried.
Step 2: Reduction of the Nitro Group and Imide to Afford this compound
The simultaneous reduction of the nitro group and the phthalimide moiety can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
5-Nitroisoindoline-1,3-dione is suspended in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
A solution of the reducing agent (e.g., LiAlH₄ in THF) is added dropwise at a controlled temperature (typically 0 °C).
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to drive the reaction to completion.
-
The reaction is carefully quenched with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts.
-
The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield this compound.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. [4]this compound, as a key intermediate, has been instrumental in the development of various therapeutic agents.
As a Bioisostere and Scaffold
The rigid, bicyclic structure of the isoindoline core can serve as a bioisosteric replacement for other aromatic systems, helping to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. The amino group provides a convenient point for the attachment of pharmacophoric elements.
In the Synthesis of Bioactive Molecules
Derivatives of isoindoline have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anticancer Agents: The isoindoline core is a key component of several anticancer drugs, including the immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma. While not directly synthesized from this compound, the structural similarity highlights the importance of the amino-substituted isoindoline framework.
-
CNS-Active Agents: The isoindoline scaffold has been explored for the development of drugs targeting the central nervous system, including dopamine receptor antagonists. [7]* Enzyme Inhibitors: Isoindoline derivatives have been investigated as inhibitors of various enzymes, showcasing the versatility of this scaffold in targeting different protein families.
The use of this compound as a starting material allows for the systematic exploration of the chemical space around this privileged core, facilitating the generation of compound libraries for high-throughput screening and lead optimization.
Spectroscopic and Analytical Characterization
For a research scientist, unambiguous characterization of a compound is paramount. While specific, high-resolution spectra for this compound are not readily available in public databases, its spectroscopic properties can be predicted based on the analysis of closely related structures and general principles of spectroscopy. [8][9] Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm. - Methylene protons (CH₂) of the isoindoline ring as singlets or multiplets around δ 4.0-4.5 ppm. - Protons of the primary and secondary amines appearing as broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - Methylene carbons (CH₂) around δ 50-55 ppm. |
| FTIR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region. - N-H stretching of the secondary amine as a single band in the 3300-3500 cm⁻¹ region. - Aromatic C-H stretching just above 3000 cm⁻¹. - Aliphatic C-H stretching just below 3000 cm⁻¹. - N-H bending around 1600 cm⁻¹. - Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z 134. - Fragmentation patterns corresponding to the loss of amine and methylene groups. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar aromatic amines and heterocyclic compounds can provide guidance. [10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored under an inert atmosphere. [3]* Toxicity: Aromatic amines are often associated with varying degrees of toxicity. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its dual amine functionalities, establishes it as a valuable building block for the synthesis of complex, biologically active molecules. The privileged nature of the isoindoline scaffold ensures that this compound will continue to be a key player in the ongoing quest for novel and effective therapeutics. This guide serves as a foundational resource for researchers looking to harness the potential of this remarkable chemical entity.
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An In-depth Technical Guide to Isoindolin-5-amine: A Privileged Scaffold in Medicinal Chemistry
Abstract
The isoindoline nucleus is a cornerstone in modern drug discovery, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. This technical guide focuses on a key derivative, Isoindolin-5-amine, providing an in-depth exploration of its fundamental properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this versatile building block.
Core Molecular Attributes of this compound
This compound, a bicyclic aromatic amine, possesses a unique structural framework that imparts favorable pharmacokinetic and pharmacodynamic properties. The fusion of a benzene ring with a five-membered nitrogen-containing ring creates a rigid yet adaptable scaffold for molecular elaboration. The primary amine at the 5-position serves as a critical handle for derivatization, enabling the exploration of vast chemical space and the fine-tuning of biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂ | [1][2] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| CAS Number | 45766-35-6 | [2] |
| Appearance | Varies (often a solid) | N/A |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [2] |
Synthesis of this compound: A Strategic Approach
While numerous methods exist for the synthesis of the isoindoline core, a common and effective strategy for introducing the 5-amino group involves the reduction of a nitro-substituted precursor. This approach is exemplified in the synthesis of related pharmaceutical compounds like Lenalidomide[3]. The following protocol outlines a representative synthesis of this compound.
Experimental Protocol: Synthesis via Nitro-Reduction
Step 1: Nitration of Phthalimide
-
To a cooled (0°C) solution of phthalimide in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture over crushed ice, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry to yield 4-nitrophthalimide.
Step 2: Reduction of the Phthalimide and Nitro Group
-
Suspend 4-nitrophthalimide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[3].
-
Heat the reaction mixture under reflux for several hours until the reduction is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Filter the crude product and purify by column chromatography or recrystallization to obtain this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The isoindoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and approved drugs[4]. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets.
3.1. Anticancer Therapeutics:
The most prominent application of the isoindoline core is in the development of immunomodulatory drugs (IMiDs®) for the treatment of multiple myeloma[3]. Lenalidomide, a derivative of thalidomide, features a modified isoindolin-1-one backbone. The 5-amino group is a key structural feature in Lenalidomide, contributing to its binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and subsequent anti-myeloma activity[3].
3.2. Central Nervous System (CNS) Agents:
Derivatives of isoindolin-1-one have been investigated as positive allosteric modulators (PAMs) of GABAᴀ receptors, which are important targets for antiepileptic drugs[5]. The isoindoline core serves as a scaffold to position substituents that enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain[5].
3.3. Antibacterial Agents:
Novel isoindolin-1-one derivatives incorporating a piperidine moiety have demonstrated promising antibacterial activity against phytopathogenic bacteria[6]. These compounds can disrupt the bacterial cell membrane, leading to cell collapse[6].
Caption: Simplified diagram of the mechanism of action for isoindoline-based immunomodulatory drugs.
Analytical Characterization
Robust analytical methods are crucial for ensuring the purity, identity, and stability of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for its characterization.
HPLC Method for Purity Determination
The following is a representative HPLC method that can be adapted for the analysis of this compound, based on methods for related indoline compounds[7].
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a 20:80 ratio of methanol to 0.1% TFA in water[7].
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm or 280 nm.
-
Injection Volume: 5 - 20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.
NMR Spectroscopy for Structural Elucidation
-
¹H NMR: Expect signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The protons of the two methylene groups in the pyrrolidine ring would likely appear as triplets in the aliphatic region (around 3.0-4.5 ppm). The amine protons (both the secondary amine in the ring and the primary amine substituent) would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, with those directly attached to the nitrogen atoms shifted downfield. The two methylene carbons would appear in the aliphatic region of the spectrum.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[8].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses[8][9].
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water[1].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes[1].
-
If inhaled: Move the person into fresh air[1].
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water[8].
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. It is light-sensitive and should be protected from direct sunlight[10].
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its robust and versatile scaffold, coupled with the reactive handle of the 5-amino group, provides a fertile ground for the design and synthesis of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for researchers aiming to unlock the full potential of this privileged structural motif in the pursuit of innovative medicines.
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Spectroscopic Characterization of Isoindolin-5-amine: A Predictive and Interpretive Guide
For correspondence: [email protected]
Abstract
This technical guide provides a detailed predictive analysis and interpretation framework for the spectroscopic characterization of isoindolin-5-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. It is designed to serve as a robust resource for researchers, scientists, and professionals in drug development, offering insights into the expected spectral features, methodologies for data acquisition, and a logical workflow for structural elucidation and verification.
Introduction: The Structural Rationale for Spectroscopic Analysis
This compound, a bicyclic aromatic amine, presents a unique combination of a saturated five-membered heterocyclic ring fused to a benzene ring, with an amino substituent on the aromatic portion. This distinct architecture dictates a predictable yet nuanced spectroscopic fingerprint. Understanding the individual contributions of the isoindoline core and the 5-amino group is paramount for accurate spectral interpretation.
The isoindoline scaffold is a privileged structure in medicinal chemistry, and the addition of an amino group at the 5-position offers a key site for further functionalization, making it a valuable building block in drug discovery. Precise characterization is therefore a critical first step in its application. This guide will deconstruct the anticipated spectroscopic data, providing a validated roadmap for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon Landscape
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information on the proton and carbon environments, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the isoindoline ring, and the protons of the amine and imine groups. The chemical shifts will be influenced by the electron-donating nature of the amino group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Notes |
| Aromatic H (C4-H) | ~6.5 - 6.7 | d | J ≈ 8.0 | Ortho-coupling to C6-H. Shielded by the -NH₂ group. |
| Aromatic H (C6-H) | ~6.8 - 7.0 | dd | J ≈ 8.0, 2.0 | Ortho-coupling to C4-H and meta-coupling to C7-H. |
| Aromatic H (C7-H) | ~7.0 - 7.2 | d | J ≈ 2.0 | Meta-coupling to C6-H. |
| -NH₂ | ~4.5 - 5.5 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |
| Benzylic CH₂ (C1-H, C3-H) | ~4.0 - 4.5 | s | - | Expected to be a singlet due to magnetic equivalence. |
| -NH (imine) | ~2.0 - 3.0 | br s | - | Broad singlet, exchangeable with D₂O. |
Rationale: The predictions are based on the analysis of similar structures. For instance, in related isoindolinone derivatives, the aromatic protons appear in the range of 7.4-7.8 ppm, but the strong electron-donating effect of the 5-amino group in our target molecule will shift these signals significantly upfield.[1] The benzylic protons in the isoindoline core are typically observed around 4-5 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon atoms and information about their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C5 (Ar-NH₂) | ~145 - 150 | Strongly deshielded due to the attached nitrogen, but also influenced by resonance. |
| C7a (Ar-C) | ~135 - 140 | Quaternary carbon at the ring junction. |
| C3a (Ar-C) | ~130 - 135 | Quaternary carbon at the ring junction. |
| C6 (Ar-CH) | ~115 - 120 | Shielded due to the ortho amino group. |
| C4 (Ar-CH) | ~110 - 115 | Shielded due to the para amino group. |
| C7 (Ar-CH) | ~105 - 110 | Shielded due to the ortho amino group. |
| C1, C3 (Benzylic CH₂) | ~50 - 55 | Aliphatic carbons adjacent to a nitrogen and an aromatic ring. |
Rationale: The chemical shifts for the aromatic carbons are predicted based on the known substituent effects of an amino group on a benzene ring, which causes significant upfield shifts for the ortho and para carbons. Data from various isoindoline derivatives confirms the expected range for the benzylic carbons.[2]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Perform a D₂O exchange experiment to confirm the -NH and -NH₂ protons. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the N-H bonds in the amine and imine groups, as well as the C-N and aromatic C-H bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | ~3400 - 3500 | Medium | Two distinct bands are expected for the primary amine.[3] |
| Symmetric N-H Stretch | ~3300 - 3400 | Medium | [3] | |
| N-H Bend (Scissoring) | ~1580 - 1650 | Strong | [3] | |
| Secondary Amine (-NH-) | N-H Stretch | ~3300 - 3500 | Medium-Weak | May overlap with the -NH₂ stretches. |
| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Medium-Weak | |
| Aliphatic C-H | C-H Stretch | ~2850 - 2960 | Medium-Weak | |
| Aromatic C=C | C=C Stretch | ~1450 - 1600 | Medium-Strong | Multiple bands are expected. |
| C-N | C-N Stretch | ~1250 - 1350 | Medium-Strong | Aromatic C-N stretch is typically stronger and at a higher wavenumber than aliphatic C-N.[3] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₀N₂. The calculated monoisotopic mass is 134.0844 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 134.
-
Key Fragmentation Patterns:
-
Loss of NH₂: A fragment at m/z = 118, corresponding to the loss of the amino group.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.
-
Benzylic Cleavage: Fragmentation of the isoindoline ring can lead to various smaller fragments.
-
Experimental Protocol for MS Data Acquisition
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Sample Introduction: The sample can be introduced directly via a solid probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments.
Integrated Spectroscopic Analysis Workflow
A logical and systematic approach is crucial for the unambiguous structural confirmation of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently acquire and interpret experimental results, ensuring the structural integrity of this important chemical building block. The provided protocols and interpretive rationale are designed to be a valuable resource for scientists engaged in the synthesis and application of isoindoline derivatives.
References
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MDPI. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molecules. [Link]
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An In-depth Technical Guide to the Solubility and Stability Profile of Isoindolin-5-amine
Introduction: Unveiling the Physicochemical Landscape of Isoindolin-5-amine
This compound, a key heterocyclic amine building block, is of significant interest to researchers in medicinal chemistry and materials science. Its unique structural motif, featuring a bicyclic aromatic amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials.[1] A comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in any research and development endeavor. This guide provides a detailed exploration of the solubility and stability profile of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. While specific public-domain data for this compound is limited, this guide leverages established principles of physical organic chemistry and analytical science to provide a robust framework for its assessment.
Part 1: The Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. The "like dissolves like" principle is a foundational concept in predicting solubility.[2] this compound, with its aromatic rings and an amine functional group, possesses both hydrophobic and hydrophilic characteristics, suggesting a nuanced solubility profile across a range of solvents.
Predicted Solubility Characteristics
Based on its structure, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar organic and aqueous media. The primary amine group can participate in hydrogen bonding, enhancing its solubility in protic solvents. Conversely, the isoindoline core contributes to its lipophilicity.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amine group. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |
| Non-Polar Aprotic | Hexane, Toluene | Low | Mismatch in polarity. |
| Aqueous | Water | Low | The hydrophobic isoindoline core dominates. |
| Aqueous (Acidic) | Dilute HCl | High | Protonation of the amine group to form a more soluble salt. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a specified temperature.
Materials:
-
This compound (CAS: 45766-35-6)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO, hexane)
-
Scintillation vials or glass tubes with screw caps
-
Shaking incubator or orbital shaker
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing of the solid with the solvent.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[3]
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Part 2: The Stability Profile of this compound
Understanding the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this assessment, providing insights into the intrinsic stability of the molecule under various stress conditions.[4][5]
Predicted Stability and Potential Degradation Pathways
Amines are known to be susceptible to oxidation and reactions under certain pH conditions.[6] The isoindoline ring system is generally stable, but the amine functionality of this compound is a potential site for degradation.
-
Oxidative Degradation: The primary amine group can be oxidized to form various products, including nitroso, nitro, and dimeric impurities. The presence of atmospheric oxygen or oxidizing agents can facilitate this process.
-
Acidic and Basic Degradation: While the isoindoline core is relatively stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other rearrangements. However, significant degradation under hydrolytic stress is generally not expected for this class of compounds.[7]
-
Photostability: Aromatic amines can be susceptible to photodegradation, leading to the formation of colored degradants.
Forced Degradation Studies: A Comprehensive Protocol
The following protocol outlines a systematic approach to conducting forced degradation studies on this compound, in line with ICH guidelines.[4]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)[8]
Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Analyze the mass spectral data to propose structures for the major degradation products.
-
Diagram 2: Workflow for Forced Degradation Studies
Caption: A systematic workflow for conducting forced degradation studies on this compound.
Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific published data may be scarce, the principles and protocols outlined herein offer a robust and scientifically sound approach for researchers and drug development professionals. By systematically evaluating these critical physicochemical properties, scientists can confidently advance their research, whether it involves the synthesis of novel therapeutics or the development of innovative materials. The provided experimental workflows serve as a practical starting point for generating the necessary data to support any research or regulatory endeavor involving this compound.
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Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. (2024, August 27). PubMed. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to the Discovery and History of Isoindolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolin-5-amine, a key structural motif in contemporary medicinal chemistry, represents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of this important building block. We will delve into the foundational synthetic strategies that enabled its initial creation, tracing the progression from early nitration and reduction techniques to more refined methodologies. The guide will elucidate the chemical principles underpinning these synthetic transformations and explore the critical role of this compound and its derivatives in the landscape of modern drug discovery. Detailed experimental protocols for key synthetic steps are provided, alongside a critical analysis of the causality behind experimental design.
Introduction: The Isoindoline Scaffold in Medicinal Chemistry
The isoindoline nucleus, a bicyclic heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including several clinically approved drugs.[1] Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2]
The versatility of the isoindoline scaffold is evident in the diverse range of pharmacological activities exhibited by its derivatives, which include anticancer, anti-inflammatory, and immunomodulatory agents.[1] A prime example of the therapeutic importance of this scaffold is found in the class of immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, which are analogues of thalidomide and are used in the treatment of multiple myeloma.[3] While these drugs feature an isoindolinone (a partially oxidized isoindoline) core, their development underscores the therapeutic potential inherent in the broader isoindoline family.
This compound, in particular, serves as a crucial intermediate, providing a reactive amino group on the benzene ring that allows for a wide array of chemical modifications and the introduction of diverse pharmacophores. This guide will trace the historical path to the synthesis of this valuable molecule.
The Genesis of this compound: A Historical Synthetic Perspective
The discovery of this compound is not marked by a single, dramatic breakthrough but rather by a logical progression of established synthetic organic chemistry principles. The historical synthesis can be conceptually broken down into three key stages:
-
Introduction of a Nitrogen Functionality at the 5-Position: The initial challenge was to introduce a nitrogen-containing group onto the benzene ring of a suitable precursor, which would later be converted to the amine.
-
Formation of the Isoindoline Ring System: The bicyclic isoindoline core needed to be constructed.
-
Reduction of the Precursor to this compound: The final step involved the conversion of the nitrogen functionality to the desired primary amine and the reduction of any carbonyl groups on the pyrrolidine ring.
Historically, the most practical approach to this compound has been through the synthesis and subsequent modification of 5-aminophthalimide (also known as 4-aminophthalimide due to IUPAC numbering conventions for the isoindoline-1,3-dione system).[4][5]
Stage 1 & 2: The Path to 5-Aminophthalimide
The journey to this compound historically begins with the more accessible phthalimide, a commercially available and highly stable starting material.[3]
The foundational step is the nitration of the aromatic ring of phthalimide. This classic electrophilic aromatic substitution reaction introduces a nitro group, which can later be reduced to the target amine.
-
Causality in Experimental Design: The choice of a strong acid mixture, typically concentrated sulfuric and nitric acids, is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction temperature must be carefully controlled to prevent over-nitration and side product formation.[1]
A representative procedure involves the portion-wise addition of phthalimide to a cooled mixture of concentrated sulfuric and nitric acids.[1] The reaction is then allowed to proceed at a slightly elevated temperature to ensure complete reaction.
With 5-nitroisoindoline-1,3-dione in hand, the next critical step is the reduction of the nitro group to a primary amine. Several methods have been historically and are currently employed for this transformation.
-
Catalytic Hydrogenation: This is a widely used and often preferred method due to its clean nature and high yields.[6] The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[6][7] The choice of solvent is important; polar solvents like dimethylformamide (DMF) are often used to ensure the solubility of the starting material.[6]
-
Expert Insight: The efficiency of catalytic hydrogenation is dependent on factors such as catalyst activity, hydrogen pressure, and temperature. The use of a robust catalyst like Pd/C allows for the reaction to proceed under relatively mild conditions.
-
-
Metal-Mediated Reductions: An older, yet still effective, method involves the use of a metal, such as iron powder, in an acidic medium.[2] This method is economically advantageous due to the low cost of iron. The reaction proceeds through a series of single electron transfers from the metal to the nitro group.
Stage 3: From 5-Aminophthalimide to this compound
The final and defining step in the synthesis of this compound is the reduction of the two carbonyl groups of the phthalimide ring to methylene (-CH₂-) groups. This transformation converts the isoindoline-1,3-dione scaffold to the desired isoindoline.
-
The Power of Hydride Reagents: The reduction of amides and imides to amines is a challenging transformation that requires a powerful reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough for this purpose. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this conversion.[8][9][10]
-
Mechanistic Rationale: The reduction proceeds via nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the carbonyl carbons of the imide. This is followed by a complex series of steps involving the formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride to yield the amine. The driving force for the reaction is the high reactivity of LiAlH₄ and the stability of the resulting amine.
-
Experimental Protocols
The following protocols are illustrative of the historical and fundamental synthetic routes to this compound.
Synthesis of 5-Nitroisoindoline-1,3-dione
Materials:
-
Phthalimide
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice water
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add phthalimide in portions to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to afford 5-nitroisoindoline-1,3-dione.
Synthesis of 5-Aminophthalimide via Catalytic Hydrogenation
Materials:
-
5-Nitroisoindoline-1,3-dione
-
10% Palladium on Carbon (Pd/C)
-
Dimethylformamide (DMF)
-
Hydrogen Gas
Procedure:
-
To a solution of 5-nitroisoindoline-1,3-dione in DMF in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.[6]
-
Pressurize the vessel with hydrogen gas (typically 30-50 psi).[1][6]
-
Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-aminophthalimide.
Synthesis of this compound via LiAlH₄ Reduction
Materials:
-
5-Aminophthalimide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous workup solution (e.g., Rochelle's salt solution or dilute NaOH)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Slowly add a solution of 5-aminophthalimide in anhydrous THF to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Data Presentation
| Compound | Starting Material | Key Reagents | Typical Yield | Reference |
| 5-Nitroisoindoline-1,3-dione | Phthalimide | H₂SO₄, HNO₃ | ~65-80% | [1] |
| 5-Aminophthalimide | 5-Nitroisoindoline-1,3-dione | H₂, Pd/C | >95% | [1][6] |
| This compound | 5-Aminophthalimide | LiAlH₄ | Variable | [8] |
Visualization of Synthetic Pathways
Overall Synthetic Scheme
Caption: Synthetic route to this compound.
Reduction of 5-Aminophthalimide
Caption: Key steps in the LiAlH₄ reduction.
Conclusion and Future Directions
The historical synthesis of this compound is a testament to the power of fundamental organic reactions. From the early work on electrophilic nitration to the development of powerful reducing agents like lithium aluminum hydride, the path to this valuable building block has been paved by a deep understanding of chemical reactivity. Today, this compound continues to be a cornerstone in the synthesis of complex molecules with significant therapeutic potential. As drug discovery moves towards more intricate and targeted therapies, the demand for versatile and functionalized scaffolds like this compound is only set to increase. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to this and other important isoindoline derivatives, further empowering the field of medicinal chemistry.
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Synthesis of aminoisoindoline 2. (n.d.). ResearchGate. Retrieved from [Link]
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Reiss, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps. Retrieved from [Link]
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-
Farmer, S. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
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Isoindolin-5-amine: A Technical Guide to a Privileged Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoindolin-5-amine is a bicyclic heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure features a benzene ring fused to a five-membered pyrrolidine ring, presenting two distinct nitrogen nucleophiles: a secondary aliphatic amine (N-2) and a primary aromatic amine (C-5). This unique arrangement allows for highly specific, sequential, and orthogonal functionalization, making it an exceptionally versatile building block for creating complex molecular architectures. Its derivatives are integral to a range of pharmaceuticals, most notably as a core component in several potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and strategic insights for its effective use in drug discovery and development.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline ring system is a cornerstone of many biologically active molecules, both natural and synthetic.[1][2][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets like enzymes and receptors.[2] The introduction of a primary amino group at the 5-position dramatically enhances its utility, transforming it from a simple scaffold into a bifunctional linker and pharmacophore element.
The strategic importance of this compound lies in the differential reactivity of its two nitrogen atoms. The secondary amine within the pyrrolidine ring behaves as a typical aliphatic amine, while the exocyclic primary amine at C-5 exhibits the characteristic reactivity of an aniline. This electronic differentiation is the key to its role as a versatile building block, enabling chemists to perform selective modifications at either site while the other remains protected or unreactive, a concept known as orthogonal synthesis.[6]
Physicochemical and Spectroscopic Properties
A clear understanding of the fundamental properties of this compound is critical for its effective use in synthesis, including reaction setup, purification, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93135-64-1 | Internal Data |
| Molecular Formula | C₈H₁₀N₂ | Internal Data |
| Molecular Weight | 134.18 g/mol | Internal Data |
| Appearance | Off-white to yellow or brown solid | Internal Data |
| Melting Point | 125-129 °C | Internal Data |
| Solubility | Soluble in methanol, DMSO, DCM; sparingly soluble in water | Internal Data |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons (typically in the 6.5-7.0 ppm range), the benzylic protons of the pyrrolidine ring (singlets or AB quartets around 4.0-4.5 ppm), and a broad singlet for the NH₂ protons. The secondary amine proton (NH) also appears as a broad singlet.
-
¹³C NMR: The carbon spectrum will show four distinct aromatic carbon signals and two aliphatic carbon signals corresponding to the C1/C3 and C4/C7 positions of the isoindoline core.
-
IR Spectroscopy: Key stretches include N-H bands (both primary and secondary amines) in the 3200-3500 cm⁻¹ region and C=C aromatic stretches around 1600 cm⁻¹.
Synthesis and Purification
The most common and scalable synthesis of this compound originates from 5-nitroisoindoline, which is readily prepared from commercially available starting materials. The synthesis relies on a highly efficient catalytic hydrogenation to reduce the nitro group.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 5-nitroisoindoline to this compound.
Materials:
-
5-Nitroisoindoline (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas balloon or supply
-
Celite® or another filter aid
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-nitroisoindoline and methanol (approx. 10-15 mL per gram of starting material). Stir the mixture to achieve a suspension.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension. Causality Note: Pd/C is the catalyst of choice for its high efficiency and chemoselectivity in reducing aromatic nitro groups without affecting the heterocyclic ring.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen with the balloon and stir the reaction vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Safety Note: Pd/C can be pyrophoric upon exposure to air when dry and saturated with hydrogen. Keep the catalyst wet.
-
Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the final product as a crystalline solid.
Chemical Reactivity and Orthogonal Derivatization
The synthetic power of this compound stems from the distinct reactivity profiles of its two nitrogen centers, enabling selective functionalization.
-
C5-Aryl Amine (Aniline-like): This primary amine is less basic and less nucleophilic than the N-2 amine due to the delocalization of its lone pair into the aromatic ring. It readily undergoes reactions typical of anilines.
-
N2-Secondary Amine (Aliphatic-like): This amine is more basic and a stronger nucleophile. It behaves like a typical secondary dialkylamine.
This difference allows for an orthogonal protection and derivatization strategy .[6][7][8] For instance, the more nucleophilic N-2 amine can be selectively protected with an acid-labile group like Boc (di-tert-butyl dicarbonate), leaving the C-5 amine free for a wide range of transformations.
Key Reaction Pathways
Caption: Orthogonal reactivity of this compound's two nitrogen centers.
Reactions at the C-5 Amino Group:
-
N-Acylation and N-Sulfonylation: The C-5 amine can be acylated with acid chlorides or activated esters, or sulfonated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine. This is a common step in building out the molecular scaffold.
-
Diazotization: As an aromatic primary amine, it can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9][10][11] This highly reactive intermediate is not typically isolated but is used immediately in subsequent reactions.
-
Sandmeyer and Related Reactions: The diazonium salt intermediate can be transformed into a wide array of functional groups, including halides (-Cl, -Br, -I), hydroxyl (-OH), and cyano (-CN) groups, providing access to a vast chemical space.[10]
-
Buchwald-Hartwig Amination: The C-5 amine can participate as the amine component in palladium-catalyzed cross-coupling reactions to form N-aryl or N-heteroaryl bonds.
Reactions at the N-2 Amino Group:
-
N-Alkylation and N-Arylation: Being the more nucleophilic center, the N-2 amine reacts readily with alkyl halides or can be arylated under transition-metal-catalyzed conditions.
-
Reductive Amination: It can be functionalized by reacting with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-alkyl derivatives.
-
N-Acylation: It reacts rapidly with acylating agents. Expertise Note: Without prior protection of the N-2 position, acylation will likely occur at both nitrogen atoms or preferentially at N-2 under neutral or basic conditions.
Applications in Drug Discovery: The PARP Inhibitor Case Study
The isoindoline scaffold is a validated pharmacophore in the field of oncology, particularly in the development of PARP inhibitors.[3][12][13][14] PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in DNA repair genes like BRCA1/2, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
The structural features of this compound derivatives mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing them to act as potent competitive inhibitors at the enzyme's catalytic site.[3]
Table 2: Representative Bioactive Molecules Derived from this compound
| Compound Name | Therapeutic Area | Mechanism of Action | Role of this compound Scaffold |
| Talazoparib | Oncology (Breast, Ovarian Cancer) | PARP1/2 Inhibitor | Forms the core scaffold that binds to the nicotinamide-binding pocket of the PARP enzyme. |
| Niraparib (related scaffold) | Oncology (Ovarian Cancer) | PARP1/2 Inhibitor | While not a direct derivative, it shares the core principle of using a heterocyclic scaffold to mimic NAD+. |
| Various Patented Compounds | CNS Cancers, Inflammation | PARP Inhibitors, Kinase Inhibitors | Provides a rigid core with tunable physicochemical properties for BBB penetration and target engagement.[3][13] |
Conclusion and Future Outlook
This compound is more than just a heterocyclic molecule; it is a strategic tool for medicinal chemists. Its bifunctional nature, governed by the principles of orthogonal reactivity, provides a reliable and versatile platform for the synthesis of complex, biologically active compounds.[15] Its proven success in high-value therapeutic targets like PARP ensures its continued relevance in drug discovery. Future applications will likely expand into other areas, such as materials science and molecular probes, leveraging the scaffold's unique electronic and structural properties. The continued development of novel synthetic methodologies will further unlock the potential of this privileged building block.
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Mancilla Percino, T., Hernández Rodríguez, M., & Mera Jiménez, E. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect. Available at: [Link]
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Nepali, K., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
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Potential biological activities of "Isoindolin-5-amine"
An In-depth Technical Guide to the Biological Applications of the Isoindolin-5-amine Scaffold
Abstract
The isoindoline heterocyclic core is a privileged scaffold in modern medicinal chemistry, serving as a fundamental building block for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities stemming from molecules that incorporate the this compound moiety. Rather than possessing significant intrinsic activity, this compound functions as a critical starting material and structural anchor for the synthesis of potent and selective inhibitors targeting key enzymes implicated in oncology, inflammatory diseases, and fungal infections. We will dissect the causality behind the use of this scaffold in the design of inhibitors for targets such as Histone Deacetylase 8 (HDAC8), Heat Shock Protein 90 (Hsp90), and various protein kinases including the Phosphoinositide 3-Kinase (PI3K) family. This guide will detail the structure-activity relationships, mechanistic insights, and validated experimental workflows for evaluating the biological efficacy of these derivative compounds, providing researchers and drug development professionals with a comprehensive resource.
The Isoindoline Scaffold: A Foundation for Bioactive Molecules
Heterocyclic compounds are a cornerstone of pharmaceutical development, and the isoindoline ring system holds a special place due to its structural rigidity and synthetic tractability.[1] this compound, specifically, provides a versatile platform for chemical modification. The primary amine group at the 5-position serves as a key synthetic handle for introducing a wide range of functional groups and building blocks through reactions like amide coupling. This allows for the systematic exploration of chemical space to optimize binding affinity and selectivity for specific biological targets. Its utility is demonstrated in its incorporation into inhibitors targeting diverse enzyme families.[2][3][4]
The general synthetic strategy often involves coupling this compound with a carboxylic acid-containing fragment, a crucial step in building the final bioactive molecule. This process is foundational to creating libraries of compounds for screening.
Caption: General workflow for synthesizing bioactive derivatives from this compound.
Target Class: Histone Deacetylase 8 (HDAC8) Inhibitors
2.1. Rationale for Targeting HDAC8
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[2] HDAC8, in particular, is a validated therapeutic target, and its inhibition has been explored for the treatment of cancers and other diseases. The development of isoform-selective inhibitors is critical to minimize off-target effects. The isoindoline scaffold has been successfully employed to create potent HDAC8 inhibitors.[2]
2.2. Structure-Activity Relationship (SAR) and Mechanistic Insights
In the design of HDAC8 inhibitors, the isoindoline scaffold serves as a core component that can be extended to interact with specific residues at the mouth of the enzyme's substrate tunnel.[2] Research has focused on modifying the isoindoline ring system to introduce hydrogen bond acceptors. This strategy aims to form additional contacts with conserved aspartate residues within a flexible loop of the enzyme, thereby enhancing inhibitor potency.[2] Manual docking studies into HDAC8 crystal structures have been instrumental in rationalizing the results of inhibition assays and guiding the design of second and third-generation compounds.[2]
2.3. Experimental Evaluation of HDAC8 Inhibitors
The validation of novel HDAC8 inhibitors requires a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess their effects in a biological context.
Table 1: Representative Experimental Data for HDAC Inhibitor Evaluation
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| Biochemical IC50 | Concentration of inhibitor required to reduce HDAC8 enzyme activity by 50% in an in vitro assay. | nM to low µM | [2] |
| Cellular Activity | Measures the effect of the inhibitor on cellular processes, such as induction of apoptosis or inhibition of cell proliferation. | Varies by cell line and assay | [2] |
| Isoform Selectivity | Ratio of IC50 values for HDAC8 versus other HDAC isoforms to determine specificity. | >10-fold is often desired |[2] |
Caption: Step-by-step workflow for the evaluation of novel HDAC8 inhibitors.
Protocol: Fluorogenic HDAC8 Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human HDAC8 enzyme, and a fluorogenic N-Boc-protected acetyl-lysine substrate.
-
Compound Dilution: Create a serial dilution of the test compound (derived from this compound) in DMSO.
-
Enzyme Reaction: In a 96-well plate, add the HDAC8 enzyme to wells containing the test compound at various concentrations. Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution (e.g., containing a protease like trypsin) to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. This self-validating system ensures that the observed inhibition is directly proportional to the compound's concentration.
Target Class: Heat Shock Protein 90 (Hsp90) Inhibitors
3.1. Rationale for Targeting Hsp90
Hsp90 is an essential molecular chaperone that manages protein quality control and ensures the stability and function of numerous "client" proteins, many of which are involved in key signaling cascades that promote cell growth and survival.[3] In pathogenic fungi like Candida albicans and Cryptococcus neoformans, Hsp90 is a critical regulator of virulence and antifungal drug resistance.[3] Therefore, developing fungal-selective Hsp90 inhibitors is a promising therapeutic strategy to combat invasive fungal infections.[3]
3.2. Structure-Activity Relationship (SAR) and Mechanistic Insights
The isoindoline amide moiety is a conserved feature across multiple classes of Hsp90 inhibitors.[3] In the development of fungal-selective inhibitors, this compound has been used as a scaffold to build resorcylate amides. The strategy involves designing molecules that exploit structural differences between fungal and human Hsp90 isoforms.[3] Co-crystal structures have revealed that selective inhibitors can induce unique structural rearrangements in the ATP-binding site of the fungal chaperone, which are not observed in the human ortholog, providing a clear basis for their selectivity.[3]
3.3. Experimental Evaluation of Fungal-Selective Hsp90 Inhibitors
Evaluation focuses on demonstrating potent inhibition of fungal Hsp90, selectivity over human Hsp90, and efficacy in whole-cell fungal growth inhibition assays.
Table 2: Key Parameters for Fungal Hsp90 Inhibitor Assessment
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| EC50 (Fungal) | Effective concentration of the inhibitor that causes 50% growth inhibition in fungal cell cultures (e.g., C. neoformans, C. albicans). | Low µM | [3] |
| Fold-Selectivity | Ratio of the inhibitory concentration against human cells or Hsp90 to the EC50 against fungal cells or Hsp90. | >25-fold is considered promising | [3] |
| Microsomal Stability | Measures the metabolic stability of the compound in the presence of liver microsomes (P450-mediated metabolism). | Half-life (t1/2) in minutes |[3][5] |
Protocol: Fungal Growth Inhibition Assay
-
Culture Preparation: Grow a reference strain of the target fungus (e.g., C. neoformans H99) in appropriate liquid medium (e.g., RPMI 1640).
-
Compound Preparation: Prepare a two-fold serial dilution of the isoindoline-derived test inhibitor in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of fungal cells to each well. Include positive (no drug) and negative (no cells) controls.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 48 hours).
-
Growth Measurement: Determine fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) or by using a metabolic indicator dye.
-
Data Analysis: Plot the percentage of growth inhibition against the inhibitor concentration to determine the EC50 value. The results are often visualized in a heat-map format for easy comparison across multiple compounds.[3]
Target Class: Protein Kinase Inhibitors (PI3K, JAK, CDK)
4.1. Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.[4] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The isoindoline and related isoindolin-1-one scaffolds are prevalent in the design of inhibitors for several kinase families.[6][7][8]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K family, especially the Class I PI3Kγ isoform, is a key target in autoimmune diseases and cancer due to its role in lymphocyte chemotaxis and cell signaling.[4][6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Inhibitors of CDKs, such as CDK2, CDK4, and CDK6, are being developed as anti-cancer agents to halt abnormal cell proliferation.[8][9]
-
Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling, and its inhibition is a therapeutic strategy for inflammatory and autoimmune disorders.[10]
4.2. PI3Kγ Signaling and Inhibition
PI3Kγ is activated by G protein-coupled receptors (GPCRs) and catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like AKT to the cell membrane, leading to the activation of downstream pathways that control cell growth, proliferation, and survival. Isoindolin-1-one based inhibitors are designed to bind to the ATP-binding pocket of the PI3Kγ kinase domain, preventing this crucial phosphorylation step.
Caption: Simplified PI3Kγ signaling pathway and the mechanism of its inhibition.
4.3. Experimental Evaluation of Kinase Inhibitors
The evaluation pipeline for kinase inhibitors is rigorous, involving biochemical assays to confirm direct target engagement and cellular assays to measure functional outcomes.
Table 3: Representative Data for PI3Kγ Inhibitor Characterization
| Parameter | Description | Example Value | Reference |
|---|---|---|---|
| Ki (PI3Kγ) | The inhibition constant, a measure of the inhibitor's binding affinity to PI3Kγ. | 14 nM | [4] |
| Cellular IC50 | Concentration of inhibitor required to inhibit a cellular process (e.g., MCP-1 induced chemotaxis of THP-1 cells) by 50%. | 270 nM | [4] |
| pIC50 | The negative log of the IC50 value, used for quantitative structure-activity relationship (QSAR) studies. | 5.27–9.20 |[6] |
Protocol: Kinase Inhibition Assay (General)
-
Assay Setup: In a microplate, combine the purified kinase enzyme (e.g., PI3Kγ, CDK7) with a specific substrate (peptide or protein) and ATP in a suitable buffer.
-
Inhibitor Addition: Add the isoindoline-derived test compound across a range of concentrations.
-
Reaction Initiation & Incubation: Start the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a set time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase activity against the inhibitor concentration. This confirms the direct inhibitory effect of the compound on the target enzyme.
Conclusion
This compound is a highly valuable scaffold in drug discovery, not for its intrinsic biological activity, but as a foundational element for constructing potent and selective modulators of critical disease targets. Its synthetic accessibility and favorable structural properties have enabled the development of advanced inhibitors for HDACs, molecular chaperones like Hsp90, and a multitude of protein kinases. The insights gained from structure-activity relationship studies, guided by molecular modeling and validated through robust biochemical and cellular assays, continue to fuel the optimization of isoindoline-based compounds. This guide underscores the power of scaffold-based drug design and provides a technical framework for researchers aiming to leverage the isoindoline core in the development of next-generation therapeutics.
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Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. National Institutes of Health (NIH). [Link]
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Isoindolin-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the Isoindoline Core
The isoindoline ring system, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological and pharmacological activities, making them a cornerstone in the development of numerous therapeutic agents.[2][3] The rigid, yet three-dimensional, nature of the isoindoline scaffold provides an excellent platform for designing potent and selective ligands that can effectively interact with a wide array of biological targets.[1] Specifically, the introduction of an amine group at the 5-position, yielding isoindolin-5-amine, creates a versatile building block with a key vector for chemical modification, enabling chemists to fine-tune pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, chemical utility, and diverse therapeutic applications of the this compound core and its derivatives.
Synthesis and Chemical Properties of the this compound Scaffold
The construction of the isoindoline core is a critical first step in accessing its derivatives. A variety of synthetic strategies have been developed, often involving intramolecular cyclization reactions.
General Synthetic Approach: A common strategy involves the reductive amination or cyclization of precursors like 2-formylbenzoic acids or related ortho-substituted benzene derivatives. For instance, N-substituted isoindolinones can be synthesized through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines using platinum nanowire catalysts.[4] More advanced methods, such as palladium-catalyzed C-H carbonylation of primary benzylamines, offer direct access to the isoindolinone core, which can then be further modified to introduce the 5-amino group.[4]
Below is a generalized workflow for the synthesis of a substituted isoindoline, which can be adapted for this compound.
Caption: Generalized workflow for the synthesis of the this compound core.
The 5-amino group serves as a crucial handle for a wide range of chemical transformations, including:
-
Acylation/Sulfonylation: Formation of amides and sulfonamides to explore interactions with target proteins.
-
Alkylation: Introduction of alkyl groups to modulate lipophilicity and steric properties.
-
Buchwald-Hartwig Amination: Coupling with aryl halides to generate diarylamine structures.
-
Diazotization: Conversion to a diazonium salt, which can be subsequently transformed into a variety of other functional groups (e.g., -OH, -CN, halides).
This synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening and lead optimization.[1]
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The this compound framework and its oxidized form, the isoindolinone, are present in numerous clinically approved drugs and investigational agents.[3] Its derivatives have shown potent activity against a wide range of diseases, including cancer, inflammatory conditions, and viral infections.[1][5]
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA mutations.[6] The isoindolinone scaffold has emerged as a highly promising core for the development of potent PARP inhibitors.[6][7]
-
Mechanism of Action: The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of NAD+, the natural substrate for PARP, facilitates competitive inhibition at the enzyme's catalytic site.[6] This blocks the repair of single-strand DNA breaks, which, in cancer cells with faulty homologous recombination, leads to the accumulation of double-strand breaks and ultimately cell death—a concept known as synthetic lethality.[6]
-
Structure-Activity Relationship (SAR): Recent studies have identified novel isoindolinone PARP1 inhibitors with single-digit nanomolar potency.[8] Key SAR insights include the importance of specific substitutions on the isoindolinone core to optimize binding affinity and selectivity. Furthermore, certain derivatives have demonstrated little to no "PARP1-DNA trapping," a property that could lead to a more favorable safety profile in the clinic.[8] Isoindolinone-based PARP inhibitors are also being explored for their ability to penetrate the blood-brain barrier (BBB), making them promising candidates for treating central nervous system (CNS) cancers.[6][7]
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Kinases are a major class of drug targets, particularly in oncology and immunology. The isoindoline and isoindolinone scaffolds have been successfully employed to develop inhibitors for various kinases.
-
PI3Kγ Inhibitors: Phosphoinositide 3-kinase gamma (PI3Kγ) plays a key role in lymphocyte chemotaxis and is a target for autoimmune diseases.[9] Researchers have designed selective PI3Kγ inhibitors based on a 4-aza-isoindolinone core, demonstrating the scaffold's utility in achieving isoform selectivity.[9]
-
CDK7 Inhibitors: Cyclin-dependent kinase 7 (CDK7) is a promising target for anti-breast cancer drugs. A virtual screening of an isoindolinone library identified compounds with high binding affinity to CDK7, suggesting that these moieties are excellent candidates for developing potent and selective inhibitors.[10]
-
Other Kinases: Derivatives of the related indolinone scaffold have shown potent inhibition against Kit kinase, relevant for small cell lung cancer, and VEGFR-2, a key target in angiogenesis.[11][12] These findings underscore the broad applicability of this structural class in kinase inhibitor design.
The versatility of the this compound scaffold extends beyond oncology and inflammation.
-
Antiviral Agents: Isoindolines have been identified as a potent class of inhibitors for the papain-like cysteine protease (PLpro) of coronaviruses, including SARS-CoV-2.[13] This highlights their potential as starting points for the development of pan-coronaviral inhibitors.[13]
-
Dopamine D4 Receptor Antagonists: A class of isoindolinyl benzisoxazolpiperidines was discovered to be potent and selective dopamine D4 receptor antagonists, with potential applications in treating psychiatric disorders.[14]
-
LSD1 Inhibitors: By incorporating the privileged indoline scaffold, potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1) have been developed.[15] One such compound demonstrated good oral pharmacokinetics and significant in vivo antitumor efficacy in a mouse model of acute myeloid leukemia (AML).[15]
Quantitative Data Summary
The table below summarizes the activity of representative compounds featuring the isoindoline/isoindolinone core against various targets.
| Compound Class | Target | Representative Compound | Activity (IC50 / Ki) | Therapeutic Area | Reference |
| Isoindolinone | PARP1 | Novel DEL-derived inhibitor | Single-digit nM | Oncology | [8] |
| Indolin-5-yl-cyclopropanamine | LSD1 | Compound 7e | 24.43 nM | Oncology (AML) | [15] |
| Isoindolinone | CDK7 | Ligand 7 | Binding Affinity: -10.1 kcal/mol | Oncology (Breast) | [10] |
| Isoindoline Amide | ADAMTS-4/5 | Compound 18 | Potent (specific value not stated) | Osteoarthritis | [16] |
| Isoindolinyl Benzisoxazolpiperidine | Dopamine D4 Receptor | Multiple Analogues | >100-fold selectivity over D2 | CNS Disorders | [14] |
Experimental Protocols
This protocol is adapted from methodologies described for the reductive C-N coupling of 2-carboxybenzaldehydes.[4]
Objective: To synthesize an N-substituted isoindolinone from 2-carboxybenzaldehyde and a primary amine.
Materials:
-
2-carboxybenzaldehyde
-
Primary amine (e.g., benzylamine)
-
Platinum nanowire catalyst
-
Hydrogen gas (H2) balloon
-
Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (1.0 mmol), the primary amine (1.1 mmol), and the platinum nanowire catalyst (e.g., 1 mol%).
-
Solvent Addition: Add ethanol (5 mL) to the flask.
-
Atmosphere Exchange: Seal the flask with a septum, and purge with hydrogen gas from a balloon for 5 minutes. Maintain a positive pressure of hydrogen with the balloon throughout the reaction.
-
Reaction: Stir the mixture vigorously at room temperature (or heat as necessary, e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted isoindolinone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality and Trustworthiness: This one-pot reductive amination followed by intramolecular amidation is highly efficient.[4] The platinum catalyst facilitates the initial formation of the imine and its subsequent reduction, leading to an intermediate that readily cyclizes to the stable lactam (isoindolinone). The use of H2 as the terminal reductant is a green chemistry approach, with water being the only byproduct. The protocol is self-validating through standard analytical techniques (TLC, NMR, MS) that confirm the consumption of starting materials and the formation of the desired product.
Conclusion and Future Perspectives
This compound and its related scaffolds, particularly the isoindolinone core, represent a truly privileged class of structures in medicinal chemistry.[1][5] Their synthetic accessibility and the strategic placement of the 5-amino group provide an invaluable platform for generating diverse chemical matter. The proven success of this scaffold in developing potent and selective inhibitors for critical targets like PARP and various kinases solidifies its importance in modern drug discovery.[6][10][17]
Future research will likely focus on exploring new chemical space by developing novel synthetic methodologies to access more complex and diverse isoindoline derivatives.[18] The application of this scaffold to emerging target classes and the continued refinement of properties like BBB permeability for CNS diseases will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of unmet medical needs.[1][6]
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Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. Available at: [Link]
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Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ResearchGate. Available at: [Link]
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Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]
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Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. National Institutes of Health (NIH). Available at: [Link]
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Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. PubMed. Available at: [Link]
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Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. Available at: [Link]
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Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. PubMed. Available at: [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central. Available at: [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed. Available at: [Link]
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Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. PMC - NIH. Available at: [Link]
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Synthesis of C-5 substituted isoindoline-1,3-dione linked with... ResearchGate. Available at: [Link]
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Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. PMC - NIH. Available at: [Link]
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Synthesis of isoindolines. Organic Chemistry Portal. Available at: [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ResearchGate. Available at: [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]
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Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. PubMed. Available at: [Link]
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Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
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Properties and Functions of Isoindoline: A Short Review. Jetir.Org. Available at: [Link]
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Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. Available at: [Link]
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Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists. PubMed. Available at: [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. Available at: [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ACS Publications. Available at: [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at: [Link]
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Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. PubMed. Available at: [Link]
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Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoindoline nucleus, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] This guide focuses on a particularly valuable derivative, isoindolin-5-amine, and its related chemical scaffolds. We will delve into the synthetic intricacies of this core, explore its crucial physicochemical properties, and provide a comprehensive overview of its application in the design and development of novel therapeutics. This document is intended to serve as a practical and insightful resource, bridging fundamental chemistry with advanced drug discovery concepts, and empowering researchers to leverage the full potential of this versatile scaffold.
Introduction: The Significance of the this compound Core
The isoindoline scaffold, a fusion of a benzene ring and a pyrrolidine ring, is a recurring motif in a multitude of biologically active compounds and approved drugs.[2] Its rigid, yet three-dimensional structure provides an excellent platform for the spatial presentation of various functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 5-position of the isoindoline ring system, yielding this compound, offers a key advantage: a versatile handle for a wide array of chemical modifications. This primary amine can be readily derivatized to introduce diverse side chains, linkers, and pharmacophoric elements, making it an exceptionally valuable building block in the synthesis of compound libraries for high-throughput screening and lead optimization.
The strategic importance of the isoindoline core is underscored by its presence in several clinically used drugs, which are indicated for a range of conditions including multiple myeloma, inflammation, and hypertension.[3] This proven track record in drug development highlights the "privileged" nature of the isoindoline scaffold, suggesting a favorable combination of structural and physicochemical properties that contribute to good oral bioavailability and desirable ADME (absorption, distribution, metabolism, and excretion) profiles.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the target scaffold is paramount for any drug discovery program. Herein, we present a reliable and well-documented protocol for the preparation of this compound, proceeding through a two-step sequence involving the synthesis of a 5-nitroisoindoline precursor followed by its catalytic reduction.
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione
This procedure is adapted from established nitration protocols for phthalimide.
-
Materials: Phthalimide, concentrated sulfuric acid, nitric acid.
-
Procedure:
-
To a stirred mixture of concentrated sulfuric acid and nitric acid at 5°C, slowly add phthalimide in portions over a 10-minute interval.
-
Allow the reaction temperature to rise to 35°C and maintain for 40 minutes.
-
Cool the reaction mixture to 0°C and carefully pour it into ice water.
-
Collect the resulting precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain 5-nitroisoindoline-1,3-dione as off-white crystals.[4]
-
Step 2: Reduction of 5-Nitroisoindoline-1,3-dione to 5-Nitroisoindoline
A standard reduction of the dione to the isoindoline is employed.
-
Materials: 5-Nitroisoindoline-1,3-dione, zinc dust, hydrochloric acid.
-
Procedure:
-
Suspend 5-nitroisoindoline-1,3-dione in a suitable solvent such as ethanol.
-
Add zinc dust and slowly add concentrated hydrochloric acid while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter to remove excess zinc, and neutralize the filtrate with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitroisoindoline.
-
Step 3: Catalytic Hydrogenation to this compound
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[5]
-
Materials: 5-Nitroisoindoline, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve 5-nitroisoindoline in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.
-
Physicochemical Properties and Drug-Likeness
The utility of a chemical scaffold in drug discovery is intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its efficacy and safety as a drug. The this compound core possesses a favorable balance of properties that make it an attractive starting point for drug design.
A key framework for assessing the "drug-likeness" of a compound is Lipinski's Rule of Five.[4][6][7] This rule stipulates that orally active drugs generally have:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated logP (a measure of lipophilicity) not greater than 5.
The this compound scaffold itself adheres to these rules, providing a solid foundation for the development of orally bioavailable drugs. The presence of the amino group and the nitrogen atom within the pyrrolidine ring allows for hydrogen bonding interactions, which can be crucial for target binding and solubility. The bicyclic structure imparts a degree of rigidity, which can be advantageous for conformational control and reducing the entropic penalty upon binding to a target.
Related Chemical Scaffolds and Bioisosteric Replacements
While this compound is a highly versatile scaffold, medicinal chemists often explore related structures and bioisosteres to fine-tune a compound's properties.[8] Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
Some notable bioisosteres and related scaffolds for this compound include:
-
Aza-isoindolines: Replacing one of the carbon atoms in the benzene ring with a nitrogen atom creates aza-isoindoline (pyrrolo-pyridine) scaffolds.[9][10] This modification can alter the electronic properties of the aromatic ring, introduce additional hydrogen bonding capabilities, and potentially improve solubility and metabolic stability.
-
Phthalimidines (Isoindolin-1-ones): Oxidation of the pyrrolidine ring to introduce a carbonyl group at the 1-position yields the phthalimidine or isoindolin-1-one scaffold.[11] This change can significantly impact the molecule's hydrogen bonding capacity and overall polarity.
-
Indolines and Aminoindoles: While structurally distinct, indolines and aminoindoles share the feature of a bicyclic aromatic-heterocyclic system with an amino group. These scaffolds are often explored in parallel with isoindolines in drug discovery programs.[12]
-
Tetrahydroisoquinolines: Expansion of the five-membered pyrrolidine ring to a six-membered piperidine ring results in the tetrahydroisoquinoline scaffold. This modification alters the geometry and flexibility of the heterocyclic ring.[9]
The choice of a particular scaffold or bioisosteric replacement is a strategic decision in drug design, driven by the specific requirements of the biological target and the desired ADME profile.
Applications in Drug Discovery: Targeting Key Biological Pathways
The this compound scaffold and its derivatives have been successfully employed in the development of inhibitors and modulators for a variety of biological targets, particularly in the areas of oncology and central nervous system (CNS) disorders.
Kinase Inhibitors: Modulating the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several isoindoline-based compounds have been developed as potent and selective inhibitors of kinases within this pathway.
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A Senior Application Scientist's Guide to Isoindolin-5-amine: Sourcing, Quality Control, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoindoline Scaffold and the Utility of Isoindolin-5-amine
In the landscape of modern medicinal chemistry, heterocyclic compounds are fundamental pillars in the design of novel therapeutics.[1][2][3] Among these, the isoindoline nucleus, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, represents a privileged scaffold found in numerous clinically significant drugs.[1][2] Its structural rigidity and synthetic versatility make it an attractive starting point for developing agents targeting a wide array of biological pathways. This compound, a key derivative, serves as a critical building block, providing a reactive amine handle for further molecular elaboration. This guide provides an in-depth overview of its commercial availability, supplier landscape, essential quality control protocols, and safe handling procedures, designed to empower researchers in their procurement and application of this valuable chemical intermediate.
Core Chemical Identifiers:
-
Chemical Name: this compound; 5-Aminoisoindoline
-
Molecular Formula: C₈H₁₀N₂
-
Molecular Weight: 134.18 g/mol
Part 1: Commercial Availability and Supplier Analysis
This compound is readily available from a multitude of chemical suppliers, catering primarily to the research and development sector. It is most commonly offered as a hydrochloride salt, which enhances its stability and shelf-life compared to the free base. When sourcing this compound, researchers must consider factors such as purity, available quantity, documentation (Certificate of Analysis, SDS), and lead times.
Below is a comparative table of representative suppliers. Note that stock levels and pricing are subject to change, and direct inquiry is always recommended.
| Supplier | Product Name | CAS Number | Purity | Typical Quantities | Notes |
| BLD Pharm | This compound | 45766-35-6 | ≥95% | 1g, 5g, 10g | Offers the free base and provides analytical documents like NMR and HPLC online.[4] |
| Echemi | This compound hydrochloride | 503614-81-1 | Varies | Bulk inquiries | Acts as a platform connecting multiple suppliers, useful for larger quantity sourcing.[8] |
| ChemicalBook | This compound hydrochloride | 503614-81-1 | ≥95% | Varies | A comprehensive directory with links to numerous global traders and manufacturers.[7][9] |
| TCI America | Isoindoline | 496-12-8 | >98.0% | 1g, 5g | While not the 5-amino version, TCI is a reputable source for the parent isoindoline scaffold.[10] |
| Various | Pomalidomide & Analogs | Varies | Varies | mg scales | Suppliers like BroadPharm offer complex derivatives for PROTAC development, highlighting the scaffold's importance.[11][12] |
This table is illustrative and not exhaustive. Researchers should perform their own due diligence.
The procurement workflow for a critical building block like this compound requires a systematic approach to ensure experimental success and reproducibility. The following workflow diagram outlines the key decision and action points from initial identification to final use.
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An In-depth Technical Guide to Isoindoline-Based Compounds in Research
Introduction: The Isoindoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoindoline core, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, has emerged as a cornerstone in modern drug discovery and development.[1] Its structural versatility, arising from different oxidation states of the pyrrolidine ring—isoindoline, isoindolin-1-one, and isoindoline-1,3-dione (phthalimide)—provides a rich chemical space for the design of novel therapeutic agents.[2] This guide offers an in-depth exploration of isoindoline-based compounds, from their fundamental physicochemical properties and synthesis to their profound impact on targeted protein degradation and broader therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only a comprehensive overview but also actionable, field-proven insights into the causality behind experimental choices and protocols.
Physicochemical Properties and Druglikeness of the Isoindoline Core
A foundational understanding of the physicochemical properties of the isoindoline scaffold and its derivatives is paramount for designing orally bioavailable drugs. Adherence to principles such as Lipinski's Rule of Five—which provides a framework for evaluating a compound's druglikeness—is a critical consideration in the early stages of drug discovery.[3][4][5] This rule stipulates that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and an octanol-water partition coefficient (log P) not exceeding 5.[3][4][5]
The isoindoline scaffold itself is a relatively small and moderately lipophilic molecule, making it an excellent starting point for the development of orally active drugs.[3] Its derivatives, such as isoindolinone and phthalimide, introduce additional polarity and hydrogen bonding capabilities, which can be strategically manipulated to optimize pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of Core Isoindoline Scaffolds
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Isoindoline | C₈H₉N | 119.16 | 1.63 | 1 | 1 |
| Isoindolin-1-one | C₈H₇NO | 133.15 | 1.03 | 1 | 1 |
| Isoindoline-1,3-dione (Phthalimide) | C₈H₅NO₂ | 147.13 | 0.93 | 1 | 2 |
Note: LogP values are estimations and can vary based on the calculation method.
Synthetic Strategies for Isoindoline Scaffolds
The synthesis of isoindoline derivatives has been extensively explored, with numerous methods developed to access this versatile scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the oxidation state of the isoindoline core.
Synthesis of Phthalimide Derivatives
Phthalimides, or isoindoline-1,3-diones, are common precursors and key structural motifs in many bioactive molecules.[6] Traditional methods often involve the condensation of phthalic anhydride with a primary amine.[6] More contemporary approaches have focused on developing greener and more efficient protocols, including metal-free synthesis and microwave-assisted reactions.
Detailed Experimental Protocol: Synthesis of Lenalidomide
Lenalidomide is a cornerstone immunomodulatory drug (IMiD) used in the treatment of multiple myeloma.[1] Its synthesis is a multi-step process that highlights key transformations in isoindoline chemistry.
Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate
-
Combine methyl 2-methyl-3-nitrobenzoate (1 equivalent) with a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in a suitable solvent like acetonitrile.[7]
-
Add a radical initiator, for example, azobisisobutyronitrile (AIBN).[7]
-
Heat the reaction mixture to a temperature between 55-75°C for 12-15 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Upon completion, concentrate the solvent under vacuum to obtain the crude methyl 2-(bromomethyl)-3-nitrobenzoate.[7]
Step 2: Cyclocondensation
-
In a reaction vessel, combine methyl 2-(bromomethyl)-3-nitrobenzoate (1 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent), and a non-nucleophilic base like N,N-diisopropylethylamine (4 equivalents).[8]
-
Heat the mixture to 80-85°C and stir for 12 hours.[8]
-
Monitor the reaction for completion by TLC.[8]
-
After cooling to room temperature, filter the reaction mixture and wash the solid with cold ethanol to yield 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[8]
Step 3: Nitro Reduction
-
Suspend the nitro intermediate in a suitable solvent. A more environmentally friendly approach utilizes a mixture of ethanol and water.[1]
-
Add a reducing agent. While traditional methods use palladium on carbon (Pd/C) with hydrogen gas, a greener alternative is the use of iron powder and ammonium chloride or sodium bisulfite.[1][8]
-
Heat the reaction mixture to approximately 80°C and stir for 12 hours, monitoring by TLC.[8]
-
Upon completion, cool the mixture and concentrate it under reduced pressure.[8]
-
The resulting slurry is filtered, and the solid is further purified by recrystallization from an ethanol/water mixture to afford lenalidomide.[8]
The Pivotal Role of Isoindoline Compounds in Targeted Protein Degradation
A paradigm shift in drug discovery has been the advent of targeted protein degradation (TPD), a strategy that utilizes small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[9] Isoindoline-based compounds, particularly the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, are at the forefront of this revolution.[10]
Mechanism of Action: Molecular Glues for the E3 Ubiquitin Ligase Cereblon
IMiDs function as "molecular glues," inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, that are not its natural targets.[10] This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome.
In multiple myeloma, lenalidomide binds to CRBN, altering its substrate specificity to recognize and bind the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[11][12][13] The degradation of these transcription factors is essential for the anti-myeloma activity of lenalidomide.[11][12]
Caption: Mechanism of action of Lenalidomide in multiple myeloma.
Experimental Workflow: Biotinylated Isoindoline Pull-Down Assay
To validate the interaction between an isoindoline-based compound and its protein target, a pull-down assay is a powerful technique. This involves immobilizing a biotinylated version of the compound on streptavidin-coated beads to "pull down" its binding partners from a cell lysate.
Caption: Experimental workflow for a biotinylated isoindoline pull-down assay.
Detailed Experimental Protocol: Biotinylated Isoindoline Pull-Down Assay
-
Cell Lysis:
-
Harvest cells of interest (e.g., ~1x10⁸ cells) and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (clarified lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation and Bait Immobilization:
-
Resuspend streptavidin-coated magnetic beads and transfer the required volume to a fresh microcentrifuge tube.[14]
-
Wash the beads several times with a binding/wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20) using a magnetic rack to separate the beads.[14]
-
Incubate the washed beads with an excess of the biotinylated isoindoline compound for at least 30 minutes at room temperature with gentle rotation to allow for binding.[14]
-
Wash the beads again to remove any unbound compound.
-
-
Protein Pull-Down:
-
Add a sufficient amount of clarified cell lysate (e.g., 1-2 mg of total protein) to the compound-immobilized beads.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow the target protein to bind to the immobilized ligand.
-
-
Washing and Elution:
-
After incubation, use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competitive elution with a high concentration of free biotin.[7]
-
Denaturing elution with SDS-PAGE sample buffer.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific for the target protein (e.g., anti-Cereblon).
-
Alternatively, for unbiased identification of interacting proteins, the eluate can be analyzed by mass spectrometry.
-
Broader Therapeutic Applications of Isoindoline Derivatives
The therapeutic potential of isoindoline-based compounds extends far beyond their role as immunomodulatory agents. Their unique structural features have made them valuable scaffolds in the development of drugs for a wide range of diseases.[10][15][16][17][18][19]
Anticancer Activity
Numerous isoindoline derivatives have demonstrated potent anticancer activity against a variety of tumor types.[4][15][17][20] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[18][21][22]
Table 2: Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [21] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL | [21] |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Adenocarcinoma) | 114.25 | [21][22] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Adenocarcinoma) | 116.26 | [21][22] |
| N-benzylisoindole-1,3-dione (Compound 3) | HeLa (Cervical Cancer) | 148.59 | [21] |
Anti-inflammatory and Neuroprotective Effects
Isoindoline-based compounds have also shown promise as anti-inflammatory and neuroprotective agents.[10][18][19][23] Some derivatives have been found to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2).[23] In the context of neurodegenerative diseases like Alzheimer's, isoindoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[12][15][17][24]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound | Substitution | IC₅₀ (µM) | Reference(s) |
| 7a | 4-fluorobenzyl pyridinium | 2.1 | [15][24] |
| 7f | 4-fluorobenzyl pyridinium | 2.1 | [15][24] |
| 7g | 4-methylbenzyl pyridinium | 4.8 ± 0.5 | [15] |
| 7b | 4-methylbenzyl pyridinium | 5.4 ± 0.9 | [15] |
| Rivastigmine (Standard) | - | 11.07 | [15] |
The Future of Isoindoline Research: PROTACs and Beyond
The modular nature of Proteolysis-Targeting Chimeras (PROTACs) makes them an exciting frontier in drug discovery.[9] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[25] The ability of isoindoline-based IMiDs to recruit the E3 ligase Cereblon has made them a popular choice for the design of novel PROTACs.[10]
Workflow for Designing Isoindoline-Based PROTACs
The design of a successful PROTAC is a multi-step process that requires careful consideration of the target protein, the E3 ligase, and the linker.
Caption: A generalized workflow for the design and development of isoindoline-based PROTACs.
Conclusion
The isoindoline scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. From their foundational role in the development of immunomodulatory drugs that have transformed the treatment of hematological malignancies to their expanding applications in oncology, inflammation, and neurodegenerative diseases, isoindoline-based compounds continue to be a major focus of research. The advent of targeted protein degradation has opened up new avenues for exploiting the unique properties of these molecules, particularly as potent recruiters of the E3 ubiquitin ligase Cereblon. As our understanding of the intricate biology governed by these compounds deepens and synthetic methodologies become more sophisticated, the future of isoindoline-based drug discovery holds immense promise for addressing a wide range of unmet medical needs.
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The Isoindolinone Pharmacophore: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The isoindolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetically-derived, biologically active compounds.[1] This bicyclic structure, consisting of a fused benzene and γ-lactam ring, serves as a versatile pharmacophore, underpinning the therapeutic efficacy of numerous clinical drugs.[2][3] This in-depth technical guide provides a comprehensive overview of the isoindolinone pharmacophore for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties, delve into established and innovative synthetic methodologies, dissect its diverse pharmacological activities, and illuminate the molecular mechanisms that govern its therapeutic effects, with a particular focus on its role in targeted protein degradation.
Introduction: The Rise of a Privileged Structure
The isoindolinone scaffold is recognized as a "privileged structure" in drug discovery, a testament to its ability to interact with multiple, diverse biological targets to elicit a range of physiological responses.[4][5] Its journey from a recurring motif in natural alkaloids to the core of blockbuster drugs like lenalidomide and pomalidomide highlights a remarkable trajectory of therapeutic innovation.[3][6] The structural rigidity of the bicyclic system, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of steric and electronic properties, enabling precise interactions with protein binding sites.
The broad spectrum of biological activities associated with isoindolinone derivatives is extensive, encompassing anti-cancer, immunomodulatory, anti-inflammatory, anticonvulsant, and antimicrobial effects.[4][6][7] This guide will systematically unpack the key facets of this important pharmacophore.
The Isoindolinone Core: Structure and Properties
The fundamental isoindolinone structure consists of a benzene ring fused to a five-membered lactam ring. This arrangement imparts a planar and relatively rigid conformation, which is often advantageous for specific receptor binding. The core can be substituted at the nitrogen atom (position 2) and on the aromatic ring, providing multiple vectors for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Isoindolinone Scaffolds
The construction of the isoindolinone core has been the subject of extensive research, leading to a variety of synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes
Traditional methods for synthesizing the isoindolinone skeleton often involve the cyclization of precursors such as 2-carboxybenzaldehydes or their derivatives. A common approach is the reductive amination of 2-carboxybenzaldehyde with primary amines, followed by intramolecular amidation.[8]
Modern and Catalytic Methodologies
Recent advancements have focused on developing more efficient and versatile synthetic routes, often employing transition-metal catalysis.
-
Palladium-Catalyzed Reactions: Palladium catalysis has been effectively used in tandem reactions, such as aza-Heck/Sonogashira coupling, to construct chiral isoindolinones with quaternary stereocenters.[8]
-
Copper-Catalyzed C-H Functionalization: An efficient method involves the copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides, providing a direct route to functionalized isoindolinones.[8]
-
Iridium-Catalyzed Reductive Lactamization: This sustainable approach utilizes an iridium catalyst for the synthesis of phthalimidines from 2-formylbenzoic acid and primary amines.[8]
-
Ring-Opening/Ring-Closing Cascade: An iron-mediated cascade reaction of ortho-carboxy-isoxazoles offers a high-yielding pathway to isoindolinone derivatives under mild conditions.[9]
Representative Experimental Protocol: One-Pot Synthesis from 2-Benzoylbenzoic Acid
This protocol describes an efficient, metal-free, one-pot synthesis of novel isoindolinone derivatives.[7]
Step-by-Step Methodology:
-
Initial Reaction: To a solution of 2-benzoylbenzoic acid (1.0 equivalent) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Addition of Isocyanate: Add chlorosulfonyl isocyanate (1.1 equivalents) to the mixture and stir at room temperature for 2 hours.
-
Alcohol Addition: Introduce the corresponding alcohol (e.g., 2-propanol, cyclohexanol) (1 mL) to the reaction mixture and continue stirring at room temperature for 1 hour.
-
Work-up: After the reaction is complete, remove the volatile components under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography to afford the desired isoindolinone derivative.
Diverse Biological Activities and Therapeutic Applications
The isoindolinone pharmacophore is a versatile scaffold that has been successfully exploited to develop drugs for a wide range of diseases.
Anticancer Activity
Isoindolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[6][10]
-
Cytotoxicity: Many derivatives exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer).[11][12] For instance, certain ferrocene-substituted isoindolinones have shown potent anticancer activity with IC50 values in the low micromolar range.[12][13]
-
Enzyme Inhibition: Isoindolinones have been designed as inhibitors of key cancer-related enzymes.
-
PARP Inhibition: The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA damage repair. This is a promising strategy for treating cancers with deficiencies in homologous recombination.[14]
-
HDAC Inhibition: Novel isoindolinone derivatives have been developed as potent histone deacetylase (HDAC) inhibitors, with some compounds showing nanomolar IC50 values against HDAC1 and significant antiproliferative activities.[15]
-
CDK7 Inhibition: In silico studies have identified isoindolinones as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle, suggesting their utility in treating breast cancer.[16]
-
Immunomodulatory and Anti-inflammatory Activity
The most prominent application of the isoindolinone scaffold is in the development of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide.[17] These drugs are highly effective in treating multiple myeloma and other hematologic malignancies.[18][19] Their mechanism involves modulating the immune system by:
-
Enhancing T-cell and Natural Killer (NK) cell activity.[20][21]
-
Inhibiting the production of pro-inflammatory cytokines like TNF-α.[17][22]
-
Altering the tumor microenvironment.[]
Indoprofen, another isoindolinone-containing drug, is a non-steroidal anti-inflammatory drug (NSAID).[3]
Other Therapeutic Areas
The versatility of the isoindolinone pharmacophore extends to other therapeutic areas:
-
Anticonvulsant Activity: Certain derivatives have shown potential as anticonvulsant agents.[6]
-
Antimicrobial and Antifungal Activity: Studies have demonstrated the antibacterial and antifungal properties of some isoindolinone compounds.[7]
-
Dopamine D4 Receptor Antagonists: Isoindolinyl benzisoxazolpiperidines have been identified as potent and selective antagonists of the dopamine D4 receptor, with potential applications in treating neurological disorders.[24]
-
Kv1.5 Potassium Channel Blockers: A series of isoindolinone compounds have been developed as potent blockers of the Kv1.5 ion channel, which is a target for atrial fibrillation.[25]
Mechanism of Action: The Cereblon E3 Ligase Modulators
A groundbreaking discovery in the field was the identification of Cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, as the primary target of immunomodulatory drugs like lenalidomide and pomalidomide.[18][20][26] This has unveiled a novel mechanism of action for these isoindolinone-based drugs.
The "Molecular Glue" Concept
IMiDs and the more recent Cereblon E3 ligase modulators (CELMoDs) function as "molecular glues."[27][28] They bind to Cereblon and modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not the natural substrates of this E3 ligase.[18][19]
Signaling Pathway of Cereblon Modulation
The binding of an isoindolinone-based modulator to Cereblon initiates a cascade of events leading to targeted protein degradation.
Caption: Cereblon-mediated protein degradation pathway initiated by an isoindolinone modulator.
In multiple myeloma, for example, lenalidomide and pomalidomide bind to Cereblon, leading to the recruitment and degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[18][] The degradation of these proteins is lethal to multiple myeloma cells.[18]
Isoindolinones in Targeted Protein Degradation (PROTACs)
The ability of isoindolinone derivatives to recruit Cereblon has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs).[29][30] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and an E3 ligase-recruiting ligand, often an isoindolinone derivative.[30][31] This technology enables the targeted degradation of "undruggable" proteins.
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An In-Depth Technical Guide to the Safe Handling and Management of Isoindolin-5-amine for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Isoindolin-5-amine, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with established best practices for managing aromatic amines and heterocyclic compounds. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Compound Profile and Hazard Assessment: What We Know About this compound
This compound, and its hydrochloride salt, are heterocyclic aromatic amines. While comprehensive toxicological data for this specific compound is not thoroughly investigated, the known hazards associated with its structural class necessitate a cautious and well-informed approach to its handling.
A safety data sheet for the related compound, Isoindoline, indicates it is considered hazardous and can cause skin and eye irritation.[1] The GHS classification for 2,3-dihydro-1H-isoindole hydrochloride also lists skin irritation, serious eye irritation, and potential respiratory irritation as hazards.[2] The broader class of primary aromatic amines (PAAs) includes compounds that are known or suspected carcinogens and can be readily absorbed through the skin.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Table 1: Physicochemical and Hazard Information for Related Isoindoline Compounds
| Property | Isoindoline | 2,3-dihydro-1H-isoindole hydrochloride |
| Molecular Formula | C8H9N | C8H10ClN |
| Molecular Weight | 119.16 g/mol | 155.62 g/mol |
| Appearance | White to off-white crystalline powder, crystals, or flakes | Not specified |
| Known Hazards | Skin irritation, Eye irritation | Skin irritation, Serious eye irritation, May cause respiratory irritation |
| GHS Pictograms | ||
| Signal Word | Warning | Warning |
Data synthesized from multiple sources.[1][2][4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle for handling powdered amine compounds is to minimize the potential for inhalation and skin contact.[5][6] This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All weighing and handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation and dispersal of dust.[6] The use of an enclosed balance can further minimize the release of airborne particles.[6] It is also advisable to work over absorbent bench paper to easily contain and clean up any minor spills.[6]
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE ensemble is mandatory when handling this compound.[7] The selection of appropriate PPE should be based on a thorough risk assessment.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles with side shields | Provides a seal around the eyes to protect against dust and splashes. |
| Face Shield | Should be worn in conjunction with safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Aromatic amines can be absorbed through the skin.[3] Nitrile gloves offer good resistance to a range of chemicals. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5][7] |
| Body Protection | Laboratory Coat | A buttoned lab coat provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | May be necessary if engineering controls are insufficient to control airborne dust. Use of a respirator requires proper training and fit-testing.[5] |
Workflow for Safe Handling and Experimentation
A systematic and cautious workflow is critical to minimize exposure risks during routine laboratory operations involving this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation :
-
Handling :
-
Cleanup and Disposal :
-
Upon completion, safely quench the reaction if necessary.
-
Segregate all waste streams. Unused solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions should be collected in separate, clearly labeled hazardous waste containers.[8]
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated PPE in the designated waste stream.
-
Thoroughly wash hands and any exposed skin with soap and water.[5]
-
Storage and Stability: Maintaining Compound Integrity
Proper storage is crucial for maintaining the stability of this compound and preventing degradation.
-
Temperature : Aromatic amines are generally stable when stored at low temperatures.[9][10] For long-term storage, it is recommended to keep this compound in a cool, dry place.[11] Some sources suggest storage at 2-8°C or even -15°C.[4]
-
Atmosphere : Store in a tightly sealed container to protect from moisture and air.[11]
-
Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[1][12]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Cleanup
For a small spill of solid this compound:
-
Evacuate and Secure : Alert others in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE : Wear appropriate PPE, including respiratory protection if necessary.[13]
-
Contain and Absorb : Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[13][14] Avoid raising dust.
-
Collect : Carefully sweep the absorbed material into a labeled hazardous waste container using non-sparking tools.[13]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[15]
-
Report : Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
For large spills, evacuate the area and contact emergency personnel immediately.
Waste Disposal: Responsible Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect unused solid compound and contaminated disposable materials in a clearly labeled, sealed container.[8]
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's guidelines.
-
Disposal Method : All hazardous waste must be disposed of through a licensed professional waste disposal service.[16] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[16]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular trash.[8]
Conclusion: A Commitment to Safety
While this compound is a valuable tool in research and development, its potential hazards necessitate a diligent and informed approach to its handling. By understanding the available safety data, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and ensure a safe laboratory environment. The principles of causality and self-validating systems embedded in these guidelines are designed to empower scientists to work confidently and responsibly with this important chemical intermediate.
References
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Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed. (2023-02-25). [Link]
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Aromatic Amine Cleaning/Developing Solution Cat. Nos. 769-1041, 769-1061, 769-1041D, 769-2001, 769-1001 SAFETY DATA SHEET Public - Mikrolab. (2019-10-28). [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023-02-25). [Link]
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CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. (n.d.). [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Isoindolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindolin-5-amine Scaffold
The isoindoline core, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocycle are found in numerous clinically approved drugs, demonstrating a wide range of biological activities, including treatments for cancer, inflammation, and hypertension.[1][3] The isoindoline structure is a cornerstone for active pharmaceutical ingredients, with at least ten commercial drugs containing this core.[1][3]
Within this important class of compounds, this compound stands out as a particularly valuable building block. The presence of a primary aromatic amine at the C-5 position provides a versatile chemical handle for further functionalization, allowing for the synthesis of diverse compound libraries for drug discovery programs.[4][5] This guide provides detailed, field-proven protocols for the synthesis of this compound, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.
Protocol 1: Direct Synthesis via Concurrent Reduction of 5-Nitrophthalimide
This protocol represents the most direct route, employing a powerful reducing agent to simultaneously reduce both the imide carbonyls and the nitro group of a readily accessible starting material. While efficient, this method requires careful handling of highly reactive reagents.
Principle: The synthesis begins with the electrophilic nitration of phthalimide to introduce a nitro group at the 5-position. The resulting 5-nitroisoindoline-1,3-dione (5-nitrophthalimide) is then subjected to a one-pot reduction using a strong hydride agent, typically Lithium Aluminum Hydride (LiAlH₄), to convert the dione to an isoindoline and the nitro group to an amine, yielding the final product.[1][6]
Experimental Workflow: Protocol 1
Caption: Direct synthesis of this compound.
Step A: Synthesis of 5-Nitroisoindoline-1,3-dione
Causality: This step utilizes a standard electrophilic aromatic substitution mechanism. Phthalimide is a deactivated ring system, requiring strong nitrating conditions (a mixture of concentrated sulfuric and nitric acid) to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring.[7] The C-5 position is preferentially nitrated due to the directing effects of the imide group.
Detailed Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), cautiously add phthalimide (10 g, 67.97 mmol) in small portions to a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (13 mL).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
A pale yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product, 5-nitroisoindoline-1,3-dione, under vacuum to yield a pale yellow solid.[7]
Step B: Concurrent Reduction to this compound
Causality: Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing both imides and nitro groups. The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbons of the imide and the nitrogen atom of the nitro group. A subsequent aqueous workup is critical to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the final amine product.[1][6]
Detailed Protocol:
-
Safety First: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend LiAlH₄ (excess, e.g., 4-5 equivalents) in anhydrous tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 5-nitroisoindoline-1,3-dione from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. An exothermic reaction will occur; control the addition rate to maintain the temperature below 20 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-18 hours to ensure complete reduction.
-
Cool the reaction mixture back down to 0 °C.
-
Quenching (Fieser workup): Cautiously and sequentially add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams used. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield pure this compound.
| Parameter | Protocol 1 Data Summary |
| Starting Material | Phthalimide |
| Key Reagents | H₂SO₄, HNO₃, LiAlH₄, THF |
| Intermediates | 5-Nitroisoindoline-1,3-dione |
| Advantages | High atom economy, fewer synthetic steps. |
| Disadvantages | Use of highly hazardous LiAlH₄, potential for side reactions due to high reactivity. |
Protocol 2: Stepwise Synthesis via Selective Reductions
This protocol offers a more controlled approach, separating the reduction of the nitro group and the imide functionality into distinct steps. This allows for the isolation and purification of intermediates and often provides cleaner reaction profiles and higher overall yields.
Principle: This strategy first involves the nitration of phthalimide as described in Protocol 1. The nitro group of the resulting 5-nitroisoindoline-1,3-dione is then selectively reduced to an amine using catalytic hydrogenation, which preserves the imide structure.[7] In the final step, the stable 5-aminoisoindoline-1,3-dione intermediate is reduced to the target this compound using a suitable reducing agent.
Experimental Workflow: Protocol 2
Caption: Stepwise synthesis of this compound.
Step A: Synthesis of 5-Nitroisoindoline-1,3-dione
This step is identical to Step A in Protocol 1.
Step B: Selective Reduction to 5-Aminoisoindoline-1,3-dione
Causality: Catalytic hydrogenation is a highly chemoselective method for reducing nitro groups in the presence of less reactive functionalities like imides.[8] The reaction occurs on the surface of the palladium catalyst, where molecular hydrogen (or a hydrogen donor like hydrazine) is activated, allowing for the stepwise reduction of the nitro group to an amine without affecting the carbonyls.
Detailed Protocol:
-
To a solution of 5-nitroisoindoline-1,3-dione (10 g, 52.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (200 mL), add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%).
-
The reaction can be performed in two ways:
-
With Hydrogen Gas: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
With Hydrazine: Alternatively, heat the mixture to 60-70 °C and add hydrazine hydrate (2-3 equivalents) dropwise. The reaction is exothermic and will generate nitrogen gas.[9]
-
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 5-aminoisoindoline-1,3-dione, which is often pure enough for the next step.[7]
Step C: Imide Reduction to this compound
Causality: With the sensitive nitro group removed, the stable amino-phthalimide intermediate can now be robustly reduced. LiAlH₄ remains an excellent choice for this transformation. Alternatively, Borane-THF complex (BH₃•THF) can be used, which is often considered a milder and more selective reagent for reducing amides and imides.
Detailed Protocol:
-
Follow the procedure outlined in Protocol 1, Step B , using 5-aminoisoindoline-1,3-dione as the starting material.
-
Given that only the imide needs to be reduced, a smaller excess of LiAlH₄ (e.g., 2.5-3 equivalents) may be sufficient.
-
The workup and purification steps remain the same.
| Parameter | Protocol 2 Data Summary |
| Starting Material | Phthalimide |
| Key Reagents | H₂SO₄, HNO₃, Pd/C, H₂ (or N₂H₄), LiAlH₄ |
| Intermediates | 5-Nitroisoindoline-1,3-dione, 5-Aminoisoindoline-1,3-dione |
| Advantages | Greater control, higher purity of intermediates, potentially higher overall yield, safer alternatives to H₂ gas exist. |
| Disadvantages | More synthetic steps, longer overall reaction time. |
Protocol 3: Conceptual Strategy via Buchwald-Hartwig Amination
This section outlines a modern, catalytic approach. While not explicitly detailed for this specific molecule in the provided literature, it is a powerful and logical strategy for constructing the C5-N bond, reflecting current synthetic practices.
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[10][11] In this conceptual route, a pre-formed 5-halo-isoindoline (e.g., 5-bromo-isoindoline) would be coupled with an ammonia equivalent to install the C-5 amino group in the final step.[12][13]
Logical Relationship: Buchwald-Hartwig Approach
Caption: Conceptual workflow for Buchwald-Hartwig synthesis.
Discussion of the Approach:
-
Precursor Synthesis: The key challenge is the synthesis of the 5-halo-isoindoline precursor. This would likely involve the halogenation of phthalimide, followed by reduction of the imide group.
-
Coupling Reaction: The core of this method is the Pd-catalyzed coupling.
-
Catalyst System: A typical system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., X-Phos, RuPhos) that facilitates the catalytic cycle.[13]
-
Ammonia Source: Direct coupling with ammonia gas can be challenging. Therefore, "ammonia equivalents" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, which are deprotected after the coupling reaction.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[14]
-
Proposed Reaction Scheme
| Component | Example | Rationale |
| Aryl Halide | 5-Bromo-isoindoline | The C-Br bond is reactive towards oxidative addition to the Pd(0) catalyst. |
| Amine Source | Benzophenone Imine | Serves as a stable, easily handled ammonia equivalent.[13] |
| Pd Catalyst | Pd₂(dba)₃ | A common Pd(0) source for cross-coupling reactions. |
| Ligand | X-Phos | A bulky, electron-rich phosphine ligand known to be highly effective for C-N coupling.[13] |
| Base | NaOtBu | A strong base required for the deprotonation step in the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are standard for this reaction.[12] |
This method offers the advantage of late-stage functionalization, which can be highly valuable in medicinal chemistry for creating analogs. However, it requires more specialized and expensive reagents (palladium catalysts, phosphine ligands) compared to the classical routes.
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- Gröger, H. (2010). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 6, 103.
- Various Authors. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- Gröger, H. (2010). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 6, 103.
- Various Authors. (2024). Synthesis of isoindolinones. Organic Chemistry Portal.
- Beutner, G. L., et al. (2022).
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- Various Authors. (2019). Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer.
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- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Isoindolin-5-amine and Its Derivatives
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the Isoindolin-5-amine moiety serves as a versatile building block, providing a key amino group for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. This guide provides a comprehensive, step-by-step methodology for the synthesis of the core this compound structure, starting from commercially available precursors. Furthermore, it details protocols for subsequent derivatization, focusing on N-alkylation and N-acylation, to generate a library of functionalized analogs. The protocols are designed with an emphasis on mechanistic understanding, reproducibility, and safety, catering to the needs of researchers in both academic and industrial settings.
Introduction: The Significance of the this compound Scaffold
Isoindoline derivatives are integral to a wide range of pharmaceuticals and bioactive molecules due to their unique three-dimensional structure and ability to engage with various biological targets. The presence of a primary aromatic amine at the 5-position, as in this compound, offers a crucial handle for introducing diverse substituents. This functional group can be readily converted into amides, sulfonamides, ureas, and other functionalities, making it a cornerstone for structure-activity relationship (SAR) studies. The core synthesis relies on fundamental organic transformations, including imide formation, selective nitro group reduction, and subsequent imide-to-amine reduction.
Retrosynthetic Analysis and Strategy
A robust synthetic strategy begins with a logical disconnection of the target molecule. The synthesis of this compound can be approached by first constructing a substituted phthalimide precursor, which is then reduced to the final isoindoline.
Our strategy involves a three-stage process:
-
Imide Formation: Synthesis of 5-Nitrophthalimide from 4-Nitrophthalic anhydride.
-
Selective Nitro Reduction: Conversion of 5-Nitrophthalimide to 5-Aminophthalimide, preserving the imide ring.
-
Imide Reduction: Reduction of the phthalimide ring of 5-Aminophthalimide to the corresponding isoindoline, yielding the target this compound.
This stepwise approach allows for purification and characterization at each intermediate stage, ensuring the final product's purity.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Core Scaffold: this compound
This section provides a detailed, three-part protocol for the synthesis of the this compound core.
Protocol 1: Synthesis of 5-Nitrophthalimide
Principle: This step involves the condensation of 4-nitrophthalic anhydride with a source of ammonia, typically urea, at high temperatures.[1] Urea decomposes to generate ammonia in situ, which then reacts with the anhydride to form the imide.
Materials:
-
4-Nitrophthalic anhydride
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF) (optional, for slurry method)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Buchner funnel and filter paper
Procedure (Melt Fusion Method):
-
Combine 4-nitrophthalic anhydride (1.0 eq) and urea (1.5 eq) in a dry round-bottom flask.
-
Thoroughly mix the solids with a spatula.
-
Heat the mixture in a sand bath or with a heating mantle to 140-150 °C. The mixture will melt and effervescence (release of CO2 and NH3) will be observed.
-
Maintain the temperature for 30-45 minutes until the effervescence subsides and the melt solidifies.
-
Allow the flask to cool to room temperature. The solid mass is the crude 5-nitrophthalimide.
-
Add water to the flask and break up the solid. Collect the crude product by vacuum filtration, wash thoroughly with water to remove any unreacted urea, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol or acetic acid can be performed for higher purity.
Expected Outcome: A pale yellow to off-white solid. Yield: 85-95%.
Protocol 2: Synthesis of 5-Aminophthalimide
Principle: The selective reduction of the aromatic nitro group in the presence of the imide functionality is critical. A common and effective method is the use of tin(II) chloride (SnCl2) in an acidic medium, such as concentrated hydrochloric acid.[2] This reagent chemoselectively reduces the nitro group without affecting the relatively stable imide carbonyls.
Materials:
-
5-Nitrophthalimide (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Suspend 5-nitrophthalimide (1.0 eq) in a round-bottom flask containing ethanol or concentrated HCl.
-
Cool the flask in an ice bath.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated HCl portion-wise, keeping the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture again in an ice bath and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (pH 9-10). A thick precipitate of tin hydroxides will form.
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with water and ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 5-aminophthalimide.
-
The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Expected Outcome: A yellow or light brown solid. Yield: 70-85%.
Protocol 3: Synthesis of this compound
Principle: The reduction of the robust phthalimide ring to an isoindoline requires a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation, as it reduces both carbonyl groups of the imide to methylenes.[3] The reaction must be conducted under strictly anhydrous conditions.
Materials:
-
5-Aminophthalimide (from Protocol 2)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (CaCl2 or CaSO4)
-
Nitrogen or Argon atmosphere setup
-
Sodium sulfate, hydrous (for quenching) or Rochelle's salt solution
-
Ethyl acetate
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.
-
In the flask, prepare a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.
-
In a separate flask, dissolve 5-aminophthalimide (1.0 eq) in anhydrous THF. Gentle heating may be required.
-
Slowly add the solution of 5-aminophthalimide to the LiAlH4 suspension via a dropping funnel. The reaction is highly exothermic; maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC QUENCHING PROCESS. Quench the reaction by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 used in grams (Fieser workup). This procedure is designed to produce a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through Celite, washing the precipitate thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The residue is the crude this compound.
-
Purify the product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain the final product.
Expected Outcome: A solid, which may range from off-white to brown depending on purity. Yield: 50-70%.
Synthesis of this compound Derivatives
The synthesized this compound core can be readily functionalized. The most common derivatization occurs at the secondary amine of the isoindoline ring.
Caption: Key derivatization pathways for this compound.
Protocol 4: N-Alkylation of this compound
Principle: This reaction follows a standard nucleophilic substitution mechanism, similar to the alkylation step of the Gabriel synthesis.[4] The secondary amine of the isoindoline acts as a nucleophile, displacing a leaving group from an alkyl halide. A weak base is used to neutralize the acid formed during the reaction.
Materials:
-
This compound (from Protocol 3)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K2CO3) or triethylamine (TEA)
-
Acetonitrile (ACN) or DMF
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound (1.0 eq) in ACN or DMF in a round-bottom flask.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.
Protocol 5: N-Acylation of this compound
Principle: The isoindoline nitrogen readily reacts with acylating agents like acid chlorides or anhydrides to form stable amides. A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl generated.
Materials:
-
This compound (from Protocol 3)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM) or THF
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion (monitored by TLC), dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting N-acylated derivative can be purified by recrystallization or column chromatography if necessary.
Data Summary and Characterization
Proper characterization of all intermediates and final products is essential for validating the synthesis.
| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield | Appearance | Key Characterization Notes (Expected) |
| 5-Nitrophthalimide | C₈H₄N₂O₄ | 192.13 | 85-95% | Pale yellow solid | ¹H NMR: Characteristic aromatic protons in the downfield region. IR: Strong C=O stretches (~1700-1780 cm⁻¹), N-O stretches (~1530, 1350 cm⁻¹). |
| 5-Aminophthalimide | C₈H₆N₂O₂ | 162.15 | 70-85% | Yellow/brown solid | ¹H NMR: Appearance of a broad singlet for the -NH₂ protons. IR: N-H stretching bands (~3300-3500 cm⁻¹). Mass Spec: M+H⁺ at m/z 163. |
| This compound | C₈H₁₀N₂ | 134.18 | 50-70% | Off-white/brown solid | ¹H NMR: Disappearance of imide proton, appearance of characteristic singlets for the two CH₂ groups (~4.0-4.5 ppm). Mass Spec: M+H⁺ at m/z 135. |
Safety and Troubleshooting
-
Safety:
-
Lithium aluminum hydride (LiAlH4): Extremely reactive with water and protic solvents. Handle under an inert atmosphere in a fume hood. The quenching process is highly exothermic and can release hydrogen gas; perform with extreme caution behind a blast shield.
-
Concentrated Acids/Bases: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Anhydrous THF can form peroxides; use freshly distilled or inhibitor-free solvent.
-
-
Troubleshooting:
-
Low Yield in Protocol 1: Ensure sufficient heating time and temperature to drive the condensation to completion.
-
Incomplete Nitro Reduction (Protocol 2): The reaction may require longer reaction times or additional equivalents of SnCl2. Ensure the starting material is fully dissolved/suspended.
-
Failed Imide Reduction (Protocol 3): This is almost always due to wet solvent/glassware or deactivated LiAlH4. Ensure all components are scrupulously dried. If the reaction stalls, a fresh batch of LiAlH4 may be needed.
-
Di-alkylation in Protocol 4: While less common for the isoindoline nitrogen, using a slight excess of the amine relative to the alkyl halide can minimize this. The primary amine at the 5-position can also be alkylated; protecting this group may be necessary for selective N-alkylation of the isoindoline ring in more complex syntheses.
-
References
- Barnes, R. A., & Godfrey, J. C. (1957). Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of the American Chemical Society, 79(23), 6279–6281.
-
ResearchGate. (n.d.). Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
European Patent Office. (2020). NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
Sources
Catalytic Routes to Isoindolin-5-amine: A Guide for Synthetic Chemists
Introduction: The Significance of the Isoindolin-5-amine Scaffold
The isoindoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. Specifically, this compound serves as a crucial building block for the synthesis of compounds targeting various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders. The strategic placement of the amino group at the 5-position offers a versatile handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. This application note provides detailed protocols and scientific insights into two powerful catalytic methods for the synthesis of this compound and its derivatives: the catalytic hydrogenation of a nitro precursor and the palladium-catalyzed Buchwald-Hartwig amination.
Method 1: Catalytic Hydrogenation of 5-Nitroisoindoline
This approach represents a robust and scalable method for the synthesis of this compound, proceeding through the reduction of a readily accessible nitro-substituted precursor. The use of a heterogeneous palladium on carbon (Pd/C) catalyst ensures operational simplicity and ease of product purification. For enhanced stability and to facilitate further synthetic manipulations, the isoindoline nitrogen is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.
Scientific Rationale
The catalytic hydrogenation of nitroarenes is a well-established and highly efficient transformation. The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen is activated. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino intermediate, and finally to the desired amine. The Boc protecting group is stable under these hydrogenation conditions, ensuring its retention throughout the reaction.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the synthesis of Boc-protected this compound via catalytic hydrogenation.
Detailed Protocol: Synthesis of tert-Butyl 5-aminoisoindoline-2-carboxylate
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[1]
Materials:
-
tert-Butyl 5-nitroisoindoline-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (e.g., 650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add 10% palladium on carbon catalyst (e.g., 160 mg) to the reaction mixture.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 15 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to afford the target product, tert-butyl 5-aminoisoindoline-2-carboxylate, typically as a yellow oil (e.g., 585 mg, 99% yield).[1] The product is often of sufficient purity for use in subsequent steps without further purification.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 5-nitroisoindoline-2-carboxylate | [1] |
| Catalyst | 10% Palladium on Carbon | [1] |
| Solvent | Anhydrous Ethanol | [1] |
| Reaction Time | 15 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 99% | [1] |
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly useful for the synthesis of arylamines from aryl halides or triflates. For the synthesis of this compound, this would involve the coupling of a 5-haloisoindoline derivative with an ammonia equivalent.
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[2][4] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for the Buchwald-Hartwig amination to synthesize Boc-protected this compound.
Detailed Protocol: Synthesis of tert-Butyl 5-aminoisoindoline-2-carboxylate (Proposed)
This is a proposed protocol based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5]
Materials:
-
tert-Butyl 5-bromoisoindoline-2-carboxylate
-
Benzophenone imine (as an ammonia surrogate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add tert-butyl 5-bromoisoindoline-2-carboxylate (1.0 equiv), Pd₂(dba)₃ (e.g., 2 mol %), XantPhos (e.g., 4 mol %), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the Schlenk tube.
-
Add benzophenone imine (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting imine intermediate is then hydrolyzed by treatment with an acid (e.g., hydrochloric acid in THF/water) to yield the desired tert-butyl 5-aminoisoindoline-2-carboxylate.
-
Purify the crude product by silica gel column chromatography.
Data Summary (Typical for Buchwald-Hartwig Amination):
| Parameter | Typical Conditions |
| Starting Material | Aryl Bromide |
| Amine Source | Benzophenone imine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XantPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 80-110 °C |
Synthesis of Precursors
Protocol: Synthesis of 5-Nitroindoline
This protocol is based on the hydrogenation reduction of 5-nitroindole.[1]
Materials:
-
5-Nitroindole
-
Sodium bisulfite
-
Ethanol
-
Water
-
Acetic anhydride
-
Bromine
-
Ethyl acetate
-
Acetone
-
Petroleum ether
Procedure:
This is a multi-step synthesis:
-
Synthesis of 2-sodium indoline sulfonate: React indole with sodium bisulfite in an aqueous ethanol solution.
-
Synthesis of sodium indoline N-acetyl-2-sulfonate: Acetylate the product from the previous step using acetic anhydride.
-
Synthesis of 5-nitroindole: Brominate the N-acetylated compound followed by further reaction steps to introduce the nitro group.
-
Synthesis of 5-Nitroindoline: Reduce the 5-nitroindole using a suitable reducing agent. A detailed, step-by-step procedure can be found in the cited literature.[1]
Conclusion
The catalytic synthesis of this compound can be effectively achieved through two primary routes: the robust and high-yielding catalytic hydrogenation of a 5-nitroisoindoline precursor, and the versatile palladium-catalyzed Buchwald-Hartwig amination of a 5-haloisoindoline derivative. The choice of method will depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to access this valuable synthetic building block.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
Sources
"Isoindolin-5-amine" as a precursor for isoindolinone synthesis
Application Notes & Protocols
Topic: "Isoindolin-5-amine" as a Strategic Precursor for the Synthesis of Functionalized Isoindolinones
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoindolinone Scaffold and the Strategic Role of this compound
The isoindolinone structural motif is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This benzo-fused γ-lactam is a core component of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antihypertensive properties.[3][4][5][6] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse isoindolinones is of paramount importance.[7][8]
While many synthetic strategies build the isoindolinone core from basic aromatic precursors, this guide focuses on a more advanced approach: the use of This compound as a strategic starting material. This precursor offers a significant advantage for medicinal chemistry applications, particularly in the generation of compound libraries for structure-activity relationship (SAR) studies. By starting with a pre-formed isoindoline ring bearing a reactive amine handle, researchers can introduce diversity at a late stage of the synthesis, allowing for the rapid exploration of chemical space around a common core.
This document provides a detailed technical guide on the synthetic logic, key transformations, and step-by-step protocols for leveraging this compound in the synthesis of novel isoindolinone derivatives.
Section 1: Synthetic Strategy & Workflow
The conversion of this compound to a target isoindolinone is conceptually a two-stage process. This strategy is designed to first install the necessary chemical functionality onto the exocyclic amine, followed by an intramolecular cyclization to form the characteristic lactam ring of the isoindolinone.
-
Stage 1: N-Functionalization (Acylation) : The primary amine of this compound serves as a nucleophilic handle. The most common and direct approach to introduce the required carbonyl group for lactam formation is through N-acylation. This step forms a crucial amide intermediate. The choice of acylating agent directly dictates the substituent at the 2-position of the final isoindolinone, providing a straightforward point for diversification.
-
Stage 2: Intramolecular Cyclization : The acylated intermediate is then subjected to conditions that promote an intramolecular C-N bond formation. Modern synthetic methods, particularly transition metal-catalyzed C-H activation/amidation, provide a powerful and direct route to forge the lactam ring by coupling the amide nitrogen with an ortho C-H bond on the benzene ring.[9]
The overall workflow is visualized below.
Section 2: Core Protocol - N-Acylation of this compound
N-acylation is a fundamental transformation for converting the primary amine of the precursor into an amide.[10][11] The choice of an acyl chloride is often preferred for its high reactivity, leading to clean and high-yielding reactions.
Causality and Experimental Choices:
-
Base (Triethylamine, TEA or Diisopropylethylamine, DIPEA): An acid scavenger is essential. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine base like TEA or DIPEA is used to neutralize the generated HCl in situ without competing in the primary reaction.[12]
-
Solvent (Dichloromethane, DCM): A dry, aprotic solvent is crucial. DCM is an excellent choice as it readily dissolves the starting materials and is inert under the reaction conditions. The absence of water is critical to prevent the hydrolysis of the highly reactive acyl chloride.
-
Temperature (0 °C to Room Temperature): The initial addition of the acyl chloride is performed at 0 °C. This is a standard precaution for highly exothermic acylation reactions, allowing for better control over the reaction rate and minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Step-by-Step Protocol: General N-Acylation
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature remains low.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated intermediate.
Section 3: Core Protocol - Intramolecular Cyclization
The formation of the isoindolinone ring from the N-acylated intermediate is achieved via an intramolecular C-N bond formation. Palladium-catalyzed C(sp²)–H amidation is a state-of-the-art method for this transformation, offering high efficiency and functional group tolerance.[9]
Causality and Experimental Choices:
-
Catalyst (Palladium(II) Acetate, Pd(OAc)₂): Palladium is highly effective at mediating C-H activation/amination reactions. It cycles through Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles to facilitate the C-N bond formation.
-
Oxidant (e.g., Silver Acetate, AgOAc or Copper(II) Acetate, Cu(OAc)₂): The catalytic cycle often requires an oxidant to regenerate the active Pd(II) species. Stoichiometric amounts of a silver or copper salt are commonly employed for this purpose. In some systems, oxygen from the air can serve as the terminal oxidant.[8]
-
Solvent (e.g., Toluene, 1,4-Dioxane): A high-boiling, inert solvent is required as these reactions typically demand elevated temperatures (80-120 °C) to overcome the activation energy for C-H bond cleavage.
-
Ligand (Optional): In some cases, the addition of a ligand (e.g., a phosphine or N-heterocyclic carbene ligand) can improve catalyst stability, reactivity, and selectivity, although many C-H amidation reactions proceed effectively without an external ligand.
Step-by-Step Protocol: General Intramolecular Cyclization
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the N-acylated intermediate (1.0 eq), Palladium(II) Acetate (5-10 mol%), and the oxidant (e.g., Silver Acetate, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed Toluene (or another suitable high-boiling solvent) via syringe.
-
Heating: Seal the vessel and place it in a pre-heated oil bath at 100-120 °C.
-
Reaction Progression: Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with a solvent like ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite® to remove the palladium black and other inorganic salts. Wash the pad thoroughly with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography to isolate the target isoindolinone.
Section 4: Data & Application Example
This section consolidates the protocols into a complete workflow for a representative synthesis.
Target Molecule: 6-Amino-2-methylisoindolin-1-one
Table 1: Materials & Reagents
| Reagent/Material | Formula | Purpose | Supplier |
| This compound | C₈H₁₀N₂ | Starting Material | [13] |
| Acetyl Chloride | C₂H₃ClO | Acylating Agent | Standard Supplier |
| Triethylamine | C₆H₁₅N | Base | Standard Supplier |
| Dichloromethane (Anhydrous) | CH₂Cl₂ | Solvent | Standard Supplier |
| Palladium(II) Acetate | Pd(OAc)₂ | Catalyst | Standard Supplier |
| Silver(I) Acetate | AgOAc | Oxidant | Standard Supplier |
| Toluene (Anhydrous) | C₇H₈ | Solvent | Standard Supplier |
| Silica Gel (230-400 mesh) | SiO₂ | Chromatography | Standard Supplier |
| Celite® | Filtration Aid | Standard Supplier |
Table 2: Example Synthesis Parameters & Expected Outcome
| Parameter | Step 1: N-Acylation | Step 2: Intramolecular Cyclization |
| Starting Material | This compound | N-(isoindolin-5-yl)acetamide |
| Key Reagents | Acetyl Chloride (1.1 eq), TEA (1.2 eq) | Pd(OAc)₂ (0.1 eq), AgOAc (2.0 eq) |
| Solvent | Anhydrous DCM | Anhydrous Toluene |
| Temperature | 0 °C to RT | 110 °C |
| Reaction Time | 2 hours | 18 hours |
| Expected Yield | >90% (for intermediate) | 60-80% (for final product) |
| Purification | Flash Chromatography | Flash Chromatography |
| Final Product | N-(isoindolin-5-yl)acetamide | 6-Amino-2-methylisoindolin-1-one |
References
- Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2011). An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones. Targets in Heterocyclic Systems, 15, 83-119.
-
Meazza, M., & Rios, R. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link][1][2]
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Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. [Link][5]
-
Pal, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link][4]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Organic Chemistry Portal. [Link][14]
-
Cella, R., & Toffoli, S. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 20(5), 8443-8456. [Link][15][16]
-
Zhang, H., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link][17]
-
Yavuz, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 29(9), 2118. [Link][6]
-
García-García, P., & Gotor-Fernández, V. (2015). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. ACS Catalysis, 5(11), 6648-6655. [Link][18]
-
Wang, T., et al. (2022). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. Molecules, 27(21), 7277. [Link][19]
-
ResearchGate. C–H cyclization strategies for isoindolinone synthesis. ResearchGate. [Link][9]
-
Rguibi, M., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 890-896.[10]
-
Shinde, S. B., et al. (2022). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. ChemistrySelect, 7(4). [Link][11]
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Chen, W., et al. (2021). A mild and efficient strategy to synthesize pharmaceutically important 3-amino oxindoles. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link][20]
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Zhang, D., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. RSC Advances, 10(42), 25055-25059. [Link][12]
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Application Notes & Protocols: Isoindolin-5-amine in Multicomponent Reactions for Drug Discovery Scaffolds
Introduction: The Strategic Value of the Isoindoline Scaffold in Medicinal Chemistry
The isoindoline nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous clinically significant therapeutic agents.[1] Its inherent conformational rigidity and defined three-dimensional geometry make it an ideal template for designing molecules that can engage with biological targets with high specificity. Furthermore, the isoindolin-1-one moiety, a common derivative, is found in a range of bioactive compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular architectures from simple, readily available starting materials.[4] By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry through high atom economy and procedural simplicity. This approach is particularly valuable in drug discovery for the generation of diverse compound libraries for high-throughput screening.
This guide focuses on the application of isoindolin-5-amine as a key building block in MCRs, particularly in the Ugi four-component reaction (U-4CR), to generate novel isoindolinone-containing scaffolds with significant potential for pharmaceutical development.
The Ugi Reaction: A Cornerstone of Multicomponent Synthesis
The Ugi reaction is a four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[5] The reaction is prized for its broad substrate scope and the high degree of structural diversity that can be achieved by varying the four input components.
A particularly elegant application of the Ugi reaction involves the use of bifunctional starting materials that can undergo the initial MCR followed by a spontaneous or induced intramolecular cyclization. This "Ugi/cyclization" strategy is a highly effective method for constructing complex heterocyclic systems.
Mechanism of the Ugi Reaction leading to Isoindolinone Formation
The key to forming the isoindolinone scaffold in this context is the strategic use of 2-formylbenzoic acid. This molecule contains both the aldehyde and carboxylic acid functionalities required for the Ugi reaction. The reaction with an amine (this compound) and an isocyanide proceeds through a well-established mechanism.[6][7]
-
Imine Formation: The amine (this compound) condenses with the aldehyde group of 2-formylbenzoic acid to form an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Acyl Transfer (Mumm Rearrangement): The carboxylate group of the 2-formylbenzoic acid moiety then attacks the nitrilium ion. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to form the stable α-acylamino amide product, which in this case is a 3-oxo-isoindoline-1-carboxamide.[4]
Caption: Ugi reaction workflow for isoindolinone synthesis.
Experimental Protocols
Representative Protocol: Ugi Three-Component Synthesis of 2-(Isoindolin-5-yl)-3-oxo-N-cyclohexylisoindoline-1-carboxamide
This protocol describes a representative Ugi three-component reaction (U-3CR) utilizing 2-formylbenzoic acid, which acts as both the aldehyde and carboxylic acid component.
Materials:
-
This compound
-
2-Formylbenzoic acid
-
Cyclohexyl isocyanide
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and 2-formylbenzoic acid (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the starting materials in anhydrous methanol (5 mL).
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(isoindolin-5-yl)-3-oxo-N-cyclohexylisoindoline-1-carboxamide.
Caption: Step-by-step experimental workflow.
Data Presentation: Representative Ugi Reactions
The following table summarizes typical reaction conditions and outcomes for the Ugi synthesis of isoindolinone derivatives using various aromatic amines, providing a predictive framework for reactions involving this compound.
| Entry | Amine Component | Isocyanide Component | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Cyclohexyl isocyanide | MeOH | 24 | 85 |
| 2 | 4-Methoxyaniline | tert-Butyl isocyanide | MeOH | 36 | 82 |
| 3 | 4-Chloroaniline | Cyclohexyl isocyanide | TFE | 24 | 78 |
| 4 | Benzylamine | Benzyl isocyanide | MeOH | 48 | 75 |
| 5 | This compound | Cyclohexyl isocyanide | MeOH | 24-48 | est. 70-85 |
Yields are based on analogous reactions reported in the literature and are estimated for this compound.[4][8] TFE = 2,2,2-Trifluoroethanol.
Field-Proven Insights & Causality
-
Choice of Solvent: Methanol is a common solvent for Ugi reactions as it effectively dissolves the starting materials and facilitates the reaction cascade.[6] For less reactive substrates, more polar solvents like 2,2,2-trifluoroethanol (TFE) can accelerate the reaction.
-
Stoichiometry: An equimolar ratio of the three components is typically employed for optimal conversion.
-
Workup Rationale: The aqueous sodium bicarbonate wash is crucial for removing any unreacted 2-formylbenzoic acid.
-
Significance of the this compound Moiety: Incorporating the isoindoline substructure via this compound can impart favorable pharmacokinetic properties to the final compound. The isoindoline core is known to be metabolically stable and can serve as a rigid scaffold to orient functional groups for optimal target binding.[2] This makes the resulting N-(isoindolin-5-yl)isoindolinone derivatives attractive candidates for further biological evaluation.[9]
Conclusion
The use of this compound in multicomponent reactions, particularly the Ugi reaction with 2-formylbenzoic acid, represents a highly efficient and modular approach to synthesizing novel isoindolinone-based scaffolds. This strategy allows for the rapid generation of diverse libraries of drug-like molecules. The inherent biological relevance of the isoindolinone core, combined with the structural diversity enabled by the MCR approach, makes this a valuable tool for researchers in drug discovery and medicinal chemistry.
References
- Ugi, I.; Meyr, R. Ein neues Kondensations-Prinzip. Angew. Chem.1958, 70, 702-703.
-
Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39, 3168-3210. [Link]
- Akritopoulou-Zanze, I.; Gracias, V.; Djuric, S. W. A versatile one-pot synthesis of substituted isoindolinones via a tandem Ugi/intramolecular Diels-Alder reaction. Org. Lett.2004, 6, 3281-3284.
-
Yazicioglu, Y. S., et al. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemMedChem2025 . [Link]
- Shafiee, M., et al. Multicomponent reactions (MCRs): A useful access to the synthesis of benzo-fused γ-lactams. Beilstein J. Org. Chem.2021, 17, 1865-1907.
-
Karlsson, O., et al. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. Bioorg. Med. Chem. Lett.2016 , 26, 2235-2239. [Link]
-
Wang, L., et al. Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Mar. Drugs2022 , 20, 676. [Link]
-
Dömling, A. Ugi Multicomponent Reaction. Org. Synth.2017 , 94, 54-65. [Link]
-
Pal, M., et al. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorg. Chem.2022 , 129, 106202. [Link]
-
Massarano, T., et al. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem2020 , 15, 833-838. [Link]
-
Ugi, I. The Ugi reaction. Wikipedia. [Link]
- Orru, R. V. A.; de Greef, M. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Synthesis2003, 2003, 1471-1499.
-
Kamal, A., et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules2025 . [Link]
- Trukhanova, F. M., et al. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy)2022, 71, 44-51.
-
Banfi, L., et al. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules2019 , 24, 2296. [Link]
- Samir, A. H., et al. Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities.
-
El Kaim, L.; Grimaud, L. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC2025 . [Link]
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Application Note: Derivatization of Isoindolin-5-amine for the Generation of Diverse Chemical Libraries for Biological Screening
Abstract The isoindoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Isoindolin-5-amine, in particular, serves as a highly versatile starting material for chemical library synthesis, owing to its reactive primary amino group which is amenable to a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We present field-proven, step-by-step protocols for three robust and high-yield derivatization strategies: N-acylation, N-sulfonylation, and reductive amination. The causality behind each experimental choice is explained to empower researchers to not only replicate these methods but also to adapt them for the creation of unique and diverse compound libraries aimed at biological screening and the discovery of novel therapeutic agents.
Introduction: The Isoindoline Scaffold as a Privileged Structure in Drug Discovery
In the landscape of drug discovery, "privileged structures" are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of novel therapeutics.[3] The isoindoline and isoindolinone cores are quintessential examples of such scaffolds, forming the structural basis for numerous clinically significant drugs, including the anti-cancer agent Lenalidomide and the diuretic Chlorthalidone.[1][3] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including potent inhibition of kinases, modulation of G-protein coupled receptors, and anti-inflammatory effects.[4][5][6]
This compound (CAS 45766-35-6) is a strategic building block for leveraging this privileged scaffold.[7] Its primary aromatic amine at the C-5 position provides a chemically reactive handle for diversification. By modifying this position, researchers can systematically explore the structure-activity relationship (SAR) of the isoindoline core, fine-tuning the molecule's pharmacological profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document outlines the rationale and detailed methodologies for transforming this key intermediate into a library of diverse derivatives ready for high-throughput biological screening.
Core Derivatization Strategies and Protocols
The derivatization of the 5-amino group is a direct and effective method to modulate the electronic and steric properties of the isoindoline scaffold. We will focus on three fundamental transformations that are highly reliable and offer access to a broad chemical space: N-acylation, N-sulfonylation, and reductive amination.
Strategy 1: N-Acylation for Amide Library Synthesis
Expertise & Rationale: The formation of an amide bond is arguably the most common reaction in medicinal chemistry, and for good reason.[8] The resulting amide is a stable, neutral, and planar functional group that acts as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This allows it to form key interactions within biological targets like enzyme active sites and protein-protein interfaces. This protocol provides two reliable methods for this transformation.
This classic method is highly efficient for readily available acyl chlorides. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing in the reaction.
-
Step 1: Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Step 2: Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq.) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq.). Stir the solution at room temperature for 10 minutes.
-
Step 3: Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
-
Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Step 5: Aqueous Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated isoindoline derivative.
Caption: Workflow for N-Acylation of this compound.
Strategy 2: N-Sulfonylation for Sulfonamide Library Synthesis
Expertise & Rationale: The sulfonamide functional group is a key pharmacophore present in numerous classes of drugs, including diuretics, antibiotics, and protease inhibitors. It is a strong hydrogen bond donor and a weak acceptor, and its tetrahedral geometry can impose important conformational constraints.[9] This protocol utilizes sulfonyl chlorides, which are highly reactive and provide excellent yields.
This protocol is similar to acylation but often uses pyridine as both a base and a catalyst.
-
Step 1: Reagent Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous Pyridine (approx. 0.2 M concentration). The pyridine acts as both the solvent and the acid scavenger.
-
Step 2: Sulfonylation: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq.) portion-wise to control any exotherm.
-
Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Step 4: Aqueous Work-up: Carefully pour the reaction mixture into a beaker containing 1M hydrochloric acid (HCl) and ice. This will protonate the excess pyridine and precipitate the product.
-
Step 5: Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.
-
Step 6: Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by flash column chromatography to yield the pure N-sulfonylated isoindoline derivative.
Caption: Workflow for N-Sulfonylation of this compound.
Strategy 3: Reductive Amination for N-Alkylation
Expertise & Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a vast array of alkyl and aryl substituents.[10] The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and avoids the common problem of over-alkylation seen in direct alkylation with alkyl halides.[11] We recommend Sodium triacetoxyborohydride (STAB) as the reducing agent, as it is mild enough not to reduce the starting aldehyde/ketone and is effective under weakly acidic conditions that favor iminium ion formation.[11][12]
-
Step 1: Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M).
-
Step 2: Acid Catalyst: Add a catalytic amount of acetic acid (AcOH, ~0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Step 3: Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq.) to the mixture in one portion. The reaction may bubble slightly as it proceeds.
-
Step 4: Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor for the disappearance of the starting materials and the formation of the product by LC-MS.
-
Step 5: Aqueous Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer twice with DCM or Ethyl Acetate.
-
Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is typically purified by flash column chromatography to afford the pure N-alkylated isoindoline derivative.
Caption: Workflow for Reductive Amination of this compound.
Data Summary and Application
The derivatization strategies outlined above provide access to three distinct and important classes of compounds. The resulting libraries can be screened against a wide range of biological targets.
| Derivative Class | Reagent Example | Key Physicochemical Features | Potential Biological Targets | Typical Yield |
| Amide | Benzoyl Chloride | H-bond donor/acceptor, rigid planar unit | Kinases, Proteases, GPCRs[13][14] | 70-95% |
| Sulfonamide | Dansyl Chloride | Strong H-bond donor, acidic N-H | Carbonic Anhydrases, Proteases[15] | 65-90% |
| Secondary Amine | Cyclohexanone | Basic center, increased flexibility | Kinases, Ion Channels, Transporters[5][16] | 60-85% |
Characterization: All synthesized compounds must be rigorously characterized to confirm their identity and purity before biological screening. Standard analytical techniques include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
Conclusion
This compound is an exceptionally valuable building block for constructing diverse chemical libraries aimed at drug discovery. The protocols detailed in this application note for N-acylation, N-sulfonylation, and reductive amination are robust, scalable, and provide access to compounds with a wide range of physicochemical and pharmacological properties. By applying these methods, researchers can effectively explore the chemical space around the privileged isoindoline scaffold, significantly enhancing the probability of identifying novel hits in biological screening campaigns.
References
-
Title: Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines Source: RSC Publishing URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mild Sulfonylation of Anilines Source: ChemistryViews URL: [Link]
-
Title: Examples of biologically active isoindolinone derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. Source: ResearchGate URL: [Link]
-
Title: Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis Source: National Institutes of Health (NIH) URL: [Link]
- Title: Sulphonation of aromatic amines Source: Google Patents URL
-
Title: A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation Source: ResearchGate URL: [Link]
-
Title: Synthesis of isoindolin-1-one compounds 5a–h Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis of isoindolinones Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer 7a–r, 8a–r. Source: ResearchGate URL: [Link]
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Title: Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
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Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI URL: [Link]
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Title: Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics Source: MDPI URL: [Link]
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Title: (2,3-Dihydro-1H-indol-5-ylmethyl)amine Source: MDPI URL: [Link]
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Title: Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells Source: PubMed URL: [Link]
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Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Source: HETEROCYCLES, Vol. 90, No. 1, 2015 URL: [Link]
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Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Preprints.org URL: [Link]
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Title: Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools Source: National Institutes of Health (NIH) URL: [Link]
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The Strategic Deployment of Isoindolin-5-amine in the Synthesis of Next-Generation Kinase Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core architecture of numerous clinically significant therapeutic agents.[1] Its inherent drug-like properties and synthetic tractability have made it a focal point in the design of novel kinase inhibitors. This comprehensive guide delves into the strategic application of a key derivative, isoindolin-5-amine, as a versatile building block in the synthesis of potent and selective kinase inhibitors. We will explore the causality behind its use, provide detailed, field-proven protocols for its incorporation into inhibitor scaffolds, and present data that underscores its value in modern drug discovery.
Introduction: The Isoindoline Scaffold and the Kinase Inhibitor Landscape
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.
The isoindoline core, a bicyclic heterocyclic amine, has emerged as a highly valuable scaffold in this endeavor. Its rigid structure provides a well-defined platform for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with the kinase active site. Furthermore, the aromatic nature of the isoindoline ring system allows for favorable π-stacking interactions, often observed in the ATP-binding pocket of kinases.
This compound, with its reactive primary amine, serves as a crucial anchor point for the introduction of diverse chemical moieties. This functional handle enables medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the resulting inhibitors, including potency, selectivity, and pharmacokinetic profiles.
The Role of this compound in Targeting Key Kinase Pathways
The versatility of this compound has been demonstrated in the synthesis of inhibitors targeting several critical kinase families, including the PI3K/Akt/mTOR and JAK/STAT pathways.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in human cancers. This pathway governs essential cellular functions such as cell growth, proliferation, and survival. Isoindolinone-based inhibitors have shown significant promise in targeting this pathway, particularly the PI3Kγ isoform.[2][3]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of isoindolinone-based compounds.
The JAK/STAT Pathway: Critical for Immune Response and Hematopoiesis
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. It plays a crucial role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases. This compound derivatives have been incorporated into inhibitors targeting JAK kinases, demonstrating the broad applicability of this scaffold.
Figure 2: The JAK/STAT signaling pathway, a target for isoindolinone-based kinase inhibitors.
Synthetic Strategies: The Amide Coupling of this compound
A cornerstone of incorporating this compound into kinase inhibitor scaffolds is the robust and versatile amide bond formation. This reaction allows for the coupling of the this compound core with a variety of carboxylic acid-containing fragments, which can be tailored to interact with specific residues within the kinase active site.
Figure 3: General workflow for the amide coupling of this compound.
The choice of coupling reagent is critical for achieving high yields and purity. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly employed due to their efficiency and mild reaction conditions. The addition of a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), is often necessary to neutralize the acidic byproducts of the reaction.
Detailed Application Protocol: Synthesis of a Representative this compound-based Kinase Inhibitor Intermediate
This protocol provides a detailed, step-by-step methodology for the synthesis of an amide-linked isoindolinone derivative, a common core structure for various kinase inhibitors.
Materials and Reagents
-
This compound hydrochloride
-
A suitable carboxylic acid (e.g., 2-(1H-indol-5-yl)acetic acid for a hypothetical inhibitor)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, nitrogen inlet, etc.)
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer, LC-MS
Experimental Procedure: Amide Coupling of this compound
Reaction Scheme:
This compound + R-COOH --(HATU, DIPEA, DMF)--> N-(isoindolin-5-yl)amide
-
Preparation of Reactants:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add DIPEA (3.0 eq) dropwise at room temperature. The base is crucial to deprotonate the this compound hydrochloride and neutralize the carboxylic acid.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise over 5 minutes. The use of HATU as a coupling reagent efficiently activates the carboxylic acid for amidation, minimizing side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 5-10% methanol in DCM) should be used to separate the product from the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any unreacted carboxylic acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in DCM) to afford the pure amide product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of this compound derivatives targeting a specific kinase, illustrating how modifications to the coupled carboxylic acid moiety can impact inhibitory activity.
| Compound ID | R-Group (from R-COOH) | Kinase IC50 (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Fluorophenyl | 250 |
| 1c | 2-(1H-indol-5-yl) | 85 |
| 1d | 2-(1H-pyrazol-4-yl) | 120 |
This data is illustrative and intended to demonstrate the principles of SAR.
The data suggests that incorporating a hydrogen-bond donating and accepting moiety, such as the indole ring in compound 1c , can significantly enhance potency. The fluorine substitution in 1b may provide a favorable interaction within a hydrophobic pocket of the kinase active site.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use, particularly through robust amide coupling reactions, allows for the systematic exploration of chemical space and the development of potent and selective inhibitors against a range of important kinase targets. The detailed protocol provided herein offers a reliable and reproducible method for the incorporation of this key scaffold. Future work will undoubtedly continue to leverage the favorable properties of the isoindoline core to design the next generation of targeted therapies for a multitude of diseases.
References
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Come, J. H., et al. (2018). Design and Synthesis of a Novel Series of Orally Bioavailable, CNS-Penetrant, Isoform Selective Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibitors with Potential for the Treatment of Multiple Sclerosis (MS). Journal of Medicinal Chemistry, 61(12), 5245–5256. [Link]
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Perry, M. W. D., et al. (2019). Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry, 62(10), 4783–4814. [Link]
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Norman, M. H., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. ACS Medicinal Chemistry Letters, 10(1), 117-120. [Link]
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UCL Discovery. (2017). Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors. [Link]
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ResearchGate. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Link]
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ResearchGate. (2019). A simplified diagrammatic representation of the JAK-STAT pathway. [Link]
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Wikipedia. (2023). JAK-STAT signaling pathway. [Link]
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Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]
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Application Notes & Protocols: The Isoindolin-5-amine Scaffold as a Cornerstone for Novel Anticancer Agent Development
Introduction: A Privileged Scaffold Reimagined
The isoindoline core is a "privileged scaffold" in medicinal chemistry, a framework that has repeatedly yielded potent and clinically successful therapeutic agents. Its history is deeply intertwined with the development of anticancer drugs, most notably thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1][2][3] These molecules, initially recognized for their immunomodulatory and anti-angiogenic properties, inadvertently opened the door to a revolutionary new modality in cancer therapy: Targeted Protein Degradation (TPD).[4][5]
The isoindolin-5-amine moiety, a key component of these groundbreaking drugs, is now understood to be a highly effective "molecular handle" for hijacking the cell's own protein disposal machinery.[2] It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS).[6][7] By incorporating this scaffold into novel chemical entities, researchers can redirect the UPS to recognize and eliminate specific proteins that drive cancer growth, even those previously considered "undruggable."[6][7]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage the this compound scaffold in the design and synthesis of next-generation anticancer agents, particularly Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism through which this compound derivatives exert their anticancer effects is by inducing the degradation of pathogenic proteins. This is not traditional inhibition; it is targeted elimination. The process relies on co-opting the cell's natural protein quality control system, the UPS.
The Ubiquitin-Proteasome System (UPS): The UPS is a multi-step enzymatic cascade responsible for identifying and destroying damaged or no-longer-needed proteins.[8]
-
Activation: An E1 activating enzyme activates a small regulatory protein called ubiquitin.
-
Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.
-
Ligation: An E3 ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.
-
Polyubiquitination: This process is repeated to form a polyubiquitin chain, which acts as a "tag" for destruction.
-
Degradation: The 26S proteasome, a large protein complex, recognizes the polyubiquitinated protein, unfolds it, and degrades it into small peptides.[7][8][9]
The Role of this compound in PROTACs: A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) and an E3 ligase into close proximity.[7][9] The this compound moiety serves as the E3 ligase ligand, specifically binding to CRBN. The formation of this "ternary complex" (E3 Ligase-PROTAC-POI) allows the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[9] Because the PROTAC is released after ubiquitination, it can act catalytically, inducing the degradation of multiple target protein copies.[6][7]
Experimental Workflows and Protocols
Developing a novel anticancer agent using the this compound scaffold follows a logical progression from chemical synthesis to biological validation.
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- 9. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Isoindolin-5-amine in Modern Antimicrobial Drug Discovery
Preamble: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a paradigm shift in antimicrobial discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds. Within this landscape, nitrogen-containing heterocycles have emerged as particularly fruitful starting points for medicinal chemistry.[1] The isoindoline core, a privileged structure found in numerous bioactive natural products and pharmaceuticals, offers a robust and versatile framework for the design of new therapeutic agents.[1][2]
This guide focuses on Isoindolin-5-amine , a specific and highly valuable building block. Its unique structure, featuring a reactive primary amine on the benzene ring of the isoindoline system, provides an ideal anchor point for chemical diversification. By strategically modifying this amine, researchers can generate extensive libraries of derivatives, each with the potential for distinct and potent antimicrobial activity. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, screen, and characterize this compound derivatives as next-generation antimicrobial candidates.
Part I: The Isoindoline Scaffold - A Multi-Mechanism Approach to Antimicrobial Activity
The true power of the isoindoline scaffold lies in its chemical adaptability, which allows its derivatives to engage with a variety of bacterial targets. This multi-pronged potential is crucial for developing drugs that can overcome existing resistance mechanisms. Field research has illuminated several potential mechanisms of action for isoindoline-based compounds.
Plausible Mechanisms of Action for Isoindoline Derivatives:
-
Inhibition of Nucleic Acid Synthesis: Certain isoindoline derivatives, particularly when incorporated into larger quinolone-like structures, have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, and their inhibition leads to rapid bacterial cell death.
-
Disruption of Cell Membrane Integrity: The incorporation of specific lipophilic moieties onto the isoindoline core can yield compounds that physically disrupt the bacterial cell membrane.[4][5] For instance, the addition of a cyclohexanol group has been hypothesized to increase membrane permeability by forming hydrogen bonds with proteins in the cell membrane, leading to the leakage of vital intracellular components.[6]
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a classic and highly effective antibiotic target. Novel screening efforts have identified small molecules that inhibit key enzymes in the peptidoglycan synthesis pathway, such as MurB.[7] The isoindoline scaffold serves as a promising starting point for designing specific inhibitors against such targets.
-
Quorum Sensing (QS) Inhibition: A more sophisticated anti-virulence strategy involves disrupting bacterial communication. QS inhibitors do not kill bacteria directly but prevent them from coordinating virulence factor production and biofilm formation, rendering them more susceptible to host immune clearance.[8][9][10] Several studies have demonstrated the potential of isoindoline-related structures to act as potent QS inhibitors.[8][11][12]
-
Efflux Pump Inhibition (EPI): A major driver of multidrug resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell.[13] Isoindoline and indole derivatives can act as efflux pump inhibitors (EPIs), blocking these pumps and thereby restoring the efficacy of conventional antibiotics.[14][15][16] This approach can revitalize our existing antibiotic arsenal.
Part II: Synthesis of a Focused Library of this compound Derivatives
The primary amine of this compound is a versatile chemical handle for creating a diverse library of compounds through standard amide or sulfonamide bond formation. This allows for the systematic exploration of the structure-activity relationship (SAR).
Experimental Workflow: Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of an this compound derivative library.
Protocol 1: General Procedure for N-Acylation of this compound
Rationale: This protocol describes a standard amide coupling reaction, a robust and widely used method for derivatizing primary amines. Triethylamine is used as a mild base to neutralize the HCl generated during the reaction, while dichloromethane (DCM) serves as a common, relatively inert solvent. The aqueous workup is designed to remove excess reagents and byproducts.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent). Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding water.
-
Extraction & Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine. This removes the base, unreacted acid chloride, and salts.
-
Dry the separated organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][17]
Part III: Protocols for Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with antimicrobial activity. A tiered approach, starting with a primary qualitative screen followed by a quantitative determination of potency, is most efficient.
Antimicrobial Screening Workflow
Caption: A tiered workflow for antimicrobial screening of novel compounds.
Protocol 2: Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] This quantitative method is essential for comparing the potency of different compounds.
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
0.5 McFarland turbidity standard
-
Synthesized this compound derivatives (stock solutions in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
Dilute this adjusted suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions. This creates a gradient of compound concentrations.[18]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to each well containing the compound dilutions. The final volume in each well will be 200 µL.
-
-
Controls (Critical for Validation):
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing broth and inoculum (no compound).
-
Sterility Control: Wells containing broth only (no inoculum or compound).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[18]
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[18]
-
Optionally, resazurin can be added and incubated for a few hours; a color change from blue to pink indicates viable cells.[20]
-
Data Presentation: Summarizing MIC Values
Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data.[18]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
|---|---|---|---|---|---|
| ISO-001 | S. aureus ATCC 29213 | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| ISO-001 | E. coli ATCC 25922 | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| ISO-002 | S. aureus ATCC 29213 | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| ISO-002 | E. coli ATCC 25922 | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| ... | ... | ... | ... | ... | ... |
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
- A Review on Antibacterial Activity of Some Isoindole Deriv
- Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. (n.d.). PubMed Central.
- Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. (2024, July 31). PubMed.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
- Synthesis and antimicrobial activity of some isoindolin-1-ones deriv
- The chemistry of isoindole n
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14). PMC - NIH.
- Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. (2024, May 22).
- Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. (2024, June 5). PubMed.
- Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. (2014, October 27). Semantic Scholar.
- Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Deriv
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
- Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. (2021, December 21). PubMed.
- Synthesis and antimicrobial activity of some isoindolin-1-ones deriv
- Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. (2023, September 27). PubMed Central.
- Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Deriv
- Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Deriv
- Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. (n.d.). MDPI.
- Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. (2023, January 15). PMC - PubMed Central.
- Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole deriv
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- 8. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging Isoindolin-5-amine for the Synthesis of Novel Anti-inflammatory Compounds
Introduction: The Privileged Isoindoline Scaffold in Inflammation Research
The isoindoline core is a well-recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous clinically approved drugs.[1][2] Its rigid bicyclic structure provides a robust scaffold for introducing diverse functionalities, enabling the fine-tuning of pharmacological properties. Within the vast landscape of inflammatory diseases, the development of novel therapeutics remains a critical endeavor. Chronic inflammation underpins a multitude of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. A key signaling cascade implicated in the inflammatory response is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[3][4][5] This pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Consequently, the inhibition of NF-κB signaling has emerged as a promising strategy for the development of new anti-inflammatory agents.
This application note details the use of isoindolin-5-amine, a versatile building block, in the synthesis of a novel anti-inflammatory compound designed to modulate the NF-κB signaling pathway. We provide a comprehensive, step-by-step protocol for the synthesis, purification, and biological evaluation of a model compound, designated as ISO-IN-01 . The causality behind experimental choices, safety considerations, and in-depth analytical and biological testing methodologies are thoroughly discussed to ensure scientific integrity and reproducibility.
PART 1: SYNTHESIS OF A MODEL ANTI-INFLAMMATORY COMPOUND (ISO-IN-01)
The synthetic strategy hinges on a nucleophilic acyl substitution reaction between this compound and a tailored acyl chloride, 2-chloro-N-(4-sulfamoylphenyl)acetamide. This design incorporates the isoindoline scaffold for its favorable pharmacokinetic properties and the sulfamoylphenyl acetamide moiety, a pharmacophore known to interact with key targets in inflammatory pathways.
Experimental Workflow: Synthesis of ISO-IN-01
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Application Notes & Protocols: N-Alkylation of Isoindolin-5-amine
Abstract: This document provides a comprehensive technical guide for the N-alkylation of isoindolin-5-amine, a crucial scaffold in medicinal chemistry and materials science. We delve into the two primary synthetic strategies: direct alkylation via nucleophilic substitution and indirect alkylation via reductive amination. This guide offers detailed, field-proven protocols, explains the underlying chemical principles, and provides troubleshooting insights to empower researchers in drug development and synthetic chemistry to achieve efficient and selective synthesis of N-alkylated isoindoline derivatives.
Strategic Overview: The Chemistry of N-Alkylation
The secondary amine of the isoindoline core is a versatile nucleophile, yet its reactivity presents specific challenges. The primary goal in the N-alkylation of this compound is to achieve selective mono-alkylation while avoiding common side reactions. The choice of synthetic strategy is paramount and depends on the nature of the desired alkyl group, the availability of starting materials, and the required level of reaction control.
Key Considerations:
-
Nucleophilicity: The secondary amine of isoindoline is nucleophilic and can readily react with electrophiles. However, the product, a tertiary amine, is often even more nucleophilic, leading to potential over-alkylation and the formation of quaternary ammonium salts.[1]
-
Steric Hindrance: The steric environment around the nitrogen atom influences its reactivity. This can be exploited to control the extent of alkylation.
-
Basicity: Amines are basic and will react with any acid generated during the reaction (e.g., H-X from an alkyl halide), forming an unreactive ammonium salt.[2] This necessitates the use of a base to neutralize the acid and regenerate the free amine for reaction.
This guide will focus on two robust and widely applicable methods for N-alkylation.
dot
Figure 1: General workflow for the N-alkylation of this compound.
Method 1: Reductive Amination
Reductive amination is a highly reliable and versatile method for N-alkylation. It proceeds in two conceptual steps: the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction to the target tertiary amine.[3][4] This "one-pot" approach offers excellent control over the degree of alkylation, as the tertiary amine product is generally unreactive under the reaction conditions.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. It is a mild and selective reducing agent that is particularly effective at reducing the iminium ion intermediate in the presence of the parent aldehyde or ketone.[5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), it will not readily reduce the carbonyl starting material.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion.[3]
dot
Figure 2: Simplified mechanism of reductive amination.
Protocol 2.1: N-Benzylation of this compound via Reductive Amination
This protocol details the synthesis of N-benzyl-isoindolin-5-amine.
Materials and Reagents:
-
This compound (or its hydrochloride salt)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Expert Note: If using the hydrochloride salt of the amine, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine first and stir for 10-15 minutes before proceeding.[5]
-
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution. If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is often slightly exothermic.
-
Causality: Portion-wise addition helps to control the reaction rate and any potential temperature increase.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6]
-
-
Characterization: Confirm the structure and purity of the N-benzyl-isoindolin-5-amine product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation is a classical and straightforward approach involving the reaction of the amine nucleophile with an alkyl halide (R-X) in an Sₙ2 reaction.[1][7] While simple in concept, this method's primary challenge is controlling over-alkylation, where the more nucleophilic tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt.[1]
Causality of Experimental Choices:
-
Base: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA or Hünig's base) or a strong inorganic base like potassium carbonate (K₂CO₃) is essential.[8] Its role is to scavenge the proton (H-X) produced during the reaction without competing with the amine as a nucleophile.[2][8]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can stabilize the transition state of the Sₙ2 reaction and solubilize the reactants.[9]
-
Temperature: Moderate heating may be required to drive the reaction to completion, especially with less reactive alkyl halides like alkyl chlorides.
dot
Figure 3: Competing pathways in the direct alkylation of amines.
Protocol 3.1: N-Ethylation of this compound via Direct Alkylation
This protocol details the synthesis of N-ethyl-isoindolin-5-amine.
Materials and Reagents:
-
This compound
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile (approx. 0.1-0.2 M).
-
Expert Note: Using a powdered, anhydrous base provides a large surface area for reaction and prevents the introduction of water, which can interfere with the reaction.
-
-
Alkyl Halide Addition: Add ethyl iodide (1.2 eq) to the suspension.
-
Reaction Conditions: Stir the mixture vigorously at room temperature or heat gently (e.g., 50-60 °C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction may take several hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KI).
-
Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel. An eluent system of ethyl acetate in hexanes, sometimes with a small percentage (0.5-1%) of triethylamine to prevent product tailing on the acidic silica, is often effective.
-
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Summary and Troubleshooting
The choice between reductive amination and direct alkylation is a critical decision in the synthetic plan. The following table summarizes the key parameters for each method.
| Parameter | Reductive Amination | Direct Alkylation |
| Alkylating Agent | Aldehyde or Ketone | Alkyl Halide (I > Br > Cl) |
| Key Reagent | Mild reducing agent (e.g., NaBH(OAc)₃) | Non-nucleophilic base (e.g., K₂CO₃, DIPEA) |
| Primary Advantage | Excellent control, minimal over-alkylation | Simplicity, direct use of alkyl halides |
| Primary Disadvantage | Requires a carbonyl precursor | Risk of over-alkylation to quaternary salt |
| Typical Yield | Good to Excellent (70-95%) | Variable to Good (40-85%) |
| Reaction Time | 2 - 6 hours | 4 - 24 hours |
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents; Insufficient heating (Direct Alkylation); Amine salt not neutralized. | Use fresh, anhydrous reagents and solvents. Increase temperature moderately for direct alkylation. Ensure free amine is present before adding electrophile. |
| Over-alkylation (Direct) | Tertiary amine product is reacting further. | Use a larger excess of the starting amine (e.g., 2-3 eq) or add the alkyl halide slowly to a solution of the amine and base. |
| Complex Mixture of Products | Side reactions; Decompostion of reagents. | Lower reaction temperature. Ensure base in direct alkylation is non-nucleophilic. Check stability of starting materials under reaction conditions.[6] |
| Difficulty in Purification | Product is very polar; Product streaks on silica gel. | For column chromatography, add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress the acidity of the silica gel. Consider an acid-base extraction workup.[6][10] |
Conclusion
The N-alkylation of this compound can be accomplished efficiently through either reductive amination or direct alkylation. Reductive amination offers superior control and is the preferred method for synthesizing complex derivatives, virtually eliminating the problem of over-alkylation. Direct alkylation, while conceptually simpler, requires careful management of reaction conditions to achieve selective mono-alkylation. By understanding the mechanistic principles and practical considerations outlined in these protocols, researchers can confidently select and execute the optimal strategy for their specific synthetic targets.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929-930. Available at OpenBU: [Link]
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Tuba, R., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Antermite, D., & Bull, J. A. (2019). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters. Available at PMC: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of Poly and Diversely Substituted N-Alkylated and Free-NH Isoindolin-1-ones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. Retrieved from [Link]
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YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
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YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
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European Journal of Organic Chemistry. (n.d.). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Retrieved from [Link]
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YouTube. (2020). Amine Preparation 4 - Reductive Amination. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalyzed C(sp2)–H olefination: synthesis of N-alkylated isoindolinone scaffolds from aryl amides of amino acid esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Aminoisoquinoline. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
PubMed. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Retrieved from [Link]
-
CK-12 Foundation. (2025). Chemical Properties of Amines. Retrieved from [Link]
-
ResearchGate. (2017). How can i purify N-oxides on column chromatography?. Retrieved from [Link]
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Application Notes & Protocols: The Versatile Reactivity of Isoindolin-5-amine with Electrophiles
Introduction: Isoindolin-5-amine, a Privileged Scaffold in Modern Chemistry
This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyrrolidine ring. This structural motif is of significant interest to researchers in medicinal chemistry and drug development.[1][2] The isoindoline core is a cornerstone of numerous clinically approved drugs and biologically active molecules, demonstrating a remarkable range of activities including anti-inflammatory, anti-cancer, and antihypertensive properties.[2][3][4] The presence of a primary aromatic amino group at the C-5 position imparts a rich and versatile chemical reactivity, making it an ideal starting point for the synthesis of diverse compound libraries.
This guide provides an in-depth exploration of the reactivity of this compound with various electrophiles. We will delve into the core principles governing its chemical behavior and provide detailed, field-proven protocols for key transformations. The focus will be on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Core Reactivity Principles: A Dichotomy of Function
The reactivity of this compound is dominated by two key features: the nucleophilic primary amino group (-NH₂) and the electron-rich aromatic ring. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, while also strongly activating the aromatic ring towards electrophilic substitution.
-
N-Nucleophilicity: The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and arylation to form stable C-N bonds.
-
Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amine are C4 and C6. The para position is part of the fused ring system and is unavailable for substitution.
A critical consideration in harnessing this reactivity is the potential for over-reaction or undesired side reactions. The high reactivity of the aromatic ring can lead to polysubstitution, and the basicity of the amine can interfere with acid-catalyzed reactions. Therefore, a common and powerful strategy involves the temporary "protection" of the amino group, most often by converting it to an amide (e.g., an acetamide). This N-acylation moderates the activating effect of the nitrogen, increases steric hindrance, and often leads to more selective substitution at the C-6 position.
PART 1: N-Functionalization via Nucleophilic Attack
This section focuses on reactions where the amino group of this compound acts as the primary nucleophile. These are fundamental transformations for building molecular complexity directly from the amine.
N-Acylation: Synthesis of Amides
N-acylation is arguably the most fundamental reaction of this compound. It is used not only to synthesize amide derivatives, which are prevalent in pharmaceuticals, but also as a crucial protection strategy to moderate reactivity for subsequent reactions on the aromatic ring. The reaction with an acyl chloride in the presence of a mild base is a standard and highly efficient procedure.
Protocol 1: General Procedure for N-Acylation with Acyl Chlorides
-
Objective: To synthesize N-(isoindolin-5-yl)amides.
-
Causality: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile. The reaction is typically run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Base Addition: Add a tertiary amine base such as triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl isoindoline.
| Electrophile | Base | Solvent | Typical Yield |
| Acetyl Chloride | TEA | DCM | >95% |
| Benzoyl Chloride | DIPEA | DCM | >90% |
| 4-Fluorobenzoyl Chloride | TEA | THF | >90%[6] |
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It enables the coupling of this compound with aryl halides or triflates, providing access to N-aryl isoindoline structures that are difficult to synthesize via traditional methods.[9]
Causality: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) or N-heterocyclic carbene (NHC) ligands are essential to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex.[9]
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Objective: To synthesize 5-(N-arylamino)isoindolines.
-
Self-Validation: The reaction must be performed under strictly anhydrous and anaerobic conditions, as both the Pd(0) catalyst and the phosphine ligands are sensitive to oxygen, and water can interfere with the base.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | 70-95% |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C | 60-90% |
| Pd-NHC Complex | K₂CO₃ | Dioxane | 100 °C | 75-95%[10] |
N-Alkylation: Reductive Amination
Reductive amination is a highly versatile and efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[11] This one-pot procedure avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[12]
Causality: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced to the amine.[12] A key aspect is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of acidic conditions needed for imine formation, and selectively reduces the iminium ion in the presence of the starting aldehyde.[13]
Protocol 3: General Procedure for Reductive Amination
-
Objective: To synthesize 5-(N-alkylamino)isoindolines.
-
Self-Validation: The reaction is often run in mildly acidic conditions (e.g., with acetic acid) to catalyze the formation of the imine intermediate. The success of the reaction depends on the efficient in-situ formation and subsequent reduction of this intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).
-
Acid Catalyst (Optional): Add acetic acid (1-2 eq.) to the mixture and stir for 20-30 minutes to facilitate imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Note: The addition may cause gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
| Carbonyl Electrophile | Reducing Agent | Solvent | Typical Yield |
| 4-Fluorobenzaldehyde | STAB | DCE | 58%[6] |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 70-90% |
| Acetone | NaBH₃CN | MeOH | 65-85% |
PART 2: C-Functionalization of the Aromatic Ring
This section describes reactions that occur on the electron-rich aromatic ring of this compound. As noted previously, a protection step is often a prerequisite for achieving high selectivity and avoiding side reactions.
Electrophilic Aromatic Substitution: Halogenation
Halogenation is a key transformation that installs a versatile chemical handle on the aromatic ring for further downstream reactions (e.g., cross-coupling). Due to the high activation of the ring by the amino group, direct bromination can be difficult to control. The standard and recommended approach is to first protect the amine as an acetamide.
Workflow for Selective C-6 Bromination
Caption: Workflow for selective C-6 bromination of this compound.
Protocol 4: Two-Step Procedure for Selective C-6 Bromination
-
Objective: To synthesize 6-bromo-isoindolin-5-amine.
-
Causality: The N-acetyl group is less activating than the free amine and is sterically bulky. This combination deactivates the C-4 position relative to the C-6 position, leading to highly selective bromination at C-6. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.[14]
Step-by-Step Methodology:
Step A: N-Acetylation (Protection)
-
Follow Protocol 1 , using acetic anhydride (1.2 eq.) as the electrophile and pyridine as the solvent/base. The product, N-(isoindolin-5-yl)acetamide, is often crystalline and can be isolated in high purity by simple filtration after quenching with water.
Step B: Electrophilic Bromination
-
Dissolution: Dissolve N-(isoindolin-5-yl)acetamide (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. The product often precipitates from the reaction mixture.
-
Isolation: Pour the reaction mixture into ice-water. Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry to yield 6-bromo-N-(isoindolin-5-yl)acetamide.
Step C: Deprotection
-
Hydrolysis: Suspend the 6-bromo-N-(isoindolin-5-yl)acetamide in aqueous HCl (e.g., 6 M).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, or until TLC/LC-MS confirms the complete removal of the acetyl group.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Carefully basify the solution with aqueous NaOH to a pH > 10.
-
Extract the product with ethyl acetate or DCM (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 6-bromo-isoindolin-5-amine.
-
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its dual reactivity allows for selective functionalization at either the exocyclic nitrogen atom or the aromatic core. By understanding the underlying principles of its reactivity and employing robust strategies such as amino group protection, researchers can access a vast chemical space of novel isoindoline derivatives. The protocols detailed in this guide for N-acylation, N-arylation, N-alkylation, and electrophilic halogenation provide a reliable foundation for the synthesis and exploration of this privileged scaffold.
References
- Mancilla Percino, T., Hernández Rodríguez, M., & Mera Jiménez, E. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years.
- PubMed. (n.d.).
- Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- National Institutes of Health. (n.d.).
- Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- ResearchGate. (n.d.). Electrophilic Bromination of N-Acylated Cyclohex-3-en-1-amines: Synthesis of 7-Azanorbornanes.
- MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Yao, et al. (n.d.).
- YouTube. (2016).
- Frontiers Media. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- ResearchGate. (n.d.). Synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones.
- National Institutes of Health. (n.d.).
- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- YouTube. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (2023). (PDF)
- ResearchGate. (n.d.). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.
- ChemRxiv. (n.d.).
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- 9. chem.libretexts.org [chem.libretexts.org]
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Introduction: The Strategic Value of the Isoindoline Scaffold in Combinatorial Chemistry
An Application Guide to the Solid-Phase Synthesis of Isoindolin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline heterocyclic core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[4][5][6] The inherent versatility of the isoindoline framework makes it an attractive target for the generation of compound libraries aimed at discovering novel therapeutic agents.[7]
Solid-Phase Organic Synthesis (SPOS) offers a powerful and efficient methodology for constructing such libraries. By anchoring a starting material to an insoluble polymer support, SPOS streamlines the synthetic process, enabling the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing steps.[8][9] This approach is exceptionally well-suited for the parallel synthesis of hundreds or thousands of unique compounds.
This technical guide details the application of this compound as a versatile building block in solid-phase synthesis. We will explore the strategic considerations for resin immobilization, orthogonal protection schemes, on-resin diversification, and final cleavage, providing detailed, field-proven protocols for the successful generation of isoindoline-based chemical libraries.
Part 1: Core Principles & Strategic Design
The successful implementation of this compound in an SPOS campaign hinges on a well-designed synthetic strategy. This involves careful selection of the solid support, linkers, and a compatible set of orthogonal protecting groups that allow for selective chemical manipulation at specific sites of the molecule.
Immobilization Strategy: Anchoring the Scaffold
The initial and most critical step is the covalent attachment of the this compound scaffold to the solid support. The choice of resin and linker dictates the conditions for the final cleavage step and the nature of the C-terminal functionality (if applicable). For generating a library of amides or other derivatives from the 5-amino position, a robust strategy is to utilize a linker that attaches to the isoindoline nitrogen. This leaves the 5-amino group available for subsequent diversification.
A highly effective choice is the 2-chlorotrityl chloride (2-CTC) resin. This acid-labile resin allows for the attachment of N-H containing heterocycles under mild, base-catalyzed conditions and, crucially, permits the final cleavage of the product under very mild acidic conditions that preserve many other acid-sensitive protecting groups.
The Imperative of Orthogonal Protection
Orthogonality is the cornerstone of complex solid-phase synthesis, allowing for the selective removal of one protecting group in the presence of others through distinct chemical mechanisms.[10][11] For this compound, at least two levels of protection must be considered: the exocyclic 5-amino group and potentially the endocyclic isoindoline nitrogen, depending on the synthetic route.
-
The 5-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for protecting the 5-amino function. Its key advantage is its lability to a secondary amine base, typically a solution of 20% piperidine in DMF, while remaining stable to the acidic conditions used for final cleavage from many resins.[11]
-
The Isoindoline Nitrogen: While the isoindoline nitrogen can be the point of attachment to the resin, in some strategies it may need to be protected. The tert-butyloxycarbonyl (Boc) group is a suitable option, as it is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA), often concurrently with cleavage from the resin.[12]
Table 1: Orthogonal Protecting Groups for Isoindoline Synthesis
| Protecting Group | Structure | Cleavage Reagent | Stability | Orthogonal To |
| Fmoc | 9-Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Acid, Mild Oxidation | Boc, Trt, tBu |
| Boc | tert-Butyloxycarbonyl | TFA, HCl | Base, Hydrogenation | Fmoc, Alloc |
| Mtt | Methyltrityl | 1-2% TFA in DCM, HFIP | Base, Pd(0) | Fmoc, Boc (strong acid) |
| Alloc | Allyloxycarbonyl | Pd(Ph₃P)₄ / Scavenger | Acid, Base | Fmoc, Boc, Trt |
On-Resin Diversification: Building the Library
With the isoindoline scaffold securely anchored and orthogonally protected, the 5-amino position can be deprotected and subjected to a wide array of chemical transformations to build molecular diversity.
Workflow for On-Resin Diversification:
Caption: General workflow for on-resin chemical diversification.
Common diversification reactions include:
-
Acylation: Coupling with a diverse set of carboxylic acids to form amides.
-
Sulfonylation: Reaction with various sulfonyl chlorides to generate sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction to yield secondary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Reaction Monitoring: Validating Each Step
A significant challenge in SPOS is the inability to use traditional analytical methods like TLC or column chromatography on the insoluble resin-bound intermediate.[13][14] Therefore, qualitative and quantitative tests are essential to validate the completion of each step.
-
Kaiser (Ninhydrin) Test: This colorimetric test is invaluable for detecting the presence of primary amines.[15] A positive test (deep blue bead color) after a deprotection step confirms the presence of the free amine, while a negative test (yellow/clear beads) after a coupling reaction indicates that the coupling is complete.
-
Test Cleavage: A small aliquot of the resin can be cleaved, and the resulting product analyzed by LC-MS or MALDI-TOF MS to confirm the mass of the desired intermediate.[16]
Cleavage & Purification: Isolating the Final Product
The final step involves liberating the synthesized molecule from the solid support and removing any remaining side-chain protecting groups. This is accomplished using a "cleavage cocktail," which is typically a strong acid combined with scavengers.[17]
Scavengers are critical for quenching the highly reactive cationic species (e.g., tert-butyl cations) that are generated during cleavage and can otherwise cause unwanted side reactions with nucleophilic residues in the product.[18][19]
Table 2: Common Cleavage Cocktails for TFA-Labile Resins
| Reagent Cocktail | Composition (v/v/v) | Primary Use & Scavenger Function |
| Reagent B | TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose, "odorless" cocktail. TIS is an efficient carbocation scavenger.[18][20] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides containing sensitive residues like Cys, Met, Trp.[17] |
| TFA / DCM | Varies (e.g., 1-5% TFA in DCM) | For cleavage from highly acid-sensitive resins (e.g., 2-CTC, Sieber) to yield protected fragments.[21][22] |
Part 2: Experimental Protocols
These protocols provide a validated framework for the solid-phase synthesis of an this compound derived library. All steps should be performed in a well-ventilated fume hood.
Protocol 1: Immobilization of Fmoc-Isoindolin-5-amine on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the building block to the solid support. The key is to use a non-nucleophilic base to activate the amine without competing in the reaction.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
N-Fmoc-isoindolin-5-amine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel (e.g., fritted syringe)
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.[9][23]
-
Building Block Preparation: In a separate flask, dissolve N-Fmoc-isoindolin-5-amine (1.5 eq) in anhydrous DCM. Add DIEA (3.0 eq).
-
Immobilization Reaction: Add the solution from step 2 to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Resin Capping: To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIEA (17:2:1 v/v/v) and agitate for 30 minutes.[24]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under high vacuum for several hours. The loading can be determined gravimetrically or by Fmoc-quantification via UV-spectroscopy.
Protocol 2: On-Resin Amide Library Synthesis
This protocol outlines the cycle of deprotection and coupling to generate a library of amides.
Materials:
-
Loaded isoindoline resin from Protocol 1
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Library of diverse carboxylic acids (R-COOH)
-
Coupling Reagents: HCTU (or HATU, HOBt/DIC)
-
Base: DIEA or 2,4,6-Collidine
-
DMF, analytical grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain. Add a fresh portion of the piperidine solution and agitate for another 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Verification (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of the free primary amine.
-
Coupling Reaction:
-
In a separate vial, pre-activate the carboxylic acid (3.0 eq) with HCTU (2.9 eq) and DIEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated acid solution to the resin.
-
Agitate the reaction at room temperature for 1-4 hours. Reaction time may vary based on the steric hindrance of the acid.
-
-
Monitoring: Perform a Kaiser test. If the test is negative (beads are colorless/yellow), the reaction is complete. If positive, the coupling step can be repeated (double coupling).
-
Washing: Once complete, drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the final cleavage step.
Protocol 3: Final Cleavage and Product Isolation
This protocol details the release of the final product from the resin.
Chemical Transformation during Cleavage:
Caption: Cleavage of the final product from the solid support.
Materials:
-
Dried, derivatized resin from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge and lyophilizer
Procedure:
-
Preparation: Place the dry resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent B) to the resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours.[20]
-
Filtration: Filter the resin and collect the filtrate containing the product. Wash the resin twice more with a small volume of neat TFA.
-
Concentration: Combine the filtrates and concentrate the volume by ~80% using a stream of nitrogen or rotary evaporation (ensure the system is TFA-compatible).
-
Precipitation: Add the concentrated solution dropwise into a centrifuge tube containing a large volume (approx. 40 mL) of ice-cold diethyl ether. A white precipitate of the crude product should form.
-
Isolation: Let the suspension stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube, decant the ether, and wash the pellet once more with cold ether.
-
Drying & Purification: Carefully dry the crude product pellet under vacuum. The product can then be purified to a high degree using preparative reverse-phase HPLC. Following purification, lyophilize the appropriate fractions to yield the final product as a fluffy white powder.
References
-
Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem. Available at: [Link]
-
Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry. Available at: [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. Available at: [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Available at: [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug and Chemical Toxicology. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Available at: [Link]
-
Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry. Available at: [Link]
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- 5. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
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- 14. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 22. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
- 24. chem.uci.edu [chem.uci.edu]
Comprehensive Analytical Characterization of Isoindolin-5-amine: A Guide for Drug Development Professionals
An Application Note and Protocol Guide
Abstract
Isoindolin-5-amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active agents.[1][2][3] Its structural integrity, purity, and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive suite of analytical methodologies for the complete characterization of this compound. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for structural elucidation, purity assessment, and physicochemical analysis. The methodologies described herein are designed to be self-validating, aligning with the stringent requirements of regulatory bodies like the FDA and ICH guidelines.[4][5][6]
Introduction: The Importance of Rigorous Characterization
The journey from a chemical intermediate to a therapeutic agent is paved with rigorous analytical scrutiny. For a key intermediate like this compound, a complete analytical profile serves multiple critical functions: it confirms the molecular identity, quantifies purity by identifying and measuring related substances and residual solvents, and establishes a baseline for stability studies. This foundational data is indispensable for process optimization, quality control (QC) release testing, and compiling the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions.[4][7]
This document outlines an integrated analytical approach, combining spectroscopic, chromatographic, and thermal techniques to build a complete and reliable profile of this compound.
Caption: Integrated workflow for the analytical characterization of this compound.
Structural Elucidation: Confirming Molecular Identity
The first step in characterization is the unambiguous confirmation of the chemical structure. A combination of NMR, Mass Spectrometry, and FT-IR spectroscopy provides orthogonal data points that, when combined, leave no doubt as to the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, these techniques confirm the presence and connectivity of the isoindoline ring system and the position of the amine substituent.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amines as it allows for the observation of exchangeable N-H protons.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for both spectra.
Data Interpretation & Expected Results
The spectra should be consistent with the structure of this compound. While exact chemical shifts can vary slightly based on solvent and concentration, the expected patterns are predictable.[10][11][12]
| Assignment | ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) | Rationale |
| Aromatic CH (positions 4, 6, 7) | δ 6.5 - 7.2 | δ 108 - 128 | Protons and carbons on the benzene ring. |
| CH₂-N (positions 1, 3) | δ ~4.3 | δ ~50-55 | Methylene groups of the five-membered ring. |
| NH (ring) | δ ~5.0 - 5.5 (broad) | - | Secondary amine proton within the isoindoline ring. |
| NH₂ (substituent) | δ ~4.8 - 5.2 (broad) | - | Primary amine protons on the aromatic ring. |
| Aromatic C-NH₂ (position 5) | - | δ ~145-150 | Carbon atom directly attached to the amino group. |
| Aromatic C (positions 3a, 7a) | - | δ ~130-140 | Bridgehead carbons of the bicyclic system. |
Mass Spectrometry (MS)
Expertise & Rationale: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.[13][14]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: A High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer Mode: Full scan mode over a range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass of this compound (C₈H₁₀N₂) is 134.0844. The experimentally observed mass should be within a 5 ppm error.
Expected Result: A prominent peak at m/z 135.0917 corresponding to the [C₈H₁₁N₂]⁺ ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, it is used to confirm the presence of the primary and secondary amine N-H bonds and the aromatic ring system.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.
-
Data Processing: Perform a background scan (with a clean ATR crystal) and ratio the sample spectrum against it.
Data Interpretation & Expected Results
The FT-IR spectrum provides a unique fingerprint of the molecule. Key absorption bands should be observed as follows.[16][17][18]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) |
| 3350 - 3310 (one band) | N-H Stretch | Secondary Amine (-NH-, ring) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 910 - 665 (broad) | N-H Wag | Primary/Secondary Amines |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the workhorse of the pharmaceutical industry for determining the purity of APIs and intermediates.[19][20] A validated, stability-indicating HPLC method is required to separate the main compound from any process-related impurities or degradation products. A reversed-phase method is typically suitable for a polar compound like this compound. Method validation must be performed according to ICH Q2(R2) guidelines to ensure the results are reliable.[5][6]
Caption: Standard workflow for HPLC purity determination and validation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[21]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B over 0.5 min, equilibrate for 2.5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
-
Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.
-
Analysis: Inject the sample solution and record the chromatogram. Purity is typically calculated using the area percent method.
Method Validation (Trustworthiness):
To ensure the method is fit for its intended purpose, it must be validated.[22][23] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value (assessed by spike/recovery studies).
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Physicochemical Characterization by Thermal Analysis
Expertise & Rationale: Thermal analysis techniques like TGA and DSC are essential for understanding the physical properties of a material, including its thermal stability, melting behavior, and the presence of residual solvents or water.[24][25] This information is vital for determining appropriate storage conditions and for downstream process development.[26][27]
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of volatile components like water or residual solvents.[28]
Experimental Protocol: TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Analysis Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram for mass loss events. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to screen for polymorphism.
Experimental Protocol: DSC
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Analysis Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 200 °C (or above the expected melting point) at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram for thermal events. An endothermic peak will correspond to the melting of the substance. The peak onset is typically reported as the melting point.
| Thermal Analysis | Parameter Measured | Typical Application for this compound |
| TGA | Mass loss vs. Temperature | Determine thermal stability and decomposition temperature. Quantify residual solvent/water content. |
| DSC | Heat flow vs. Temperature | Determine melting point and enthalpy of fusion. Screen for different crystalline forms (polymorphs). |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The protocols and rationale outlined in this guide provide a robust framework for confirming the structure, quantifying the purity, and assessing the physicochemical properties of this important pharmaceutical intermediate. By integrating NMR, MS, and FT-IR for structural identity, employing a validated HPLC method for purity, and using thermal analysis for physical properties, researchers and drug development professionals can build a complete, reliable, and regulatory-compliant data package. This ensures the quality of the intermediate, which is fundamental to the safety and efficacy of the final drug product.
References
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- [Influence of solvents on IR spectrum of arom
- FDA Guidance For Industry Analytical Procedures and Methods Valid
- Infrared Spectroscopy. (2015).
- Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- Influence of Solvents on IR Spectrum of Aromatic Amines. (n.d.).
- Analytical Methods Validation for FDA Compliance. (n.d.). RXinsider.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (n.d.). Semantic Scholar.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
- Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals.
- Study of the composition of amines using IR spectroscopy. (n.d.). International Journal of Academic Research and Development.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.).
- Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI.
- TGA Analysis in Pharmaceuticals. (2025).
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). PubMed Central.
- Spectroscopic and analytical data for isoindolinone derivatives. (2014). Royal Society of Chemistry.
- Examples of biologically active isoindolinone derivatives. (n.d.).
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PubMed Central.
- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). Semantic Scholar.
- Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (n.d.). MDPI.
- 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.).
- Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. (2015). Royal Society of Chemistry.
- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). ACS Omega.
- 5-Aminoindole; LC-ESI-QQ; MS2; CE:50 V; [M+H]+. (n.d.). NFDI4Chem Search Service.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. (2025). BenchChem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
- Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. (2021). University of Kentucky.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).
- A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central.
- Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022).
- Chromatographic determination of amines in food samples. (n.d.). Helda - University of Helsinki.
Sources
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- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
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- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
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- 28. resolvemass.ca [resolvemass.ca]
Application Note: Isoindolin-5-amine as a High-Value Scaffold in Fragment-Based Drug Design
An in-depth technical guide on the application of Isoindolin-5-amine in Fragment-Based Drug Design (FBDD), structured as a comprehensive set of application notes and protocols for researchers and drug development professionals.
Introduction: The Strategic Value of the Isoindolinone Core in FBDD
Fragment-Based Drug Design (FBDD) has emerged as a powerful, hit-identification engine, predicated on a simple yet profound principle: small, low-complexity molecules ("fragments") that bind with low affinity can be evolved into potent, drug-like leads. The choice of fragments is paramount. An ideal fragment library is populated with scaffolds that are not only small (typically adhering to the "Rule of Three") but also possess three-dimensional character and versatile chemical vectors for future elaboration.
This compound is an exemplary fragment scaffold that meets these criteria. Its rigid, bicyclic core presents a well-defined three-dimensional shape, which can reduce the entropic penalty upon binding to a target protein. The primary amine at the 5-position serves as a crucial, versatile synthetic handle, allowing for controlled, vector-specific chemical modifications—a cornerstone of the fragment-to-lead optimization process. Furthermore, the isoindolinone core itself is a "privileged scaffold," found in numerous bioactive molecules and approved drugs, suggesting inherent good pharmacophoric properties and a favorable ADME profile.
This document provides a detailed protocol for utilizing this compound within a typical FBDD workflow, from primary screening to structural characterization and hit elaboration.
The FBDD Workflow for an this compound-Containing Library
The journey from a fragment hit to a lead candidate is a multi-step, iterative process. The workflow below outlines the logical progression for identifying and validating this compound as a binder to a target of interest.
Figure 1: A typical Fragment-Based Drug Design (FBDD) workflow.
PART I: EXPERIMENTAL PROTOCOLS
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
Objective: To rapidly screen a fragment library, including this compound, for direct binding to a target protein immobilized on a sensor chip.
Rationale: SPR is a label-free biophysical technique that provides real-time binding data. It is highly sensitive for detecting the weak, transient interactions characteristic of fragments and offers high throughput, making it ideal for primary screening.
Materials:
-
Biacore™ Series or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (e.g., a kinase domain) in a suitable buffer (e.g., HBS-EP+)
-
Fragment library, with each fragment (including this compound) solubilized in 100% DMSO to a stock concentration of 100 mM.
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO).
Methodology:
-
Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (typically 8,000-12,000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein injection to enable background subtraction.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting fragment stocks from 100 mM DMSO into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Inject each fragment solution over the reference and target flow cells for a short contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
A positive "hit" is identified by a specific binding response (RU) on the target surface that is significantly above the reference cell signal and the average signal of non-binding fragments.
-
-
Data Analysis:
-
Responses are typically plotted as Sensorgram overlays.
-
A binding threshold is established (e.g., >3 standard deviations above the mean of the negative controls).
-
Fragments exhibiting concentration-dependent binding are prioritized.
-
Table 1: Representative SPR Screening Data
| Fragment ID | Structure | Conc. (µM) | Response (RU) | Hit Status |
| F001 | This compound | 200 | 45.2 | Hit |
| F002 | Indole | 200 | 38.9 | Hit |
| F003 | Piperidine | 200 | 2.1 | Non-binder |
| F004 | (Control) | 200 | 1.5 | Non-binder |
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
Objective: To confirm the binding of primary hits from SPR and eliminate artifacts using a solution-based method like Saturation Transfer Difference (STD) NMR.
Rationale: NMR is a powerful method for detecting weak molecular interactions directly in solution, making it an excellent orthogonal technique to the surface-based SPR. STD-NMR, in particular, identifies ligands that bind to a macromolecule by detecting the transfer of magnetic saturation from the protein to the ligand.
Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Target protein solution (10-50 µM in a deuterated buffer like PBS in 99.9% D₂O).
-
Fragment hit stocks (e.g., this compound) in deuterated DMSO (d₆-DMSO).
Methodology:
-
Sample Preparation:
-
Prepare two identical NMR tubes.
-
To each, add the target protein to a final concentration of 20 µM.
-
To one tube, add the fragment hit (e.g., this compound) to a final concentration of 500 µM (a 25:1 ligand-to-protein ratio is typical). The second tube serves as a protein-only control.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum to ensure the fragment signals are visible and not overlapping with buffer components.
-
Set up the STD-NMR experiment. This involves two spectra:
-
On-resonance spectrum: Selective saturation of a protein resonance (e.g., at -1.0 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Saturation is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time is typically set to 2 seconds to allow for efficient magnetization transfer.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.
-
The appearance of signals in the STD spectrum is a definitive confirmation of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface. For this compound, one might expect the aromatic protons to show a stronger STD effect if that part of the molecule is buried in a hydrophobic pocket.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the precise three-dimensional binding mode of the validated fragment hit.
Rationale: A high-resolution crystal structure is the cornerstone of structure-guided drug design. It reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the target, providing a definitive roadmap for chemical elaboration.
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow crystals of the target protein alone. Prepare a soaking solution containing the fragment (e.g., 1-10 mM this compound) in a cryo-protectant-containing mother liquor. Transfer the apo-crystals into this solution for a period ranging from minutes to hours.
-
Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked or co-grown crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density map (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound this compound fragment.
-
-
Structural Analysis:
-
Refine the structure to high resolution (<2.5 Å).
-
Analyze the binding site to identify key interactions. For this compound, one would look for hydrogen bonds involving the amine or carbonyl groups and hydrophobic interactions with the aromatic ring.
-
Crucially, identify "exit vectors"—positions on the fragment that point out of the binding pocket towards the solvent. The primary amine at the 5-position is a prime candidate for this role.
-
Figure 2: Structure-guided elaboration of the this compound hit.
PART II: FROM HIT TO LEAD – THE ELABORATION STRATEGY
Once a high-resolution structure of the target-isoindolin-5-amine complex is secured, the true power of FBDD is unleashed. The goal is to "grow" the fragment by adding chemical functionality that occupies adjacent pockets, thereby increasing affinity and selectivity.
Causality in Elaboration:
-
Why the 5-amino group is the primary vector: The crystal structure will likely show the core isoindolinone scaffold making a few key, high-quality interactions deep within a pocket. The 5-amino group, if pointing towards the solvent, represents a synthetically tractable and sterically accessible point for modification without disrupting these critical anchor interactions.
-
Choosing the right chemistry: The choice of chemistry to modify the amine depends on the nature of the adjacent sub-pocket revealed in the crystal structure.
-
If a nearby pocket contains a hydrogen bond donor/acceptor, synthesizing a small library of amides or sulfonamides would be a logical first step.
-
If the pocket is hydrophobic, adding small alkyl or aryl groups could increase affinity through favorable van der Waals interactions.
-
-
Iterative Improvement: Each new synthesized analog is tested for potency in a biochemical or biophysical assay. The results create a Structure-Activity Relationship (SAR) that, when combined with further structural biology on the most promising analogs, guides the next round of chemical design. This iterative cycle of design, synthesis, testing, and structural analysis is the engine that drives fragment hits to potent lead compounds.
References
-
Fragment-Based Drug Discovery: A Practical and Comprehensive Guide. Royal Society of Chemistry.[Link]
-
Surface Plasmon Resonance (SPR) for Fragment Screening. Cytiva.[Link]
-
Saturation Transfer Difference (STD) NMR. Nature Protocols.[Link]
-
The 'rule of three' for defining the properties of lead-like compounds. Drug Discovery Today.[Link]
-
Use of Isoindolinone Scaffolds in Kinase Inhibition. Journal of Medicinal Chemistry.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Isoindolin-5-amine Synthesis
Welcome to the Technical Support Center for the synthesis of isoindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically proceeds through a two-step sequence: the nitration of a suitable phthalimide precursor to form a nitro-substituted isoindoline derivative, followed by the reduction of the nitro group to the desired primary amine. The critical step, and the focus of this guide, is the reduction of the nitro-intermediate. The efficiency and selectivity of this reduction are paramount to obtaining a high-quality final product.
The most common synthetic route involves the catalytic hydrogenation of 5-nitroisoindoline. This method is often preferred for its clean reaction profile and high yields. However, alternative chemical reduction methods are also employed, each with its own set of advantages and challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted and generally reliable method is the catalytic hydrogenation of a 5-nitroisoindoline precursor. This is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[1] This method is favored for its high efficiency, selectivity, and the relative ease of product isolation, as the catalyst can be simply filtered off.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The synthesis usually starts from commercially available phthalimide, which is first nitrated to produce 5-nitroisoindoline-1,3-dione.[1] This intermediate is then reduced to form the isoindoline ring and the amine functionality.
Q3: Are there alternative, non-hydrogenation methods for the reduction of the nitro group?
A3: Yes, several chemical reduction methods can be employed, which are particularly useful if a laboratory is not equipped for high-pressure hydrogenations or if the substrate contains functional groups sensitive to catalytic hydrogenation. Common reagents include:
-
Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[2][3][4]
-
Iron (Fe) powder in an acidic medium such as acetic acid or hydrochloric acid.[3]
-
Zinc (Zn) dust in an acidic solvent.[3]
These methods are effective but may require more rigorous purification to remove metal salts from the final product.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Catalytic hydrogenations should always be conducted in a well-ventilated fume hood, using appropriate high-pressure equipment and with proper shielding. Hydrogen gas is highly flammable and can form explosive mixtures with air. When using strong acids and finely divided metals, be aware of the potential for exothermic reactions and handle these reagents with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Incomplete or Sluggish Reduction of the Nitro Group
Q: My reaction is very slow, or I observe a significant amount of unreacted starting material even after an extended reaction time. What could be the cause and how can I fix it?
A: This is a common issue that can stem from several factors. A systematic approach is necessary for diagnosis.
Root Cause Analysis and Solutions:
-
Catalyst Inactivity (for Catalytic Hydrogenation):
-
Explanation: The catalyst may be old, poisoned, or not sufficiently activated. The presence of impurities, particularly sulfur-containing compounds, in the starting material or solvent can poison noble metal catalysts.
-
Solution:
-
Use a fresh batch of catalyst.
-
Ensure the starting material and solvent are of high purity.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Consider an activation step for the catalyst if recommended by the supplier.
-
-
-
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):
-
Explanation: The partial pressure of hydrogen may be too low to drive the reaction to completion at a reasonable rate.
-
Solution: Increase the hydrogen pressure. While many reductions can be performed at atmospheric pressure, some substrates require higher pressures (e.g., 30-50 psi or higher).
-
-
Poor Solubility of the Starting Material:
-
Explanation: If the 5-nitroisoindoline precursor is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to a slow reaction rate.
-
Solution:
-
Choose a solvent in which the starting material has good solubility. Ethanol, methanol, and ethyl acetate are common choices.
-
Consider using a co-solvent system to improve solubility.
-
Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions at higher temperatures.
-
-
-
Inefficient Agitation:
-
Explanation: In a heterogeneous catalytic hydrogenation, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
Issue 2: Formation of Side Products
Q: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?
A: The reduction of a nitro group proceeds through several intermediates, and incomplete reduction can lead to the formation of side products.
Common Side Products and Mitigation Strategies:
-
Hydroxylamines, Nitroso, and Azoxy Compounds:
-
Explanation: These are intermediates in the reduction of the nitro group. Their presence indicates that the reduction has not gone to completion.
-
Mitigation:
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed until all intermediates are converted to the final amine. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Choice of Reducing Agent: Catalytic hydrogenation is generally more effective at achieving complete reduction compared to some chemical reducing agents.
-
-
-
Dehalogenation (if applicable):
-
Explanation: If the isoindoline ring contains halogen substituents, these can be susceptible to hydrogenolysis (cleavage) during catalytic hydrogenation, especially with palladium catalysts.
-
Mitigation:
-
Use a Different Catalyst: Raney Nickel is often a better choice than Pd/C when dehalogenation is a concern.[4]
-
Milder Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the extent of dehalogenation.
-
-
Visualizing the Reduction Pathway:
Caption: Simplified pathway for the reduction of an aromatic nitro group.
Issue 3: Difficult Purification of the Final Product
Q: I am having trouble purifying my this compound. It seems to stick to the silica gel column, or I get poor separation. What are the best practices for purifying this compound?
A: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing, poor resolution, and even product loss on the column.
Purification Strategies:
-
Amine-Functionalized Silica Gel:
-
Explanation: Using a stationary phase that has been treated with an amine (e.g., triethylamine-treated silica or commercially available amino-functionalized silica) can mask the acidic sites on the silica, leading to much-improved peak shape and separation.[2]
-
Recommendation: This is often the most effective solution for purifying basic amines via normal-phase chromatography.
-
-
Addition of a Basic Modifier to the Mobile Phase:
-
Explanation: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can compete with the product for binding to the acidic sites on the silica gel, improving elution.
-
Recommendation: A common mobile phase system is a gradient of ethyl acetate in hexanes with 0.5% triethylamine.
-
-
Reversed-Phase Chromatography:
-
Explanation: If normal-phase chromatography is problematic, reversed-phase flash chromatography on a C18-functionalized silica gel can be an excellent alternative.[5]
-
Recommendation: A mobile phase of water and acetonitrile or methanol is typically used. Adding a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve peak shape by ensuring the amine is in its free-base form.
-
Troubleshooting Workflow for Purification:
Caption: Decision workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroisoindoline-1,3-dione
This protocol is adapted from a literature procedure for the nitration of phthalimide.[1]
Materials:
-
Phthalimide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃, fuming)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add phthalimide to concentrated sulfuric acid while stirring.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain 5-nitroisoindoline-1,3-dione as a solid.
Protocol 2: Catalytic Hydrogenation of 5-Nitroisoindoline to 5-Aminoisoindoline
This protocol is a general procedure based on the reduction of similar aromatic nitro compounds.[1]
Materials:
-
5-Nitroisoindoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas
-
Celite
Procedure:
-
To a solution of 5-nitroisoindoline in ethanol or ethyl acetate in a suitable hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 30-50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography as described in the troubleshooting section.
Reaction Parameter Optimization Table:
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst | 10% Pd/C (5 mol%) | Increase loading to 10 mol%; try Pt/C or Raney Nickel | To improve reaction rate or prevent side reactions like dehalogenation. |
| Solvent | Ethanol | Try Methanol, Ethyl Acetate, or THF | To improve substrate solubility and reaction rate. |
| H₂ Pressure | 30 psi | Increase to 50-100 psi | To enhance the rate of hydrogenation. |
| Temperature | Room Temperature | Increase to 40-50 °C | To overcome activation energy barriers for sluggish reactions. |
References
-
Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Available at: [Link]
-
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Available at: [Link]
-
What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. Available at: [Link]
-
What are the best reagents to reduce aromatic nitro to amine? - ResearchGate. Available at: [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives. Available at: [Link]
Sources
Technical Support Center: Isoindolin-5-amine Reaction Byproduct Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindolin-5-amine. This guide is designed to help you navigate the common challenges encountered during its use in synthesis, focusing specifically on the identification and mitigation of reaction byproducts. My goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental decisions.
Section 1: Frequently Asked Questions - Diagnosing Unexpected Observations
This section addresses the most common issues encountered when using this compound. The Q&A format is designed for quick problem diagnosis.
Q1: My reaction mixture turned dark brown/black upon adding an oxidant or on exposure to air. My LC-MS shows a peak with a mass corresponding to (2 x this compound - 2H). What is it?
A1: You are likely observing the formation of an azo dimer. Aromatic amines, including this compound, are susceptible to oxidative dimerization, which couples two molecules at the amine nitrogen to form a characteristic azo (-N=N-) linkage.[1] This process is often rapid in the presence of common oxidants or even atmospheric oxygen, especially under neutral or basic conditions. The resulting azo compound is typically a highly colored, insoluble material, which explains the darkening of your reaction mixture.
Troubleshooting Steps:
-
Confirm by MS/MS: Fragment the suspected dimer peak in your mass spectrometer. Look for fragments corresponding to the monomer (this compound).
-
Mitigation - Inert Atmosphere: The most effective solution is to run your reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents prior to use.
-
Mitigation - Control Stoichiometry: If your reaction involves an oxidant, ensure its addition is slow and controlled (e.g., via syringe pump) to maintain a low instantaneous concentration, minimizing the self-coupling side reaction.
Table 1: Common Oxidative Byproducts
| Byproduct Name | Molecular Weight (Monoisotopic) | Appearance | Formation Condition |
| 5,5'-(E)-diazene-1,2-diylbis(isoindoline) | 262.12 g/mol | Dark red, brown, or black solid | Exposure to air, chemical oxidants (e.g., t-BuOI, H₂O₂) |
| N-(isoindolin-5-yl)this compound (Dimer) | 263.13 g/mol | Off-white to tan solid | Over-alkylation/arylation conditions |
| Isoindolin-5-ol | 135.06 g/mol | Colorless to pale yellow | Reaction with strong base/water at high T |
Q2: I'm performing a Buchwald-Hartwig amination and see a significant amount of a byproduct with a mass exactly double my expected product mass. What's happening?
A2: This is a classic case of double arylation or a related side reaction. In palladium-catalyzed cross-coupling reactions, if the reaction conditions are not perfectly optimized, the newly formed product (a secondary amine) can compete with the starting this compound and react a second time with your aryl halide. This is particularly prevalent if the product is more nucleophilic or sterically accessible than the starting amine.
Causality & Prevention:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) often promote the desired mono-arylation by sterically hindering the approach of the bulkier product amine to the palladium center.
-
Base & Temperature: An overly strong base or excessively high temperatures can accelerate the undesired second coupling. Screen milder bases (e.g., K₃PO₄ vs. NaOtBu) and the lowest effective temperature.
-
Stoichiometry: Use a slight excess of the this compound relative to the aryl halide to favor the initial coupling reaction.
Section 2: A Systematic Workflow for Byproduct Identification
When faced with an unknown impurity, a structured approach is more effective than random guessing. The following workflow provides a logical sequence for characterizing unexpected byproducts.
Caption: Systematic workflow for identifying reaction byproducts.
Section 3: Key Analytical Protocols
Accurate identification relies on robust analytical data. Here are standardized starting points for analyzing reactions involving this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools.[2][3][4][5]
Protocol 1: General Purpose RP-HPLC Method for In-Process Control
This protocol is designed for rapid assessment of reaction completion and preliminary byproduct profiling.
Objective: To separate this compound, starting materials, and potential byproducts.
Instrumentation & Columns:
-
System: Standard HPLC with UV/VIS or DAD detector.[6]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Detection Wavelength: 254 nm (aromatic) and 280 nm.
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 20.0 | 5 |
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute with 1 mL of a 50:50 mixture of Acetonitrile/Water.
-
Vortex to mix thoroughly.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: LC-MS for Mass Identification
Objective: To obtain the molecular weight of the main product and any significant impurities.
Instrumentation:
-
LC System: Use the HPLC conditions described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: 100 - 1000 m/z
Interpretation:
-
Correlate Peaks: Match the retention times of peaks from your UV chromatogram with the mass signals from the Total Ion Chromatogram (TIC).
-
Check the Mass: For your primary product, you should see a peak at [M+H]⁺.
-
Analyze Impurity Masses: Compare the [M+H]⁺ of unknown peaks against the masses in Table 1 or consider other possibilities like reaction with solvent, incomplete reaction, or degradation. For definitive identification, high-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition.[5]
Section 4: Advanced Troubleshooting - Case Studies
Case Study 1: Reductive Amination Yields an Unexpected Imine
-
Problem: A researcher is performing a reductive amination between a ketone and this compound using NaBH(OAc)₃. The reaction stalls, and the major species observed by LC-MS is the imine intermediate, not the desired amine product.[7]
-
Analysis: The formation of the imine is the first step of the reaction.[7] The failure to reduce it points to an issue with the reducing agent.
-
Root Cause & Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture and can degrade upon improper storage. The reagent may have lost its activity.
-
Solution: Use a fresh bottle of the reducing agent. Alternatively, switch to a different reducing system like H₂ over a Nickel catalyst, which can be more robust.[7]
-
Case Study 2: N-Acylation leads to Bis-Amide Formation
-
Problem: During an amide coupling with an acyl chloride, a significant byproduct is observed with a mass corresponding to the addition of two acyl groups to the isoindoline nitrogen.
-
Analysis: The isoindoline nitrogen is a secondary amine and can, under forcing conditions, be acylated. However, the primary aromatic amine at the 5-position is the intended reaction site. The observation of a bis-amide suggests a side reaction is occurring.
-
Root Cause & Solution: This is likely not bis-amidation on the same nitrogen. A more plausible explanation is the formation of a diacylated product where both the primary amine (C5-NH₂) and the secondary amine of the isoindoline ring (-NH-) have reacted.
-
Solution: Protect the isoindoline nitrogen before performing the acylation. A Boc group (di-tert-butyl dicarbonate) is a common and effective protecting group for this purpose. It can be easily removed later under acidic conditions.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Isoindolin-5-amine Purification
Welcome to the technical support guide for the purification of crude Isoindolin-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. We will move beyond simple protocols to address the specific, practical issues faced during purification, explaining the chemical principles behind each strategic choice.
Frequently Asked Questions & Troubleshooting Guide
Initial Assessment & Common Impurities
Question: My crude "this compound" is a dark, viscous oil after synthesis. What are the likely impurities and what's my first step?
Answer: A dark, oily appearance in crude aromatic amines like this compound typically points to several classes of impurities:
-
Oxidized Species: Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored, often polymeric, impurities. This is a common cause of the dark coloration.[1]
-
Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove under standard rotary evaporation.
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., reduction of a nitro-precursor), you may have residual starting material.[2]
-
Acidic or Basic Byproducts: Reagents or byproducts from the reaction (e.g., residual acid from a reductive amination workup) can remain.[3][4]
Your first step should be a simple liquid-liquid extraction (LLE), specifically an acid-base extraction . This technique is exceptionally effective for separating basic compounds like your target amine from neutral or acidic impurities.[3][4][5] It exploits the differential solubility of the amine and its protonated salt form. The basic amine is soluble in organic solvents, but when protonated with an acid, it forms an ammonium salt that is highly soluble in water.[4][5]
Strategy Selection: Chromatography vs. Recrystallization
Question: I've performed an acid-base extraction, but my TLC still shows a major product spot along with a few minor impurities. Should I use column chromatography or recrystallization?
Answer: The choice depends on the nature of the impurities and the physical state of your product.
-
Choose Column Chromatography if:
-
Your product is an oil or a low-melting solid.
-
The impurities have very similar polarity to your product, indicated by close-running spots on a TLC plate. Chromatography offers superior resolving power in these cases.[6]
-
You have a complex mixture with multiple byproducts.
-
-
Choose Recrystallization if:
-
Your product is a solid at room temperature.
-
The impurities are present in small amounts and have significantly different solubility profiles than your product.
-
You have already achieved >90% purity and need to perform a final polishing step to obtain crystalline material.
-
The following flowchart provides a general decision-making framework.
Caption: Decision workflow for purifying crude this compound.
In-Depth Protocols & Troubleshooting
Method 1: Acid-Base Extraction
This is the most robust initial cleanup method for any amine synthesis.
Question: How do I perform an acid-base extraction correctly to isolate my amine?
Answer: The goal is to protonate the basic this compound with acid, making it water-soluble, while neutral organic impurities remain in the organic phase. You then regenerate the neutral amine by adding a base and extract it back into an organic solvent.[4][5]
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.
-
Separation 1: Allow the layers to separate. The aqueous layer (bottom, if using DCM; top, if using EtOAc) now contains your protonated amine hydrochloride salt. The organic layer contains neutral impurities. Drain and keep the aqueous layer . Discard the organic layer.
-
Back-Wash (Optional but Recommended): To remove any trapped neutral impurities, wash the aqueous layer once more with a fresh portion of organic solvent. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH), while stirring until the pH is >10 (check with pH paper). You may see the neutral amine precipitating or making the solution cloudy.[4]
-
Extraction 2: Add a fresh portion of organic solvent (DCM or EtOAc) to the separatory funnel. Shake vigorously to extract the neutral amine back into the organic layer.
-
Separation 2: Allow the layers to separate. Drain and keep the organic layer .
-
Final Steps: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Caption: Workflow for the acid-base extraction of this compound.
Method 2: Column Chromatography
Question: My amine streaks badly on my silica gel TLC plate and column, leading to poor separation. How can I fix this?
Answer: This is a classic problem when purifying basic compounds on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface.[6][7] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and broadly, a phenomenon seen as streaking or tailing.[6]
There are two primary solutions:
-
Modify the Mobile Phase: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) is added to the solvent system (e.g., Hexane/EtOAc). The triethylamine will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product, which can then elute symmetrically.[7][8]
-
Change the Stationary Phase: Use a less acidic or a basic stationary phase.
-
Basic Alumina (Al₂O₃): This is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica (KP-NH): This is often the best choice. These columns have an amine-functionalized surface that creates a more alkaline environment, eliminating the problematic acid-base interactions and often allowing for simpler solvent systems like Hexane/EtOAc without additives.[6][7][9]
-
| Problem | Probable Cause | Solution |
| Streaking / Tailing | Strong acid-base interaction between the basic amine and acidic silica gel.[6][7] | Add 1-2% triethylamine to the eluent OR switch to an amine-functionalized silica column.[8][9] |
| No Elution | Solvent system is too non-polar. | Gradually increase the polarity. A common gradient for amines is from Hexane/EtOAc to DCM/Methanol. |
| Poor Separation | Impurities have very similar polarity to the product. | Use a shallower solvent gradient. Ensure proper column packing and sample loading (use minimal solvent). |
| Product Degradation | The amine is unstable on the acidic silica surface over long exposure times. | Purify quickly. Use the triethylamine additive to reduce interaction time and potential degradation.[6] |
Method 3: Recrystallization
Question: I tried to recrystallize my semi-pure this compound, but it "oiled out" instead of forming crystals. What went wrong and what should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid phase. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For aromatic amines, common choices include ethanol, isopropanol, toluene, or mixtures like ethanol/water.[10][11]
-
Dissolve in Minimum Hot Solvent: Place your solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate). Continue to add the hot solvent dropwise until your compound just dissolves completely. Using the absolute minimum amount of solvent is critical for good recovery.[12]
-
Slow Cooling: This is the most important step to prevent oiling out. Once dissolved, cover the flask and let it cool slowly to room temperature, undisturbed. Do not place it directly in an ice bath. Rapid cooling promotes precipitation of amorphous solid or oiling out; slow cooling allows for the formation of a pure crystal lattice.
-
Induce Crystallization (if needed): If no crystals form after reaching room temperature, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.
-
Ice Bath: Only after the solution has cooled to room temperature and crystals have begun to form should you place the flask in an ice bath to maximize the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
If it oils out: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (to slightly decrease the saturation level) and allow it to cool much more slowly. Using a solvent mixture (e.g., dissolving in hot ethanol and slowly adding water until it becomes faintly cloudy) can also be an effective strategy.[10]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1H-isoindol-5-amine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
- Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from a university chemistry course material. [Source link could not be verified as a stable URL]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Google Patents. (2024). US20240034731A1 - Aza-quinazoline compounds and methods of use.
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Miscellaneous-impurities. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of this compound hydrochloride. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Unknown. (n.d.). RECRYSTALLISATION. Retrieved from a university chemistry course material. [Source link could not be verified as a stable URL]
-
Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE. Retrieved from [Link]
-
UCL Discovery. (n.d.). Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors. Retrieved from [Link]
-
ScienceDirect. (n.d.). Advancement of covalent and noncovalent nitroxide spin-labeling of RNA. Retrieved from [Link]
- Google Patents. (2020). US20200354373A1 - Hsp90 inhibitors and uses thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Video: Recrystallization - Procedure [jove.com]
Technical Support Center: Isoindolin-5-amine Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of isoindolin-5-amine via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar aromatic amines. Our approach moves beyond simple protocols to address the fundamental chemical interactions that govern separation, providing you with the tools to troubleshoot effectively and develop robust purification methods.
Pre-Chromatography Checklist: Setting the Stage for Success
Before attempting a large-scale column, a few preliminary steps can save significant time and material. This checklist is designed to preempt common failures.
-
Confirm Compound Stability: Aromatic amines can be sensitive to the acidic nature of standard silica gel. Before committing your bulk sample, perform a stability test.
-
Protocol: Spot your crude this compound solution onto a silica gel Thin Layer Chromatography (TLC) plate. Let the plate sit on the benchtop for 30-60 minutes. Separately, spot the plate again with the same solution just before developing. Develop the plate and visualize.
-
Interpretation: If you observe a new spot or significant streaking from the initial spot that is not present in the fresh spot, your compound may be decomposing on the silica.[1][2] This is a critical decision point, directing you towards alternative stationary phases or mobile phase modifiers.
-
-
TLC-Based Method Development: TLC is your primary tool for selecting an appropriate solvent system.
-
Objective: Find a solvent system that provides a retention factor (Rf) for this compound between 0.2 and 0.4. This Rf range typically translates well to column chromatography, ensuring the compound does not elute too quickly (in the solvent front) or require excessive solvent volumes.
-
Starting Solvents: For a polar compound like this compound, begin with solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol.
-
The Modifier Test: Run two parallel TLC plates. In the developing chamber for the second plate, add a few drops of triethylamine (TEA) or use a mobile phase containing 0.5-1% TEA. If the spot for this compound is significantly sharper and less streaky on the TEA-modified plate, you have confirmed a strong interaction with the silica and should include a basic modifier in your column's mobile phase.[1][3][4]
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound is streaking badly or tailing down the column. What's happening and how do I fix it?
Probable Cause: This is the most frequent issue with basic amines on silica gel. The underlying cause is an acid-base interaction between the basic nitrogen atom of your this compound and the weakly acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-ideal interaction leads to a non-uniform elution front, resulting in severe peak tailing.
Solutions & Scientific Rationale:
-
Incorporate a Basic Modifier (Competing Base):
-
What to do: Add a small amount of a volatile base, such as triethylamine (TEA) or a solution of ammonia in methanol (typically 0.1% to 2%), to your eluent.[1][3]
-
Why it works: The basic modifier acts as a competing base. Being small and abundant, it preferentially interacts with and neutralizes the acidic silanol sites on the silica. This "masks" the active sites from your this compound, allowing it to travel through the column based on polarity interactions alone, resulting in sharp, symmetrical peaks.
-
-
Switch to a Deactivated or Different Stationary Phase:
-
What to do: If modifiers are insufficient or undesirable, change your stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For amines, basic or neutral alumina is recommended to prevent the strong acidic interactions.[1][3]
-
Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups. This creates a "basic" surface environment, which is highly effective for purifying basic compounds using standard normal-phase solvents (e.g., Hexane/Ethyl Acetate) without the need for modifiers.[3]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] For basic amines, it is often advantageous to use a mobile phase with a high pH (e.g., containing 0.1% ammonium hydroxide or triethylamine). At a pH two units above the amine's pKa, the amine is deprotonated and becomes more non-polar (hydrophobic), leading to better retention and separation on a C18 column.[3]
-
-
Question 2: My compound won't elute from the column, even with highly polar solvents like 100% methanol.
Probable Cause: This indicates an extremely strong, potentially irreversible, interaction with the stationary phase or decomposition.
-
Irreversible Adsorption: The acid-base interaction with silica gel can be so strong for some basic compounds that they essentially become permanently bound to the column.[1]
-
On-Column Decomposition: As identified in the pre-chromatography check, the acidic silica surface can catalyze the degradation of your compound. What you loaded is no longer what you are trying to elute.[2]
Solutions & Scientific Rationale:
-
Stability Test (if not done previously): First, confirm the compound is stable to silica using the 2D TLC method described earlier.[2] If it decomposes, you must switch the stationary phase.
-
Use a Basic Modifier: If the compound is stable but strongly adsorbed, adding a basic modifier like TEA or NH3/MeOH to the mobile phase is the first and easiest solution to try. This will disrupt the strong acid-base binding and promote elution.[3]
-
Change Stationary Phase: If modifiers fail, the interaction is too strong for simple disruption.
-
Alumina (Neutral/Basic): This is the most common alternative for strongly basic compounds.
-
Reversed-Phase (C18): This changes the separation mechanism entirely from adsorption to partitioning, avoiding the issue of silanol interactions.
-
Question 3: I'm getting poor separation between my product and a similarly polar impurity.
Probable Cause: The selected solvent system lacks sufficient selectivity for the two compounds. Selectivity is the ability of the chromatographic system to distinguish between different analytes.
Solutions & Scientific Rationale:
-
Optimize the Mobile Phase:
-
Adjust Polarity (Gradient Elution): Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a less polar mixture to allow more polar impurities to elute, then gradually increase the polarity to elute your product. This can sharpen peaks and improve resolution.[1]
-
Change Solvent Composition: The "selectivity" of the mobile phase can be altered by changing the solvents, even if the overall polarity is similar. For example, a mixture of Dichloromethane/Methanol has different separation properties than Ethyl Acetate/Hexane/Methanol of equivalent polarity. Experiment with different solvent families during your TLC analysis.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] A good rule of thumb is to load no more than 1-5% of crude material by mass of the stationary phase (e.g., for a 100 g silica column, load 1-5 g of crude material).
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for diagnosing and solving common chromatography problems with this compound.
Caption: Troubleshooting decision tree for this compound chromatography.
Recommended Protocols & Methodologies
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is the recommended starting point for purifying this compound when TLC analysis indicates an interaction with silica.
1. Stationary Phase Preparation (Slurry Packing): a. Choose a column of appropriate size for your sample amount (aim for a 1:20 to 1:100 sample-to-silica mass ratio). b. In a beaker, add the required amount of silica gel. c. Add your initial, least polar mobile phase solvent (e.g., Dichloromethane with 1% Triethylamine) to the silica to form a free-flowing slurry. d. With the column stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer. e. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles. f. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent and sample addition.[6]
2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol). b. In a round-bottom flask, add a small amount of silica gel (approx. 2-3 times the mass of your crude sample). c. Transfer the dissolved sample solution to the flask containing the silica. d. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your dry-loaded sample.[7] e. Carefully add the dry-loaded sample powder to the top of the prepared column.
3. Elution and Fraction Collection: a. Carefully add your mobile phase to the column. b. Apply positive pressure (flash chromatography) and begin collecting fractions. c. Start with a less polar mobile phase (e.g., 98:1:1 Dichloromethane:Methanol:Triethylamine) and gradually increase the polarity (e.g., to 94:5:1 Dichloromethane:Methanol:Triethylamine) based on your TLC development. d. Monitor the fractions by TLC to identify which ones contain your pure product.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Isoindolin-5-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Isoindolin-5-amine via recrystallization. Given the specific chemical nature of aromatic amines, this document addresses common challenges and provides robust, field-tested protocols to ensure high purity and yield.
Introduction: The Challenge of Purifying Aromatic Amines
This compound, as a primary aromatic amine, presents unique purification challenges. The basicity of the amine group can lead to strong interactions with acidic impurities or even silica gel during chromatography.[1] Furthermore, amines are often susceptible to oxidation, which can result in colored impurities that are difficult to remove.[2] Recrystallization is a powerful technique for purifying solids, but success with compounds like this compound hinges on a clear understanding of solvent selection and the mitigation of common issues such as phase separation ("oiling out").[3]
This guide is structured to provide both foundational knowledge and actionable troubleshooting steps to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound separated as a viscous liquid or oil instead of crystals. What is "oiling out" and how can I fix it?
A1: "Oiling out" is a common liquid-liquid phase separation where the solute comes out of the supersaturated solution as a liquid instead of a solid.[3] This often occurs when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the temperature of the solution.[4] For amines, this is a frequent issue.
Causality & Solutions:
-
Reduce Supersaturation: The driving force for oiling out is often excessively high supersaturation. Re-heat the solution to redissolve the oil, add a small amount (5-10%) of additional hot solvent to decrease the concentration, and attempt to cool again.[3]
-
Slow Down the Cooling Process: Rapid cooling favors oil formation.[3] Allow the heated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, proceed with gradual cooling in an ice bath.[4]
-
Use a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution. This provides a nucleation site for crystal growth to begin, bypassing the energy barrier for initial crystal formation.[3][4]
-
Lower the Saturation Temperature: Try using a solvent system where the compound is fully dissolved at a temperature below its melting point. This may involve using a larger volume of solvent or a different solvent altogether.
Q2: No crystals have formed even after the solution has cooled completely. What should I do?
A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[4][5]
Causality & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[4] If the solution is not saturated at the lower temperature, no crystals will form. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[4]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[4] Crystal growth requires a nucleation event to start. You can induce nucleation by:
Q3: My final product is still impure or has poor color. What went wrong?
A3: This indicates that the chosen recrystallization conditions did not effectively separate the impurity from your target compound.
Causality & Solutions:
-
Similar Solubility Profiles: The impurity may have a solubility profile very similar to this compound in the chosen solvent.[6] A single recrystallization may not be sufficient. A second recrystallization of the obtained solid should yield a purer product.
-
Co-crystallization: The impurity may have been incorporated into the crystal lattice of your product. This is more likely with rapid crystal growth. Ensure cooling is slow and undisturbed.
-
Oxidation: Amines can oxidize upon exposure to air and heat, leading to colored impurities.[2] If your product is discolored, you can try performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon). For persistent color, a very small amount of activated charcoal can be added to the hot solution, followed by a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.
-
Consider an Alternative Method: If recrystallization fails to remove a persistent impurity, especially a structurally similar one, consider purification via salt formation.[7][8] Dissolve the crude amine in a suitable organic solvent (like ethyl acetate) and add a solution of HCl in ether or isopropanol. The amine hydrochloride salt will often precipitate, leaving non-basic impurities in the solution. The salt can then be filtered, washed, and neutralized with a base (e.g., aq. NaHCO₃) to recover the pure free amine.[8]
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for recrystallizing this compound?
A1: The cardinal rule is that the ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] For an aromatic amine like this compound, you should screen a range of solvents with varying polarities. Perform small-scale solubility tests in test tubes with a few milligrams of your crude material.
Data Presentation: Solvent Screening Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Toluene | Low | 111 | Good for aromatic compounds. May show good solubility differential. |
| Ethyl Acetate (EtOAc) | Medium | 77 | A versatile solvent. Often works well alone or with a non-polar co-solvent. |
| Isopropanol (IPA) | High | 82 | A polar protic solvent that can hydrogen bond with the amine. |
| Acetonitrile (ACN) | High | 82 | A polar aprotic solvent. Can be effective for nitrogen-containing compounds.[7] |
| Ethanol/Water | Mixed | Variable | A common mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy. |
| EtOAc/Hexane | Mixed | Variable | A derivative was crystallized from this system.[9] Dissolve in hot EtOAc, add hexane until cloudy. |
Q2: What is a mixed-solvent system and when is it useful?
A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: a "good" solvent in which this compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[10] This approach is useful for fine-tuning the solubility and inducing crystallization.
Experimental Protocols & Workflows
Mandatory Visualization: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., Toluene or Isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[5]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Crystal Formation: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Amine Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like Ethyl Acetate (approx. 10-20 mL per gram).
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise. The hydrochloride salt of this compound should precipitate as a solid. Monitor the precipitation and stop adding acid when no more solid forms.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash the salt cake with a small amount of fresh ethyl acetate or diethyl ether to remove non-basic impurities.
-
Neutralization: Transfer the filtered salt to a separatory funnel. Add water and a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is basic (check with pH paper).
-
Extraction: Extract the liberated free amine into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Drying & Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization: Troubleshooting Decision Tree
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"Isoindolin-5-amine" stability issues and degradation pathways
Welcome to the technical support center for Isoindolin-5-amine (CAS 45766-35-6). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide actionable troubleshooting strategies. My goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially an off-white powder, has turned brown/dark. What happened and is it still usable?
A: The color change from white/off-white to a darker shade is a classic indicator of degradation.[1] This is primarily due to oxidation of the aromatic amine functionality, a process that can be accelerated by exposure to atmospheric oxygen and light. The formation of oxidized, often polymeric, species results in colored impurities. For high-purity applications such as quantitative assays or synthesis of drug candidates, it is strongly recommended to discard the discolored material. Using it could lead to low reaction yields, complex side-product formation, and purification difficulties.
Q2: What are the ideal storage conditions for this compound?
A: Based on its chemical nature, the ideal storage conditions are designed to mitigate its primary degradation pathways. The compound should be stored at 2-8°C in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere such as argon or nitrogen.[1][2]
Q3: I am seeing multiple peaks in my HPLC analysis of a freshly opened bottle. Is this normal?
A: No, this is not typical for a high-purity sample. The presence of multiple peaks suggests that the compound may have degraded either during shipping/storage or that the initial purity was suboptimal. The primary peak should correspond to this compound, while smaller peaks are likely degradation products. We recommend running an LC-MS analysis to identify the mass of these impurities, which can provide clues to the degradation mechanism (e.g., an M+16 peak would suggest oxidation).
Q4: Can I handle this compound on an open bench?
A: For non-critical applications and brief handling periods, it may be acceptable. However, given its sensitivity to atmospheric oxygen, best practice dictates handling it in a controlled environment.[3] For weighing and preparing solutions for sensitive downstream applications, we recommend using a glovebox or performing manipulations under a stream of inert gas (e.g., nitrogen or argon) to minimize exposure to air.
In-Depth Degradation Pathways
This compound possesses two key structural features prone to degradation: the exocyclic primary aromatic amine and the secondary amine within the isoindoline ring, which has adjacent benzylic protons.
-
Oxidative Degradation: This is the most significant stability concern.
-
Aromatic Amine Oxidation: The electron-donating amine group makes the aromatic ring susceptible to oxidation. This can proceed through radical mechanisms, especially in the presence of trace metal ions, to form highly colored nitroso, nitro, and eventually complex polymeric species.[4][5]
-
N-Heterocycle Oxidation: The secondary amine within the isoindoline ring can be oxidized. A common pathway for such structures is the oxidation of the adjacent C-H bonds to form a lactam, in this case, 5-aminoisoindolin-1-one.[6] This process is an aerobic dehydrogenation.[7]
-
-
Photodegradation: Aromatic amines can absorb UV light, promoting them to an excited state. This excess energy can trigger homolytic bond cleavage to form radical species, initiating a cascade of degradation reactions. This process is often intertwined with oxidation, as light provides the activation energy for reactions with molecular oxygen.[8] Protecting the compound from light at all stages is crucial.[9]
The diagram below illustrates the probable sites of oxidative attack on the molecule.
Caption: Key sites for oxidative degradation of this compound.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for diagnosing the root cause.
| Observed Problem | Potential Cause(s) | Recommended Actions & Investigation |
| Reaction Failure or Low Yield | 1. Degraded starting material. 2. Reaction conditions promoting degradation. | 1. Assess Starting Material: Analyze the this compound by HPLC and/or ¹H NMR. Compare against a reference standard or Certificate of Analysis. 2. Inert Conditions: Ensure all solvents are degassed. Run the reaction under a positive pressure of N₂ or Ar. 3. Protect from Light: Wrap the reaction vessel in aluminum foil. |
| Difficult Purification / Oily Byproducts | Formation of complex, polar, and potentially polymeric degradation products. | 1. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. 2. Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove basic impurities, but be aware this will also protonate and move your desired product to the aqueous layer. A subsequent basification and extraction would be needed. 3. Filtration: If polymeric solids are present, attempt filtration through a plug of celite before chromatographic purification. |
| Inconsistent Analytical Results | 1. On-instrument degradation. 2. Sample degradation during preparation/storage. | 1. Check Sample Stability: Prepare a sample in your analytical solvent and analyze it immediately, then re-analyze after several hours. A change in the chromatogram indicates instability in the solution. 2. Use Fresh Preparations: Always analyze freshly prepared solutions. Avoid leaving samples on the autosampler for extended periods. |
Troubleshooting Workflow Diagram
This workflow can help systematically diagnose issues related to the stability of this compound.
Sources
- 1. Isoindoline | 496-12-8 [chemicalbook.com]
- 2. 45766-35-6|this compound|BLD Pharm [bldpharm.com]
- 3. resynbio.com [resynbio.com]
- 4. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines [ouci.dntb.gov.ua]
- 7. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of formulation and manufacturing process on the photostability of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kremer-pigmente.com [kremer-pigmente.com]
Preventing hydrolysis of the "Isoindolin-5-amine" lactam ring
A Guide to Preventing Lactam Ring Hydrolysis for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is lactam ring hydrolysis, and why is it a concern for isoindolin-5-amine?
The lactam in this compound is a cyclic amide. Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. In the case of the this compound lactam ring, hydrolysis results in the opening of the ring to form an amino acid derivative. This is a significant concern because the structural integrity of the lactam ring is often crucial for the biological activity of the molecule.[1] Ring-opened products may exhibit a partial or complete loss of efficacy, or even display altered pharmacological profiles.
Q2: What are the primary factors that can induce the hydrolysis of the this compound lactam ring?
Several factors can contribute to the degradation of the lactam ring in this compound. These include:
-
pH: The stability of the lactam ring is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[4][5]
-
Presence of Nucleophiles: Strong nucleophiles, other than water, can also attack the carbonyl carbon of the lactam and lead to ring opening.
-
Enzymatic Degradation: In biological systems, enzymes such as amidases or lactamases could potentially catalyze the hydrolysis of the lactam ring.
Q3: How can I detect if the lactam ring of my this compound sample has undergone hydrolysis?
Several analytical techniques can be employed to detect and quantify the extent of lactam ring hydrolysis:[6]
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for monitoring degradation. A stability-indicating HPLC method can separate the intact this compound from its hydrolysis product. The appearance of a new peak corresponding to the ring-opened form is a clear indicator of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the identification of the hydrolysis product by its molecular weight.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to observe structural changes in the molecule. The disappearance of signals corresponding to the intact lactam and the appearance of new signals for the ring-opened product can confirm hydrolysis.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative method to quickly check for the presence of degradation products.[6]
Troubleshooting Guide
Problem: My experimental results are inconsistent, and I suspect my this compound is degrading.
Solution:
-
Confirm Degradation: The first step is to confirm that hydrolysis is indeed occurring. Utilize a stability-indicating analytical method, such as HPLC or LC-MS, to analyze your sample. Compare the chromatogram of your sample to a freshly prepared, pure standard of this compound. The presence of additional peaks, particularly one corresponding to the expected mass of the hydrolyzed product, will confirm degradation.
-
Investigate the Cause: Once degradation is confirmed, systematically investigate the potential causes. Review your experimental protocol, paying close attention to the following:
-
pH of Solutions: Measure the pH of all buffers and solutions that your compound is exposed to.
-
Temperature: Note the temperature at which your experiments are conducted and how your samples are stored.
-
Solvent Purity: Ensure the solvents you are using are of high purity and free from acidic or basic contaminants.
-
Problem: I am observing significant hydrolysis of this compound during my reaction work-up or purification.
Solution:
This is a common issue, particularly when using acidic or basic conditions during extraction or chromatography. Consider the following strategies:
-
Neutralize Promptly: If your reaction involves acidic or basic conditions, neutralize the mixture as quickly as possible during the work-up.
-
Use a Buffered System: Employ buffered aqueous solutions for extractions to maintain a stable pH.
-
Optimize Chromatography:
-
pH Modifiers: If using reverse-phase HPLC, consider using a mobile phase with a neutral or slightly acidic pH (e.g., buffered with ammonium acetate or formate) to minimize on-column degradation.
-
Column Choice: Select a column with a stationary phase that is stable within your desired pH range.
-
Temperature Control: Run the chromatography at a controlled, and if possible, reduced temperature.
-
Proactive Prevention of Hydrolysis
To ensure the stability of this compound throughout your experimental workflow, it is essential to implement proactive measures.
Forced Degradation Studies: A Proactive Approach
Conducting forced degradation studies is a critical step in understanding the stability of your molecule.[7][8][9][10][11] These studies involve subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products and establishing stable conditions.
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).[9]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and maintain at room temperature for a defined period. Basic hydrolysis is often much faster than acidic hydrolysis.[1][7]
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[7]
-
Thermal Degradation: Heat an aliquot of the stock solution in a dry oven at a high temperature (e.g., 80 °C).[7]
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC or LC-MS method.
-
Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products. This will provide a stability profile of your molecule under different stress conditions.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 N - 1 N HCl | 60-80 °C | 2 - 24 hours |
| Basic Hydrolysis | 0.1 N - 1 N NaOH | Room Temperature | 30 mins - 8 hours |
| Oxidation | 3-30% H₂O₂ | Room Temperature | 1 - 24 hours |
| Thermal (Dry Heat) | Oven | 80-100 °C | 24 - 72 hours |
Note: The exact conditions should be optimized for this compound to achieve a target degradation of 5-20%.
Protecting Group Strategies
In some cases, particularly during multi-step synthesis, it may be necessary to protect the lactam nitrogen to prevent unwanted side reactions, including hydrolysis. The choice of protecting group is critical and depends on the overall synthetic strategy and the conditions required for its removal.
Table 2: Potential Protecting Groups for the Isoindolinone Nitrogen
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., DMAP) | Strong acid (e.g., TFA) | Stable to a wide range of non-acidic conditions. |
| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to most acidic and basic conditions. |
| p-Methoxybenzyl | PMB | PMB-Cl, base | Oxidative cleavage (e.g., DDQ, CAN) | Can be removed under milder conditions than the benzyl group.[12][13] |
Visualizing the Mechanisms and Workflows
References
-
Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. AcadeChem. Available at: [Link]
-
Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a. ResearchGate. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPBS. Available at: [Link]
-
The chemistry of isoindole natural products. Beilstein Journals. Available at: [Link]
-
HYDROLYSIS. University of Windsor. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. European Patent Office. Available at: [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
HYDROLYSIS REACTIONS. Ankara University. Available at: [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Available at: [Link]
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Protection of N- and O-Functional Groups. Organic Chemistry Portal. Available at: [Link]
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Stability of β-lactam antibiotics in bacterial growth media. NIH. Available at: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. Available at: [Link]
-
Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. Oriental Journal of Chemistry. Available at: [Link]
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Analytical methods for monitoring pharmaceutical and illicit drugs in wastewater and biological matrices. Tesi di dottorato. Available at: [Link]
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"Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Available at: [Link]
-
Factors affecting stability of drugs. Slideshare. Available at: [Link]
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Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH. Available at: [Link]
-
Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
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Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]
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4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]
-
Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Scientific Research Publishing. Available at: [Link]
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Technical Support Center: Managing Oxidation of the Amine Group in Isoindolin-5-amine
Welcome to the technical support center for managing the amine group in "Isoindolin-5-amine." This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to the oxidation of its primary amine functionality. As Senior Application Scientists, we have compiled this guide to provide both foundational knowledge and practical, field-proven solutions to ensure the integrity of your experiments and synthetic routes.
Oxidation of the aromatic amine group in this compound is a critical issue that can lead to undesired side products, reduced yields, and compromised biological activity of target molecules.[1][2] This guide will walk you through the underlying causes of this oxidation and provide robust troubleshooting strategies and preventative measures.
Troubleshooting Guide: Diagnosis and Resolution of Amine Oxidation
This section is designed to help you identify the root cause of amine oxidation in your experiments with this compound and provides actionable steps to resolve these issues.
Issue 1: Discoloration of this compound or Reaction Mixture
Symptoms:
-
The typically off-white or light-colored solid this compound turns yellow, brown, or even black over time.
-
Reaction mixtures containing this compound develop a strong color, suggesting the formation of colored byproducts.
Potential Causes:
-
Aerial Oxidation: The primary amine group of this compound is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[3] Aromatic amines, in general, are known to form colored oxidation products.[4]
-
Incompatible Solvents: Certain solvents may contain peroxide impurities (e.g., older ethers like THF or diethyl ether) that can act as oxidizing agents.[2]
-
Presence of Oxidizing Reagents: Unintended presence of oxidizing agents in the reaction mixture, either as impurities from starting materials or formed in situ.
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| Inert Atmosphere Handling | Prevents contact with atmospheric oxygen.[3] | Protocol 1: All manipulations of this compound, including weighing and addition to reaction vessels, should be performed under an inert atmosphere of nitrogen or argon. Use Schlenk lines or a glove box for sensitive reactions. |
| Solvent Purity Check & Purification | Removes peroxide impurities that can initiate oxidation.[2] | Protocol 2: Use freshly distilled or inhibitor-free, peroxide-free solvents. Test for peroxides using commercially available test strips or the potassium iodide/starch test. If peroxides are present, purify the solvent by passing it through an activated alumina column. |
| Use of Antioxidants/Radical Scavengers | Intercepts radical species that propagate oxidation.[5] | Protocol 3: For storage or in specific reaction setups, consider adding a small amount (e.g., 0.1 mol%) of a radical scavenger like butylated hydroxytoluene (BHT). However, ensure the scavenger does not interfere with subsequent reaction steps. |
Issue 2: Low Yield or Formation of Unexpected Byproducts in Reactions
Symptoms:
-
Lower than expected yield of the desired product.
-
Complex mixture of byproducts observed by TLC, LC-MS, or NMR, some of which may correspond to oxidized species (e.g., nitroso, nitro, or polymeric materials).[6]
Potential Causes:
-
Reaction with Oxidizing Reagents: The reaction conditions themselves may be too harsh or employ reagents that, while targeting another functional group, also oxidize the amine. Common oxidizing agents include peroxides, nitric acid, and certain metal catalysts.[7][8]
-
In-situ Generation of Oxidants: Some reaction conditions can generate oxidizing species. For example, reactions involving certain metal catalysts in the presence of air can lead to amine oxidation.[9]
-
Radical-Mediated Decomposition: Aromatic amines can be prone to radical-mediated decomposition, leading to a variety of byproducts.[10]
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| Amine Protection Strategy | Temporarily masking the amine group to prevent its oxidation during the reaction.[11][12] | Protocol 4: Protect the amine group of this compound as a carbamate (e.g., Boc or Cbz) before proceeding with the reaction. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.[13][14] |
| Careful Selection of Reagents | Avoiding reagents with known oxidizing potential towards aromatic amines. | Review the literature for alternative, milder reagents that can achieve the desired transformation without affecting the amine group. For instance, if performing an oxidation on another part of the molecule, choose a selective oxidant. |
| Degassing of Reaction Mixtures | Removing dissolved oxygen from the reaction mixture to minimize oxidation. | Protocol 5: Before starting the reaction, degas the solvent and reaction mixture by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes or by using the freeze-pump-thaw method. |
Issue 3: Difficulty in Purifying the Final Product
Symptoms:
-
The desired product is difficult to isolate from colored, often polymeric, impurities.
-
The product degrades during purification (e.g., on a silica gel column).
Potential Causes:
-
Formation of Polar Oxidation Byproducts: Oxidation of the amine group often leads to more polar compounds (e.g., nitro compounds) which can be difficult to separate from the desired product, especially if it is also polar.
-
Acid-Catalyzed Degradation on Silica Gel: The acidic nature of standard silica gel can promote the degradation of sensitive amine-containing compounds.
-
Aerial Oxidation During Workup and Purification: Prolonged exposure to air during extraction, concentration, and chromatography can lead to oxidation.
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| Use of Deactivated Silica Gel | Neutralizing the acidic sites on silica gel to prevent degradation of the amine. | Protocol 6: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Evaporate the solvent to obtain deactivated silica gel for column chromatography. |
| Alternative Purification Methods | Avoiding chromatography on silica gel altogether. | Consider purification by crystallization, distillation (if applicable), or chromatography on a different stationary phase like alumina (neutral or basic). |
| Inert Atmosphere During Purification | Minimizing exposure to oxygen during the purification process. | Protocol 7: When possible, perform workup and column chromatography under a positive pressure of nitrogen or argon. Use solvents that have been degassed. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to prevent oxidation?
A: this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[15] It is also advisable to store it in a desiccator to protect it from moisture.
Q2: I suspect my this compound has oxidized. How can I confirm this?
A: You can use several analytical techniques to detect oxidation:
-
Thin-Layer Chromatography (TLC): Compare the stored sample to a fresh or purified sample. The appearance of new, more polar spots can indicate oxidation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify oxidation products by their mass-to-charge ratio.[16] Common oxidation products to look for include the corresponding nitroso (+15 Da), nitro (+31 Da), and dimeric azo compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show changes in the aromatic region and the disappearance of the -NH₂ protons. ¹³C NMR can also be used to detect changes in the chemical shifts of the carbon atoms attached to the nitrogen.
Q3: Can I "rescue" oxidized this compound?
A: It depends on the extent of oxidation. If the oxidation is minimal, you may be able to purify the material by recrystallization or column chromatography on deactivated silica gel. However, if significant degradation has occurred, it is often more practical and reliable to start with fresh material.
Q4: Which protecting group is best for the amine group of this compound?
A: The choice of protecting group is highly dependent on the subsequent reaction conditions.[17]
-
tert-Butoxycarbonyl (Boc): This is a common and versatile protecting group that is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM).[13][18]
-
Carboxybenzyl (Cbz): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (H₂/Pd-C).[14] This may not be suitable if your molecule contains other functional groups that are sensitive to hydrogenation.
Q5: Are there any specific oxidizing agents I should be particularly wary of when working with this compound?
A: Yes, you should be cautious with strong oxidizing agents, including but not limited to:
-
Peroxides: Hydrogen peroxide, peroxy acids (e.g., m-CPBA), and tert-butyl hydroperoxide can oxidize aromatic amines to nitroso or nitro compounds.[6][9]
-
Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) and Jones reagent are strong oxidants.[19][20]
-
Potassium permanganate (KMnO₄): A very strong oxidizing agent.[8]
-
Nitric acid (HNO₃): Can act as both a nitrating and oxidizing agent.[7]
Experimental Protocols
Protocol 4: Boc Protection of this compound
This protocol describes the protection of the primary amine group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (isoindolin-5-yl)carbamate.
Protocol 6: Preparation of Deactivated Silica Gel
This protocol details the preparation of triethylamine-deactivated silica gel for the purification of amine-containing compounds.
Materials:
-
Silica gel (for column chromatography)
-
Triethylamine (TEA)
-
A non-polar solvent (e.g., hexane or pentane)
-
Rotary evaporator
Procedure:
-
In a large round-bottom flask, prepare a slurry of silica gel in the chosen non-polar solvent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v) with respect to the silica gel volume.
-
Slowly evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Ensure the silica gel is completely dry.
-
The deactivated silica gel is now ready to be used for packing a chromatography column.
Visualizations
Caption: General pathway for the oxidation of this compound.
Caption: Troubleshooting decision workflow for amine oxidation.
References
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Common Oxidizing Agents & Reducing Agents. (n.d.). ChemTalk. Retrieved January 11, 2026, from [Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Oxidation of Aromatic Amines to Nitro Compounds. (n.d.). Sciencemadness.org. Retrieved January 11, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Oxidizing Agents. (n.d.). TigerWeb. Retrieved January 11, 2026, from [Link]
-
Oxidizing Agents. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
Organic chemistry review - common oxidizing agents. (2022). YouTube. Retrieved January 11, 2026, from [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved January 11, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
How to carry out oxidation of aniline/aromatic amines to nitro groups? (2022). Reddit. Retrieved January 11, 2026, from [Link]
-
Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase. (2025). Retrieved January 11, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2025). Retrieved January 11, 2026, from [Link]
-
Chromatographic determination of amines in food samples. (n.d.). Helda - University of Helsinki. Retrieved January 11, 2026, from [Link]
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Safeguarding Amines from Oxidation by Enabling Technologies. (2021). Retrieved January 11, 2026, from [Link]
-
Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved January 11, 2026, from [Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. Retrieved January 11, 2026, from [Link]
-
Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
A simple method for the synthesis of isoindoline derivatives. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
5-Aminoisoquinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Isoquinolin-5-amine. (2012). PubMed. Retrieved January 11, 2026, from [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Retrieved January 11, 2026, from [Link]
- Inhibition of amine oxidation. (n.d.). Google Patents.
-
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
Sources
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- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 8. Oxidizing Agents [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 45766-35-6|this compound|BLD Pharm [bldpharm.com]
- 16. Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase [labscievents.pittcon.org]
- 17. Protective Groups [organic-chemistry.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. Oxidizing Agents [tigerweb.towson.edu]
- 20. youtube.com [youtube.com]
Technical Support Center: Isoindolin-5-amine Scale-Up Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of Isoindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your process development.
I. Overview of the Synthetic Strategy for this compound
The most common and scalable synthetic route to this compound involves a two-step process starting from the commercially available 5-nitroisoindoline-1,3-dione (also known as 5-nitrophthalimide). This strategy is favored for its reliance on well-established and scalable chemical transformations.
The overall synthetic pathway is illustrated below:
-
Catalyst Issues:
-
Poisoning: Catalysts like Palladium on Carbon (Pd/C) are sensitive to poisons such as sulfur compounds, heavy metals, or even certain nitrogen-containing heterocycles that might be present as impurities from previous steps. Ensure high-purity starting materials and solvents.
-
Deactivation: Improper handling or storage can deactivate the catalyst. Always handle hydrogenation catalysts under an inert atmosphere. If in doubt, use a fresh batch of catalyst.
-
Insufficient Loading: While 5-10 mol% is common in the lab, mass transfer limitations at scale might necessitate a higher catalyst loading. However, always optimize this as catalysts are expensive.
-
-
Reaction Conditions:
-
Poor Agitation: This is one of the most critical scale-up parameters. Inefficient stirring leads to poor mixing of the hydrogen gas, the liquid phase, and the solid catalyst, starving the reaction. Ensure your reactor's agitation is sufficient to create a fine dispersion of gas and keep the catalyst suspended.
-
Inadequate Hydrogen Pressure: While a hydrogen balloon might suffice for small-scale reactions, larger scales require a pressurized reactor (e.g., a Parr hydrogenator or an industrial equivalent) to ensure a sufficient concentration of dissolved hydrogen.
-
-
Material and Solvent Issues:
-
Poor Solubility: If the 5-nitroisoindoline is not fully dissolved, the reaction rate will be limited. Choose a solvent that provides good solubility, such as methanol, ethanol, or ethyl acetate.
-
Q4: We are observing the formation of byproducts during the hydrogenation of 5-nitroisoindoline. What are these and how can we avoid them?
A4: Incomplete reduction can lead to the formation of intermediates like the nitroso and hydroxylamine species. These can sometimes dimerize to form azo or azoxy compounds, which are often colored impurities.
-
Cause: This usually happens when the reaction stalls due to catalyst deactivation or poor hydrogen availability. The hydroxylamine intermediate is relatively stable and can accumulate.
-
Solution:
-
Ensure Complete Reaction: Monitor the reaction closely by HPLC and allow it to run to completion. A slight increase in temperature or hydrogen pressure towards the end of the reaction can help push it to completion.
-
Catalyst Choice: Raney Nickel is sometimes more effective than Pd/C for driving the reaction to the full amine, but it comes with its own handling challenges (pyrophoric).
-
Transfer Hydrogenation: As an alternative to high-pressure hydrogen gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid with Pd/C can be very effective and sometimes offers better selectivity and avoids intermediates. [1] Q5: What are the critical safety considerations for scaling up the catalytic hydrogenation of a nitro compound?
-
A5: This is of paramount importance. The reduction of nitro compounds is highly exothermic, and the use of hydrogen gas presents a significant fire and explosion risk.
-
Thermal Hazard: The heat of reaction for nitro group reduction is substantial (approx. 450-550 kJ/mol). A failure in cooling can lead to a thermal runaway, especially since the decomposition of nitroaromatic compounds can be autocatalytic. [2][3] * Mitigation: Perform a reaction calorimetry study to understand the thermal profile. Ensure the reactor's cooling system can handle the heat output. A semi-batch process, where the nitro compound solution is added slowly to the reactor containing the catalyst and hydrogen, is a standard industrial practice to control the rate of heat generation.
-
Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air.
-
Mitigation: The reactor must be properly rated for pressure and purged of all air with an inert gas (like nitrogen) before introducing hydrogen. Ensure proper ventilation and use intrinsically safe electronic equipment in the vicinity.
-
-
Catalyst Handling: Pd/C can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.
-
Mitigation: Never allow the catalyst to dry out in the air. After the reaction, the catalyst should be filtered off, and the filter cake should be kept wet with solvent or water at all times. [4]The filtered catalyst should be stored under water for disposal or recovery.
-
IV. Product Isolation and Purification - FAQs
Q6: Column chromatography was effective for purifying this compound in the lab, but it's not practical for our multi-kilogram scale. What are the alternatives?
A6: Scalable purification should always aim to replace chromatography with crystallization or salt formation.
-
Direct Crystallization: this compound is a solid. Experiment with different solvent/anti-solvent systems to find conditions for direct crystallization. A common approach is to dissolve the crude product in a good solvent (e.g., methanol, ethanol) and then add an anti-solvent (e.g., water, heptane) to induce crystallization.
-
Salt Formation and Crystallization: As an amine, the product can be converted to a crystalline salt, which often has better crystallization properties and stability than the free base.
-
Procedure: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol). Add an acid (e.g., HCl in isopropanol, or sulfuric acid) to form the corresponding salt. The salt will often precipitate out in high purity. The free base can then be regenerated by treatment with a base, if required. This method is very effective for removing non-basic impurities. [5] Q7: Our final product has a dark color, even after purification. What is the likely cause?
-
A7: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.
-
Prevention during Work-up: After the hydrogenation is complete, handle the product under an inert atmosphere as much as possible. When concentrating the solution, use moderate temperatures to avoid thermal decomposition.
-
Removal of Colored Impurities:
-
Charcoal Treatment: A treatment with activated carbon during the final crystallization step can be very effective at adsorbing colored impurities. Use a minimal amount of charcoal (e.g., 1-2% w/w) and filter it off while the solution is hot.
-
Reductive Bleaching: Sometimes, a small amount of a reducing agent like sodium dithionite or sodium borohydride can be added during the work-up or crystallization to reduce oxidized impurities back to their colorless forms.
-
V. Summary of Key Scale-Up Parameters
The following table summarizes the critical parameters to consider when scaling up the synthesis of this compound.
| Parameter | Lab Scale (Grams) | Pilot/Production Scale (Kilograms) | Rationale for Change |
| Heat Transfer | High surface area to volume ratio; easy to control with an ice bath. | Low surface area to volume ratio; requires an efficient reactor cooling system. | Potential for dangerous thermal runaway if exotherm is not controlled. [6] |
| Reagent Addition | Often all reagents are mixed at once. | Slow, controlled addition of the limiting reagent (semi-batch). | To control the rate of reaction and heat generation. |
| Agitation | Magnetic stirrer is usually sufficient. | Mechanical overhead stirrer with optimized impeller design. | Crucial for mixing in heterogeneous reactions (e.g., hydrogenation) and for efficient heat transfer. |
| Hydrogen Source | Hydrogen-filled balloon (atmospheric pressure). | Pressurized hydrogen from a cylinder or supply line. | To ensure sufficient hydrogen concentration in the liquid phase to drive the reaction. |
| Catalyst Filtration | Simple filtration through Celite on a Büchner funnel. | Enclosed filter (e.g., Nutsche filter) under an inert atmosphere. | To safely handle potentially pyrophoric catalysts and prevent exposure of the product to air. |
| Purification | Column chromatography. | Crystallization or salt formation. | Scalability, cost-effectiveness, and reduction of solvent waste. |
VI. References
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Standard Operating Procedures - Hydrogenation. Retrieved from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
Sources
Technical Support Center: Isoindoline Synthesis
An advanced technical support guide for researchers, scientists, and drug development professionals, this document provides in-depth troubleshooting for common side reactions encountered during isoindoline synthesis.
Introduction
The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly lower yields and complicate purification. This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework for identifying and mitigating these common challenges. Drawing from established literature and practical experience, we delve into the mechanistic underpinnings of these side reactions and offer actionable, evidence-based solutions.
Section 1: Troubleshooting Guide for Common Side Reactions
This section is organized in a question-and-answer format to directly address specific issues encountered during isoindoline synthesis.
Issue: Low or No Yield of the Desired Isoindoline
Question: I am attempting a reductive amination of 2-carboxybenzaldehyde with a primary amine followed by cyclization, but I am consistently obtaining low to no yield of my target isoindoline. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in this common route to isoindolines often points to issues with the initial imine formation, the reduction step, or competing side reactions of the starting materials.
Possible Causes and Solutions:
-
Incomplete Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium.
-
Troubleshooting: Ensure the removal of water, a byproduct of this reaction. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or performing the reaction in a solvent that azeotropically removes water (e.g., toluene).
-
-
Reductant Reactivity: The choice of reducing agent is critical. A reductant that is too harsh can lead to over-reduction or decomposition, while one that is too mild may not effectively reduce the intermediate imine.
-
Troubleshooting: Sodium borohydride (NaBH₄) is a common choice, but for less reactive imines, a more powerful reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) may be necessary. STAB is often preferred as it is less toxic and effective under mildly acidic conditions which can favor imine formation.
-
-
Phthalide Formation: A significant side reaction is the intramolecular cyclization of 2-carboxybenzaldehyde to form phthalide. This is particularly prevalent under acidic conditions or at elevated temperatures.
-
Troubleshooting: Maintain a neutral or slightly basic pH during the initial stages of the reaction. The addition of the reducing agent should be done after the imine has had a chance to form.
-
Experimental Protocol: Optimizing Reductive Amination for Isoindoline Synthesis
-
Dissolve 2-carboxybenzaldehyde (1 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue: Formation of N-Oxide Byproducts
Question: My isoindoline synthesis is yielding a significant amount of an N-oxide byproduct, which is complicating my purification. Why is this happening and how can I prevent it?
Answer:
The formation of N-oxides is a common issue when the isoindoline product is exposed to oxidizing conditions, either during the reaction or the workup. The lone pair of electrons on the nitrogen atom of the isoindoline ring is susceptible to oxidation.
Possible Causes and Solutions:
-
Oxidizing Agents: The presence of residual oxidizing agents or exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, can lead to N-oxide formation.
-
Troubleshooting: Ensure all reagents are pure and free of oxidizing impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of N-oxides.
-
-
Workup Conditions: Peroxides in ethereal solvents (like diethyl ether or THF) can also be a source of oxidation.
-
Troubleshooting: Use freshly distilled or peroxide-free solvents. The addition of a mild reducing agent, such as sodium sulfite, during the workup can help to quench any peroxides or other oxidizing species.
-
Issue: Dimerization and Polymerization
Question: I am observing the formation of high molecular weight species in my reaction mixture, suggesting dimerization or polymerization. What is causing this and what are the mitigation strategies?
Answer:
Dimerization and polymerization can occur through intermolecular reactions, especially when the starting materials have multiple reactive sites or under conditions that favor intermolecular over intramolecular reactions.
Possible Causes and Solutions:
-
High Concentrations: At high concentrations, the probability of intermolecular reactions increases, leading to the formation of dimers and polymers.
-
Troubleshooting: Employing high-dilution conditions can favor the desired intramolecular cyclization. This involves slowly adding the starting materials to a large volume of solvent over an extended period.
-
-
Reactive Intermediates: The formation of highly reactive intermediates can lead to uncontrolled side reactions.
-
Troubleshooting: Control the reaction temperature to minimize the formation of these intermediates. Running the reaction at lower temperatures can often provide better selectivity for the desired product.
-
Workflow for Mitigating Dimerization
Caption: Troubleshooting dimerization in isoindoline synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can the choice of solvent influence the formation of side products?
A1: Absolutely. The polarity and boiling point of the solvent can significantly impact reaction kinetics and equilibria. For instance, in the reductive amination route, a non-polar solvent like toluene is effective for azeotropic water removal, which drives the imine formation and minimizes the formation of phthalide. In contrast, a protic solvent might hinder imine formation by solvating the amine.
Q2: How can I confirm the presence of an N-oxide in my product mixture?
A2: The presence of an N-oxide can be confirmed using several analytical techniques. In ¹H NMR spectroscopy, the protons on the carbons adjacent to the N-oxide nitrogen will typically be shifted downfield compared to the parent isoindoline. Mass spectrometry will show a molecular ion peak that is 16 mass units higher than the expected product.
Q3: Are there alternative synthetic routes to isoindolines that avoid these common side reactions?
A3: Yes, several alternative methods exist. One notable route is the Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrazinolysis. This method can be very effective for the synthesis of primary amines and can be adapted for isoindoline synthesis, often with fewer side reactions compared to reductive amination. Another approach involves the cyclization of 2-(halomethyl)benzylamines. The choice of route will depend on the specific substitution pattern of the desired isoindoline.
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause | Mitigation Strategy |
| Phthalide Formation | Acidic conditions, high temperatures | Maintain neutral/slightly basic pH, control temperature |
| N-Oxide Formation | Oxidizing conditions, atmospheric oxygen | Use inert atmosphere, peroxide-free solvents |
| Dimerization/Polymerization | High concentration | Employ high-dilution conditions |
| Over-reduction | Harsh reducing agent | Use a milder reductant (e.g., NaBH₄, STAB) |
References
Improving the regioselectivity of "Isoindolin-5-amine" reactions
Welcome to the technical support center for isoindolin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we address the most common and critical challenge encountered during its functionalization: controlling regioselectivity in substitution reactions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to achieve your desired substitution patterns with precision and high yield.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EArS) on this compound?
The regiochemical outcome of EArS on this compound is determined by the powerful and sometimes conflicting directing effects of its two key structural features: the primary amino group (-NH₂) and the fused dihydro-pyrrole ring.
-
The Amino Group (-NH₂): This is one of the strongest activating groups in electrophilic aromatic substitution. Through resonance, it donates electron density to the aromatic ring, primarily at the positions ortho and para to itself. In the case of this compound, this strongly activates the C4 and C6 positions.[1]
-
The Dihydro-pyrrole Ring (an N-Alkyl equivalent): The nitrogen of the isoindoline ring also donates electron density into the benzene ring, albeit less powerfully than the primary amine. This effect, combined with the alkyl nature of the fused ring, also activates the ortho and para positions. The positions ortho to the ring fusion are C4 and C7.
This dual activation leads to a high intrinsic reactivity at positions C4, C6, and C7, often resulting in a mixture of isomers if the reaction is not carefully controlled.
Caption: Competing directing effects on the this compound scaffold.
Q2: My bromination reaction resulted in a mixture of C4 and C6-bromo-isoindolin-5-amine, plus some poly-brominated product. Why is this happening and how can I fix it?
This is a classic outcome when reacting an unprotected arylamine with a halogenating agent. The powerful activating nature of the free amino group makes the aromatic ring extremely electron-rich and highly susceptible to electrophilic attack, leading to two primary problems.
-
Over-activation: The reaction is often too fast to control, leading to substitution at multiple activated sites (polysubstitution).
-
Poor Regioselectivity: Both the C4 (ortho) and C6 (para) positions are strongly activated, and the electrophile will attack both, leading to a mixture of isomers.
Solution: The most effective strategy is to temporarily "tame" the amino group by converting it into an amide (e.g., an acetamide). This is achieved by protecting the amine.[2][3]
Q3: How does protecting the amino group improve regioselectivity for the C6 position?
Converting the -NH₂ group to a less activating amide group, such as an acetamide (-NHCOCH₃), has two beneficial effects:
-
Electronic Attenuation: The acetyl group is electron-withdrawing, pulling the lone pair of electrons from the nitrogen into the carbonyl group through resonance. This reduces the activating strength of the nitrogen on the aromatic ring, preventing polysubstitution and slowing the reaction to a controllable rate.
-
Steric Hindrance: The bulky acetyl group physically blocks the ortho positions (C4). Consequently, incoming electrophiles are sterically directed to the more accessible para position, C6.
This "protect-substitute-deprotect" sequence is a cornerstone strategy for achieving high regioselectivity in reactions with arylamines.
Q4: I need to functionalize the C7 position. Standard electrophilic substitution isn't working. What approach should I take?
The C7 position is challenging to functionalize via classical EArS because it is sterically hindered by the adjacent dihydro-pyrrole ring and electronically outcompeted by the C4 and C6 positions. To achieve C7 substitution, a more advanced technique like directed ortho-metalation (DoM) is required.
In this strategy, the nitrogen of the dihydro-pyrrole ring is used as a directing group. The substrate is treated with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a ligand like TMEDA. The isoindoline nitrogen coordinates to the lithium, directing the deprotonation to the adjacent C7 position to form an aryllithium intermediate. This nucleophilic species can then be quenched with a suitable electrophile (e.g., I₂, CO₂, aldehydes) to install a variety of functional groups exclusively at the C7 position.
Troubleshooting Guide: Common Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Friedel-Crafts acylation/alkylation. | 1. The free amino group (-NH₂) is basic and forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[2] 2. The catalyst is poisoned. | 1. Protect the amine group as an acetamide or other amide before performing the Friedel-Crafts reaction. The amide is less basic and compatible with Lewis acids. 2. Ensure anhydrous conditions and use a fresh, high-purity Lewis acid. |
| A complex mixture of isomers is obtained from nitration. | 1. The free amine is highly activated, leading to poor selectivity. 2. The strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄) protonate the amine, forming an ammonium (-NH₃⁺) group, which is a powerful deactivating, meta-directing group. This can lead to a mixture of products from both the activated and deactivated species. | 1. Protect the amine as an acetamide. The amide group is a moderate ortho, para-director and will favor nitration at the C6 position. 2. Use milder nitrating agents, such as acetyl nitrate or a zeolite catalyst system, which can improve para-selectivity.[4][5] |
| The desired C6-substituted product is contaminated with the C4 isomer, even after N-protection. | 1. The protecting group is not bulky enough to completely block the C4 position. 2. The reaction temperature is too high, overcoming the steric barrier. | 1. Switch to a bulkier N-protecting group, such as a pivaloyl group (-COC(CH₃)₃) or a Boc group (-COOC(CH₃)₃).[3] 2. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance steric control. |
| Deprotection of the N-acetyl group is cleaving other functional groups on my molecule. | The deprotection conditions (strong acid or base) are too harsh for other sensitive groups (e.g., esters, Boc groups). | 1. Choose an orthogonal protecting group strategy from the outset.[3] For example, if your molecule contains an acid-sensitive group, use a base-labile protecting group for the amine, like Fmoc. 2. Screen milder deprotection conditions (e.g., different acids, bases, or temperatures). |
Validated Experimental Protocols
Protocol 1: N-Acetylation of this compound for C6-Selective Reactions
This protocol converts the highly activating primary amine to a moderately activating, sterically hindered acetamide, priming the molecule for selective substitution at the C6 position.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or Et₃N (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(isoindolin-5-yl)acetamide. The product can be purified further by recrystallization or column chromatography if necessary.
Caption: Workflow for N-protection of this compound.
Protocol 2: Regioselective Bromination of N-(isoindolin-5-yl)acetamide at C6
This protocol demonstrates the electrophilic bromination of the N-protected substrate, which now strongly favors substitution at the C6 position.
Materials:
-
N-(isoindolin-5-yl)acetamide (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve N-(isoindolin-5-yl)acetamide (1.0 eq) in DMF or acetic acid in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into an ice-water slurry.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with EtOAc.
-
Wash the collected solid or the organic extracts with saturated Na₂S₂O₃ solution to quench any remaining bromine, followed by water.
-
Dry the organic layer (if used) over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to isolate the desired N-(6-bromo-isoindolin-5-yl)acetamide.
Caption: Troubleshooting workflow for achieving C6-selectivity.
References
-
6PMC.
-
7National Institutes of Health.
-
8Organic Chemistry Portal.
-
9The Journal of Organic Chemistry.
-
2Oxford Learning Link.
-
10University of Leeds.
-
11ResearchGate.
-
3Organic Chemistry Portal.
-
University of Calgary.
-
12BenchChem.
-
1YouTube.
-
13Chemistry LibreTexts.
-
4Google Patents.
-
5Google Patents.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 6. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoindolinone synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for "Isoindolin-5-amine" Synthesis
Welcome to the technical support center for the synthesis of "Isoindolin-5-amine." This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our focus is on providing practical, field-tested insights into catalyst selection and process optimization to ensure efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially scalable route to this compound involves the catalytic reduction of a nitro-group precursor, typically 5-nitroisoindoline or a protected derivative. This transformation is highly efficient and relies on well-established catalytic hydrogenation methodologies.[1] The general scheme involves the reduction of an aromatic nitro group to the corresponding aniline, a reaction of significant industrial importance.[2][3][4]
Q2: Why is catalyst selection so critical in this synthesis?
Catalyst selection is paramount for several reasons:
-
Chemoselectivity: The catalyst must selectively reduce the nitro group without affecting other functional groups that may be present on the isoindoline core.[3] This is particularly crucial when dealing with complex molecules in drug development.
-
Efficiency and Yield: The right catalyst ensures a high conversion rate and minimizes the formation of byproducts, leading to a higher yield of the desired this compound.
-
Process Safety: Many nitro-group reductions are highly exothermic.[1] An appropriate catalyst allows for milder reaction conditions, such as lower hydrogen pressure and temperature, enhancing the overall safety of the process.
-
Cost-Effectiveness: Efficient catalysts can be used in smaller quantities and can often be recycled, reducing the overall cost of the synthesis.[1][5]
Q3: What are the primary catalyst systems recommended for the reduction of 5-nitroisoindoline?
The primary choices for this reduction are heterogeneous catalysts, valued for their ease of separation and recyclability. The most commonly employed and effective systems include:
-
Palladium on Carbon (Pd/C): Often the first choice for nitro group reductions due to its high activity and efficiency.[6][7]
-
Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum nanoparticles, in particular, are noted for their good activity and selectivity in nitroarene hydrogenation.[2][3] Platinum on carbon (Pt/C) can sometimes offer better selectivity than Pd/C, especially in cases where dehalogenation is a concern.[8]
-
Raney Nickel (Raney-Ni): A cost-effective alternative to precious metal catalysts. It is particularly useful for substrates where dehalogenation of aromatic halides is a potential side reaction with Pd/C.[7] However, it can be pyrophoric and requires careful handling.[9]
Q4: Should I protect the isoindoline nitrogen during the reduction?
Yes, protecting the isoindoline nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, is a highly recommended strategy. The resulting intermediate, tert-butyl 5-nitroisoindoline-2-carboxylate, offers several advantages:
-
Increased Solubility: The Boc-protected intermediate often exhibits improved solubility in common organic solvents used for hydrogenation.
-
Enhanced Stability: The protecting group can stabilize the isoindoline ring system during the reaction.[10]
-
Simplified Purification: The protected amine is often easier to purify via standard chromatographic techniques.
-
Versatility in Further Synthesis: The Boc group can be easily removed under acidic conditions, providing the free amine for subsequent reactions.[11]
The general workflow involving a protected intermediate is illustrated below.
Caption: Workflow for this compound synthesis via a protected intermediate.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Conversion
Symptom: TLC or LC-MS analysis shows a significant amount of starting material (5-nitroisoindoline derivative) remaining after the expected reaction time.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Catalyst Inactivity | Procure fresh catalyst or use a new batch. Ensure the catalyst has been stored properly under an inert atmosphere. For Raney-Ni, ensure it is freshly prepared or properly stored. | Catalysts, especially precious metal catalysts, can deactivate over time due to oxidation or poisoning. Raney Nickel is known for its high surface area and adsorbed hydrogen, which diminishes with improper storage.[12] |
| Insufficient Hydrogen | Check for leaks in the hydrogenation apparatus. If using a hydrogen balloon, ensure it remains inflated. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., formic acid, ammonium formate) is used.[13][14] | A stoichiometric or greater amount of hydrogen is required for the reduction. Inadequate hydrogen supply will lead to incomplete conversion. |
| Poor Catalyst Dispersion | Ensure vigorous stirring or agitation to keep the heterogeneous catalyst suspended in the reaction mixture. | Effective mass transfer between the solid catalyst, dissolved hydrogen, and the substrate is crucial for the reaction to proceed efficiently. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For many hydrogenations, starting at room temperature and gently warming to 40-50 °C can be effective. | While many nitro reductions proceed at room temperature, some may require thermal energy to overcome the activation barrier. |
Issue 2: Formation of Side Products (Low Chemoselectivity)
Symptom: The final product is contaminated with impurities, which could include partially reduced intermediates (e.g., nitroso or hydroxylamine species) or products from the reduction of other functional groups.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Over-reduction/Side Reactions | Switch to a more selective catalyst. For example, if dehalogenation is observed with Pd/C, consider using Raney-Ni or Pt/C.[7][8] | Different catalysts have varying activities towards different functional groups. Raney-Ni is often preferred for substrates with halogen substituents to avoid hydrodehalogenation.[7] |
| Harsh Reaction Conditions | Reduce the hydrogen pressure and/or reaction temperature. | Milder conditions can often favor the desired selective reduction of the nitro group over other, more energy-intensive reductions. |
| Incorrect Hydrogen Source (Transfer Hydrogenation) | Optimize the hydrogen donor. Formic acid with Raney Nickel is a mild and selective system for reducing nitro groups in the presence of other sensitive functionalities.[14] | The choice of hydrogen donor in transfer hydrogenation can significantly impact selectivity.[13] |
| Formation of Azo Compounds | This can occur with certain reagents like LiAlH₄ for aromatic nitro compounds. Stick to catalytic hydrogenation methods. | Reagents like LiAlH₄ are generally not suitable for the reduction of aromatic nitro compounds to amines, as they tend to form azo products.[7] |
Issue 3: Difficulty in Catalyst Filtration
Symptom: The catalyst (especially Pd/C) is too fine and passes through the filter paper, resulting in a dark-colored filtrate and contamination of the product.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Fine Catalyst Particles | Filter the reaction mixture through a pad of Celite® or another filter aid. | Celite® forms a porous filter cake that can trap very fine catalyst particles, leading to a clear filtrate. |
| Catalyst Degradation | This may indicate that the catalyst support (carbon) is breaking down under the reaction conditions. | Ensure the solvent and any additives are compatible with the catalyst and its support. |
Troubleshooting Flowchart
Caption: A step-by-step guide for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Boc-Protection of 5-Nitroisoindoline
Objective: To synthesize tert-butyl 5-nitroisoindoline-2-carboxylate.
Materials:
-
5-Nitroisoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-nitroisoindoline (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution and stir.
-
Add (Boc)₂O (1.1 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Catalytic Hydrogenation of tert-Butyl 5-nitroisoindoline-2-carboxylate
Objective: To synthesize tert-butyl 5-aminoisoindoline-2-carboxylate.
Materials:
-
tert-Butyl 5-nitroisoindoline-2-carboxylate
-
10% Palladium on Carbon (Pd/C, 5-10 mol% loading)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) in MeOH, add 10% Pd/C.
-
Seal the reaction vessel and purge with nitrogen, followed by hydrogen.
-
Stir the suspension under a hydrogen atmosphere (typically a balloon or 1-3 bar pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.
References
- The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview.
- The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview (2014-07-07). RSC Publishing.
- Chemoselective Hydrogenation of Functionalized Nitroarenes to Anilines. Synfacts.
- Selective Catalytic Hydrogenation of Nitroarenes to Anilines.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- Boc-(R,S-1,3-dihydro-2H-isoindole carboxylic acid. Chem-Impex.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry.
- Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Semantic Scholar.
- Reduction of Nitroarenes with Hydrogen Transfer C
- Synthesis of isoindolinones. Organic Chemistry Portal.
- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI.
- Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthesis.
- Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxyl
- Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. University of Michigan.
- Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI.
- Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simul
- Synthesis of a Series of Diaminoindoles. PMC.
- Raney nickel reductions. Indian Academy of Sciences.
- Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annul
- tert-Butyl isoindoline-2-carboxyl
- Technical Support Center: Optimizing Isoindolinone Synthesis. BenchChem.
- Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)
- N-Boc-isoindoline-4-carboxylic Acid. TRC.
- Ultrasonic-assisted-synthesis of isoindolin-1-one deriv
- Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Reagent Friday: Raney Nickel. Master Organic Chemistry.
- Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzo
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Reduction of nitro compounds. Wikipedia.
- Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwav. DergiPark.
- Synthesis of nitro‐containing isoquinoline‐1,3‐diones with tert‐butyl nitrite.
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
- Synthetic method of indole-2-carboxylic acid.
- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
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- 14. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Isoindolin-5-amine Reaction Protocols
Welcome to the technical support center for optimizing reactions involving isoindolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions, focusing specifically on how solvent selection critically dictates reaction outcomes, from yield and purity to selectivity. Our approach is grounded in mechanistic principles to empower you to not just follow protocols, but to troubleshoot and innovate.
Part 1: Foundational Principles & General Troubleshooting
This section covers the fundamental questions regarding solvent choice and common issues encountered during reactions with this compound.
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: The choice of solvent is paramount because it influences multiple facets of the reaction environment, directly impacting the reactivity of the this compound scaffold. The molecule possesses two key reactive sites: a nucleophilic primary aromatic amine (-NH₂) and a secondary amine within the isoindoline ring. The solvent's properties can modulate the reactivity of both.
-
Solubility: First and foremost, the solvent must dissolve the reactants, reagents, and any catalysts to allow the reaction to proceed in the homogeneous phase. This compound has moderate polarity. While soluble in many polar organic solvents, its solubility can be limited in nonpolar solvents like hexanes or toluene.
-
Nucleophilicity Modulation: The primary amine's nucleophilicity is crucial for many reactions.
-
Polar Protic Solvents (e.g., ethanol, water, methanol) can form hydrogen bonds with the lone pair of electrons on the amine nitrogen.[1] This solvation shell can sterically hinder the amine's approach to an electrophile and decrease its nucleophilicity, potentially slowing down the reaction.[1][2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) do not have acidic protons and therefore do not form strong hydrogen bonds with the amine.[2] They effectively solvate the accompanying cations (like K⁺ or Na⁺ from a base) and generally allow the amine to express its full nucleophilic potential.[3]
-
-
Reaction Mechanism & Intermediate Stabilization: The solvent can stabilize or destabilize transition states and reactive intermediates. For instance, in reactions that proceed through charged intermediates, such as an SₙAr reaction or the formation of a carbocation, a polar solvent is often essential to lower the activation energy and accelerate the reaction rate.[2][3] In palladium-catalyzed cross-couplings, the solvent can influence catalyst stability, solubility of the base, and even the active catalytic species.[4]
Q2: I'm consistently getting low yields in my reactions. What are the most common solvent-related culprits?
A2: Low yields are a frequent frustration, and the solvent is often a key variable to investigate.[5][6] Before blaming the core chemistry, scrutinize your solvent system.
-
Inadequate Solubility: If your starting materials, particularly the less soluble coupling partner, are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. The reaction may appear as a slurry, but true homogeneity is often key.
-
Solvent Purity (Especially Water Content): Many reactions, such as acylations with acid chlorides or reactions involving organometallics, are highly sensitive to moisture. "Anhydrous" or "dry" solvents are critical.[7] Water can hydrolyze starting materials (e.g., acid chlorides), quench organometallic reagents, or interfere with catalysts. Always use freshly dried solvents or purchase high-quality anhydrous grades.
-
Solvent-Induced Side Reactions: The solvent may not be as "innocent" as assumed. For example, in high-temperature reactions, DMF can be a source of dimethylamine, leading to unwanted byproducts. In base-mediated reactions, protic solvents like ethanol can compete as nucleophiles.
-
Incorrect Work-up Procedure: The choice of solvent extends to the work-up. Low yields can result from the product being partially soluble in the aqueous phase during extraction or being lost during precipitation if an inappropriate anti-solvent is used.[7]
Q3: My this compound starting material won't dissolve. What are my options?
A3: Solubility is the first hurdle. If your chosen solvent is not effective, a systematic approach is needed. Refer to the table below for general guidance.
Table 1: Solubility Guidelines for this compound
| Solvent Class | Examples | Solubility of this compound | Comments |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent choices for a wide range of reactions. Be aware of high boiling points, which can complicate removal. |
| Acetonitrile (MeCN), Acetone | Moderate to High | Good general-purpose solvents. Acetonitrile is particularly useful in palladium-catalyzed reactions. | |
| Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Commonly used in cross-coupling and alkylation reactions. Often used in combination with other solvents or aqueous bases.[8] | |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Good solubility, but can interfere with nucleophilicity.[1] Often used in reductive aminations or when a proton source is needed. |
| Water | Low (as free base) | Solubility increases significantly upon protonation to form a salt (e.g., with HCl). | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Useful for reactions at or below room temperature, such as some acylations. |
| Nonpolar Aromatic | Toluene, Xylene | Low to Moderate | Solubility may increase with heating. Often used in reactions that require azeotropic removal of water. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | Generally unsuitable as primary reaction solvents but are excellent as anti-solvents for product precipitation. |
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for addressing solubility challenges.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides targeted advice for common synthetic transformations of this compound.
N-Acylation (Amide Bond Formation)
N-acylation of the primary amine is a fundamental transformation. The typical reaction involves an acylating agent (e.g., acyl chloride, anhydride) and a base.
A4: Yes, this is a classic case where solvent choice is critical. A sluggish reaction often points to reduced nucleophilicity of the amine or poor solubility.
-
Problem: Using a protic solvent like ethanol.
-
Reasoning: The ethanol can hydrogen-bond with the amine, reducing its nucleophilicity.[1] Furthermore, the HCl byproduct generated will protonate the starting amine, rendering it unreactive. While a base like triethylamine is added to neutralize the HCl, the local environment can still be problematic.[9]
-
Solution: Switch to a polar aprotic solvent like DCM, THF, or DMF.[10] These solvents do not interfere with the amine's reactivity. DCM is excellent for reactions at room temperature, while DMF can be used if heating is required to improve the solubility of the acylating agent.
-
-
Problem: The reaction mixture is a thick, unmanageable slurry.
-
Reasoning: The triethylamine hydrochloride salt formed as a byproduct is often insoluble in solvents like DCM or THF, leading to a thick precipitate that can hinder stirring and reaction progress.
-
Solution: Use a solvent that can better solubilize the salt, such as acetonitrile. Alternatively, use a biphasic Schotten-Baumann condition (e.g., ethyl acetate/water with NaHCO₃ or K₂CO₃ as the base), where the salt byproduct is partitioned into the aqueous layer.
-
Experimental Protocol: N-Acylation of this compound
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Slowly add a solution of the acyl chloride (1.05 eq) in DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with water, 1M HCl (to remove excess base and any unreacted amine), and saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
N-Alkylation
Selective alkylation of the primary amine can be challenging due to the potential for over-alkylation to form the secondary or tertiary amine, or even a quaternary salt.
A5: Achieving mono-alkylation requires careful control of stoichiometry and reaction conditions. The solvent plays a key role in modulating the relative reactivity of the starting material and the mono-alkylated product.
-
Reasoning: The mono-alkylated product is also a nucleophile and can compete with the starting material for the alkyl halide. In nonpolar solvents, this competition can be significant. Polar aprotic solvents can sometimes favor mono-alkylation.
-
Solution:
-
Use a Polar Aprotic Solvent: Acetonitrile is an excellent choice for N-alkylations.[11] It effectively dissolves the amine and the inorganic base (e.g., K₂CO₃) and helps to promote the desired reaction.
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkyl halide (e.g., 1.2 to 1.5 equivalents). This ensures the alkylating agent is consumed before significant di-alkylation can occur.
-
Base Selection: Use a solid, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. These bases have limited solubility, which can help to control the reaction rate.[12]
-
Caption: Solvent's role in selective mono-alkylation.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The choice of solvent is one of the most critical parameters for success.[8]
A6: For Suzuki couplings, a biphasic system consisting of a polar aprotic organic solvent and an aqueous base solution is the most common and effective starting point.[8][13]
-
Recommended System: 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v).
-
Reasoning: This system addresses several needs of the catalytic cycle simultaneously:
-
Organic Phase (Dioxane): Dissolves the aryl halide (your this compound derivative) and the boronic acid coupling partner. It also keeps the palladium catalyst in solution.
-
Aqueous Phase (Water): Dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). The presence of water is crucial for activating the boronic acid by converting it to a more nucleophilic boronate species, which is essential for the transmetalation step.[8]
-
Table 2: Solvent Effects on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Solvent System | Base | Yield (%) | Selectivity Issue | Comments |
| 1 | Toluene | K₂CO₃ | < 10% | N/A | Poor solubility of the base leads to a very slow reaction. |
| 2 | DMF (anhydrous) | K₂CO₃ | 45% | Side products | Better solubility, but the absence of water can slow the transmetalation step.[13] |
| 3 | Dioxane / H₂O (4:1) | K₂CO₃ | 92% | Clean | Optimal System. Good phase separation and efficient reaction.[8] |
| 4 | THF / H₂O (4:1) | K₂CO₃ | 88% | Clean | A very good alternative to dioxane. |
| 5 | Acetonitrile | K₂CO₃ | 75% | Potential for C-N coupling | Can be effective but sometimes leads to competing reaction pathways depending on the catalyst and substrate. |
| 6 | Ethanol / H₂O (4:1) | K₂CO₃ | 65% | Dehalogenation | Protic solvents can sometimes lead to catalyst deactivation or protonolysis of the boronic acid. |
Data is illustrative, based on general principles of Suzuki-Miyaura reactions.
A7: Remarkably, yes. This is an advanced application of solvent effects where the solvent can switch the chemoselectivity of the reaction. This phenomenon has been well-documented for chloroaryl triflates.[4]
-
In Nonpolar or Moderately Polar Solvents (THF, Dioxane, Alcohols): The palladium catalyst, complexed with a bulky phosphine ligand, typically exists as a neutral, monophosphine species. This species preferentially undergoes oxidative addition into the C-Cl bond, leading to coupling at the chloride position.[4]
-
In Highly Polar, Coordinating Solvents (Acetonitrile, DMF): These solvents can stabilize anionic palladium complexes. It is proposed that in these solvents, an anionic catalyst is formed which is more reactive towards the more electron-deficient C-OTf bond, leading to selective coupling at the triflate position.[4]
This powerful technique allows for selective functionalization of di-halogenated substrates simply by changing the solvent, highlighting the profound impact of the reaction medium.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the bromo-isoindolin-5-amine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[8]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
References
-
Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. National Institutes of Health. [Link]
-
Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. National Institutes of Health. [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]
-
Synthesis of isoindolin-1-one compounds 5a–h. ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. [Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]
-
Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
N-Acylation of amines with acyl chlorides: A review. Scholars Research Library. [Link]
-
Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. ResearchGate. [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Polar effects in free radical reactions. Homolytic aromatic amination by the amino radical cation. ACS Publications. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA. [Link]
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants. PubMed. [Link]
-
Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives a (continued). ResearchGate. [Link]
-
Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Royal Society of Chemistry. [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
-
Are amines soluble in organic solvents? Quora. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]
-
Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a, 5a, b and 5b. ResearchGate. [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]
-
This compound CAS 45766-35-6. Chemical-Suppliers.com. [Link]
-
5-Aminoisoquinoline. PubChem. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
-
Influence of Organic Solvents and β-cyclodextrins on Capillary Zone Electrophoresis Separation of Five Biogenic Amines and Two B Vitamins. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Monitoring "Isoindolin-5-amine" Reaction Progress
Welcome to the Technical Support Center for monitoring reactions involving Isoindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the effective use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in your synthetic workflows.
Our approach is grounded in years of field experience, providing not just procedural steps but the scientific reasoning behind them to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and its reactions.
Q1: What are the best starting TLC solvent systems for monitoring a reaction with this compound?
Due to its polar aromatic amine nature, this compound typically requires a relatively polar mobile phase to achieve an optimal retention factor (Rf) of 0.3-0.4 on a standard silica gel TLC plate.[1] An ideal Rf allows for clear separation from both non-polar impurities and the baseline.[1]
Here are some recommended starting solvent systems:
| Solvent System | Ratio (v/v) | Expected Rf Range for this compound | Notes |
| Dichloromethane (DCM) : Methanol (MeOH) | 95 : 5 to 90 : 10 | 0.2 - 0.5 | A good starting point for many amine compounds. Adjust the methanol percentage to fine-tune the Rf. |
| Ethyl Acetate (EtOAc) : Hexanes | 70 : 30 to 80 : 20 | 0.3 - 0.6 | Offers a different selectivity compared to DCM/MeOH and can be effective if co-elution is an issue. |
| DCM : MeOH with Triethylamine (TEA) | 95 : 5 with 0.5% TEA | 0.3 - 0.5 | The addition of a small amount of a basic modifier like TEA can significantly reduce tailing of the amine spot.[2] |
| n-Butanol : Acetic Acid : Water | 4 : 1 : 1 | Variable | A highly polar system suitable for very polar derivatives or if the compound is stuck on the baseline with other systems.[3] |
Q2: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to its aromatic structure and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For enhanced visualization or if the concentration is low, staining can be employed.
-
Ninhydrin: This stain reacts with the primary amine group of this compound to produce a characteristic purple spot upon gentle heating.
-
Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized. It will likely produce a yellow-brown spot against a purple background.
-
p-Anisaldehyde: This stain can produce a range of colors with different functional groups and can be helpful in distinguishing between the starting material and the product.[4]
Q3: My this compound is streaking on the TLC plate. What can I do?
Streaking is a common issue with amines on silica gel plates and can be caused by several factors:[2][5]
-
Sample Overloading: The most common cause. Try spotting a more dilute sample of your reaction mixture.[2][5]
-
Acidic Nature of Silica Gel: Silica gel is slightly acidic and can interact strongly with the basic amine, causing tailing. Adding a small amount (0.1–2.0%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica and lead to sharper spots.[2]
-
High Polarity of the Compound: If the compound is highly polar, it may interact strongly with the stationary phase. Trying a more polar solvent system or considering reversed-phase TLC (C18 plates) might be beneficial.[2]
Q4: What should I expect for the mass spectrum of this compound in LC-MS?
Using electrospray ionization (ESI) in positive mode, you should expect to see the protonated molecule, [M+H]⁺. The exact mass of this compound (C₈H₁₀N₂) is 134.0844 g/mol , so the protonated molecule will have an m/z of approximately 135.0917.
Q5: What are the common fragmentation patterns for this compound in MS/MS analysis?
While a definitive fragmentation pattern would require experimental data, based on the structure and general fragmentation rules for aromatic amines, the following fragments are plausible upon collision-induced dissociation (CID):
-
Loss of NH₃: A common fragmentation pathway for primary amines, which would result in a fragment at m/z 118.
-
Ring Opening/Cleavage: Fragmentation of the isoindoline ring structure can lead to various smaller fragments.
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a predominant fragmentation mode for aliphatic amines and can also occur in the saturated portion of the isoindoline ring.[6]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you may encounter.
TLC Troubleshooting Guide
// Problems streaking [label="Streaking or Tailing Spots"]; no_spots [label="No Spots Visible"]; rf_too_high_low [label="Rf Too High or Too Low"]; similar_rf [label="Reactant and Product have Similar Rf"];
// Causes for Streaking overload [label="Sample Overloaded?", shape=diamond, fillcolor="#FBBC05"]; acidic_silica [label="Basic Amine Interaction with Acidic Silica?", shape=diamond, fillcolor="#FBBC05"];
// Solutions for Streaking dilute [label="Dilute Sample"]; add_base [label="Add 0.5% TEA or NH₃ to Mobile Phase"];
// Causes for No Spots uv_inactive [label="Compound not UV-active?", shape=diamond, fillcolor="#FBBC05"]; too_dilute [label="Sample Too Dilute?", shape=diamond, fillcolor="#FBBC05"];
// Solutions for No Spots stain [label="Use a Stain (Ninhydrin, KMnO₄)"]; concentrate [label="Concentrate Sample Spot"];
// Causes for Rf polarity_issue [label="Mobile Phase Polarity Incorrect?", shape=diamond, fillcolor="#FBBC05"];
// Solutions for Rf adjust_polarity [label="Adjust Solvent Ratio"]; change_solvent [label="Change Solvent System"];
// Causes for Similar Rf poor_separation [label="Insufficient Separation?", shape=diamond, fillcolor="#FBBC05"];
// Solutions for Similar Rf change_solvent_system [label="Try a Different Solvent System for Better Selectivity"]; cospot [label="Use a Co-spot to Confirm"];
// Connections start -> streaking; start -> no_spots; start -> rf_too_high_low; start -> similar_rf;
streaking -> overload [label="Check"]; overload -> dilute [label="Yes"]; overload -> acidic_silica [label="No"]; acidic_silica -> add_base [label="Likely"];
no_spots -> uv_inactive [label="Check"]; uv_inactive -> stain [label="Yes"]; uv_inactive -> too_dilute [label="No"]; too_dilute -> concentrate [label="Likely"];
rf_too_high_low -> polarity_issue [label="Check"]; polarity_issue -> adjust_polarity [label="Yes"]; adjust_polarity -> change_solvent [label="If still not resolved"];
similar_rf -> poor_separation [label="Check"]; poor_separation -> change_solvent_system [label="Yes"]; change_solvent_system -> cospot [label="Also"]; } Caption: Troubleshooting common TLC issues.
LC-MS Troubleshooting Guide
Issue: I don't see my expected [M+H]⁺ ion for this compound.
-
Cause 1: Incorrect Ionization Mode.
-
Solution: Ensure your mass spectrometer is operating in positive ionization mode (ESI+). Aromatic amines readily accept a proton.
-
-
Cause 2: In-source Fragmentation.
-
Solution: The energy in the ionization source might be too high, causing the molecule to fragment before it is detected.[7] Decrease the fragmentor or capillary exit voltage and re-inject.
-
-
Cause 3: Poor Ionization Efficiency.
-
Solution: The mobile phase composition can significantly affect ionization. Ensure your mobile phase contains a proton source, such as 0.1% formic acid or acetic acid.
-
-
Cause 4: Sample Degradation.
-
Solution: this compound may be unstable under certain conditions. Ensure your sample is fresh and has been handled appropriately.
-
Issue: I see multiple peaks in my LC-MS chromatogram that I don't expect.
-
Cause 1: Reaction Byproducts or Impurities.
-
Solution: This is common in organic synthesis. Analyze the mass spectra of the unexpected peaks to determine their molecular weights. This can provide clues about their structures (e.g., dimers, oxidation products, or products from side reactions).
-
-
Cause 2: Contamination.
-
Solution: Contamination can come from various sources, including solvents, glassware, or the LC-MS system itself.[8] Run a blank injection (mobile phase only) to identify system-related peaks.
-
-
Cause 3: Matrix Effects.
-
Solution: Components of the reaction mixture can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[9] If accurate quantification is needed, consider a sample cleanup step (e.g., solid-phase extraction) or the use of an isotopically labeled internal standard.[4]
-
// Problems no_peak [label="No Peak for Target Analyte"]; extra_peaks [label="Unexpected Peaks"];
// Causes for No Peak ionization_mode [label="Check Ionization Mode (ESI+)", shape=diamond, fillcolor="#FBBC05"]; in_source_frag [label="In-source Fragmentation?", shape=diamond, fillcolor="#FBBC05"]; mobile_phase [label="Mobile Phase Optimized?", shape=diamond, fillcolor="#FBBC05"];
// Solutions for No Peak set_positive [label="Set to Positive Mode"]; reduce_voltage [label="Reduce Fragmentor Voltage"]; add_acid [label="Add 0.1% Formic Acid"];
// Causes for Extra Peaks byproducts [label="Reaction Byproducts?", shape=diamond, fillcolor="#FBBC05"]; contamination [label="System Contamination?", shape=diamond, fillcolor="#FBBC05"];
// Solutions for Extra Peaks analyze_ms [label="Analyze Mass Spectra of Extra Peaks"]; run_blank [label="Run a Blank Injection"];
// Connections start -> no_peak; start -> extra_peaks;
no_peak -> ionization_mode; ionization_mode -> set_positive [label="Incorrect"]; ionization_mode -> in_source_frag [label="Correct"]; in_source_frag -> reduce_voltage [label="Yes"]; in_source_frag -> mobile_phase [label="No"]; mobile_phase -> add_acid [label="No"];
extra_peaks -> byproducts; byproducts -> analyze_ms [label="Likely"]; byproducts -> contamination [label="Unlikely"]; contamination -> run_blank [label="Possible"]; } Caption: Workflow for troubleshooting common LC-MS issues.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step TLC Monitoring of an this compound Reaction
-
Prepare the TLC Chamber:
-
Pour your chosen mobile phase (e.g., 95:5 DCM:MeOH) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere. Close the chamber with a lid.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel plate, about 1 cm from the bottom. This is your origin line.
-
Mark three small, evenly spaced points on this line for spotting.
-
-
Spot the Plate (The 3-Lane System):
-
Lane 1 (Starting Material - SM): Using a capillary spotter, apply a small spot of your starting material solution.
-
Lane 2 (Co-spot - C): Apply a spot of the starting material, and then, on top of the same spot, apply a spot of your reaction mixture.
-
Lane 3 (Reaction Mixture - R): Apply a small spot of your reaction mixture.
-
Ensure the spots are small and concentrated. Allow the solvent to fully evaporate from the spots before developing the plate.[5]
-
-
Develop the Plate:
-
Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[5]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
-
Visualize and Analyze:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
The reaction is complete when the starting material spot in the 'R' lane has disappeared, and a new product spot is clearly visible. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.
-
Protocol 2: Step-by-Step LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot significantly with a suitable solvent, such as methanol or acetonitrile (e.g., dilute to 1 mL). High concentrations can lead to source contamination and poor data quality.[9]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
-
LC Method Setup (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Method Setup (Example):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Start at a moderate value (e.g., 120 V) and optimize as needed.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of your starting material and product(s).
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Examine the mass spectra of the peaks to confirm their identity.
-
References
- de Vlieger, J. S. B., et al. (2015). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry, 61(9), 1133-1143.
-
Rochester University. Troubleshooting Thin-Layer Chromatography. Available at: [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
Rochester University. How To: Monitor by TLC. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]
- MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(21), 6439.
- Chen L, Pan H, Zhai G, et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.
-
Reddit. (2020). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Available at: [Link]
-
Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Available at: [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Isoindolin-5-amine and Other Amine Building Blocks in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the selection of the right building block is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. Amines, as a functional class, are ubiquitous and indispensable, serving as key nucleophiles, directing groups, and foundational scaffolds.[1][2] This guide provides an in-depth comparison of Isoindolin-5-amine , a conformationally restricted building block, against more conventional amines such as aniline and benzylamine. We will explore their relative performance in common synthetic transformations, supported by experimental data and detailed protocols, to offer researchers a clear, data-driven framework for strategic molecular design.
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive compounds.[3][4] Its rigid bicyclic nature, fusing a benzene ring with a pyrrolidine ring, offers a distinct advantage over flexible analogues by reducing the entropic penalty upon binding to a biological target. This compound capitalizes on this, presenting an aromatic amine functionality on a constrained, three-dimensional framework.
Physicochemical and Structural Comparison
The fundamental differences between this compound, aniline, and benzylamine begin with their structure, which in turn governs their electronic properties, basicity, and steric profile.
-
Aniline: The archetypal aromatic amine. The nitrogen lone pair is delocalized into the benzene ring, reducing its nucleophilicity and basicity compared to aliphatic amines. Its planar structure offers a high degree of rotational freedom around the C-N bond.
-
Benzylamine: Features a primary amine attached to an sp³-hybridized carbon, insulating it from the aromatic ring's electronic effects. This makes it significantly more basic and nucleophilic than aniline. However, the CH₂ linker introduces considerable conformational flexibility.
-
This compound: Presents a unique hybrid. The amine is attached to an aromatic ring, similar to aniline, but the fused, non-aromatic pyrrolidine ring introduces conformational rigidity. This scaffold locks the relative orientation of the amine and the bicyclic core, providing a well-defined vector for substitution.
Caption: Key structural differences between the amine building blocks.
A summary of key physicochemical properties is presented below. The lower predicted basicity (pKa) of this compound and aniline relative to benzylamine is a direct consequence of the nitrogen lone pair's interaction with the aromatic π-system.
| Property | This compound | Aniline | Benzylamine |
| Molecular Formula | C₈H₁₀N₂ | C₆H₇N | C₇H₉N |
| Molecular Weight | 134.18 g/mol [5] | 93.13 g/mol | 107.15 g/mol |
| Predicted pKa | ~4.7 (Aromatic Amine) | 4.6 | 9.3 |
| Predicted cLogP | 1.1 | 0.9 | 1.1 |
| Structure Type | Rigid Aromatic | Planar Aromatic | Flexible Aliphatic/Aromatic |
Performance in Key Synthetic Transformations
The choice of amine building block has profound implications for reaction outcomes. We will compare their performance in two of the most fundamental transformations in modern drug discovery: amide bond formation and palladium-catalyzed cross-coupling.
The acylation of an amine to form an amide is a cornerstone of synthesis.[6] The reaction rate is highly dependent on the nucleophilicity of the amine.
-
Benzylamine: As the most basic and nucleophilic of the three, benzylamine typically undergoes rapid acylation under standard conditions (e.g., using coupling reagents like HATU or EDC, or with acyl chlorides).[7]
-
Aniline & this compound: Their reduced nucleophilicity necessitates more forceful conditions or highly efficient coupling reagents. While both are less reactive than benzylamine, the steric environment around the amino group also plays a role. The isoindoline scaffold does not significantly crowd the 5-amino position, making its reactivity in these couplings comparable to that of other substituted anilines.
Experimental Data Summary: Amide Coupling
The following table synthesizes typical yields for the amide coupling of a generic benzoic acid with the three amines, based on established protocols.[8][9] The choice of a potent coupling reagent like HATU is crucial for achieving high yields with less nucleophilic aromatic amines.
| Amine Building Block | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | >95% |
| Aniline | HATU | DIPEA | DMF | 85-95% |
| This compound | HATU | DIPEA | DMF | 80-90% |
Causality Behind Experimental Choices: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is often selected for coupling less nucleophilic amines.[9] It reacts with the carboxylic acid to form a highly activated N-hydroxybenzotriazole (HOBt) ester, which is more susceptible to nucleophilic attack than the intermediate formed by carbodiimides like EDC. This avoids the formation of stable N-acylurea byproducts and drives the reaction to completion even with electron-poor anilines.[10] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds.[11] Here, the amine acts as a nucleophile coupling with an aryl halide. The electronic and steric properties of the amine and its corresponding amide (the product) influence the efficiency of the catalytic cycle.
Caption: A typical synthetic sequence utilizing an amine building block.
-
Aniline & this compound: As aryl amines, they are excellent substrates for C-N cross-coupling reactions to form diarylamines or N-aryl heterocycles. The isoindoline scaffold's rigid nature can be advantageous, potentially leading to cleaner reactions and simpler product purification compared to more flexible diarylamines. The electronic properties of the isoindoline system are compatible with standard palladium catalysis conditions.[12]
-
Benzylamine: While it can participate in N-alkylation cross-coupling, it is more prone to side reactions like β-hydride elimination, especially with certain catalyst systems. Its primary use is as a precursor to secondary amines.
Experimental Data Summary: Buchwald-Hartwig Amination
This table compares typical yields for the coupling of the amine with a generic aryl bromide. The data reflects the general robustness of this reaction for aryl amines.
| Amine Building Block | Aryl Halide | Catalyst/Ligand | Base | Typical Yield (%) |
| Aniline | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | 90-99% |
| This compound | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | 85-95% |
| Benzylamine | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | 70-90% (variable) |
Experimental Protocols
The following protocols are representative procedures for the key transformations discussed. They are designed to be self-validating, with clear steps and expected outcomes based on literature precedents.
This protocol describes a general procedure for the synthesis of an N-acylated this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
HATU (1.2 eq)[9]
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Stir the solution for 10 minutes at room temperature to allow for pre-activation of the acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to yield the desired amide.
Expected Outcome: This robust protocol typically provides the desired amide product in 80-90% yield, depending on the specific carboxylic acid used.
This protocol details the cross-coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl-isoindolin-5-amine.
Expected Outcome: Yields for this transformation are generally high, typically in the range of 85-95%.
Conclusion and Strategic Recommendations
The choice between this compound, aniline, and benzylamine is a strategic one, guided by the desired properties of the final molecule.
-
Choose Benzylamine when a flexible linker is required and high amine basicity/nucleophilicity is advantageous for the synthetic route. It is ideal for introducing a basic center separated from an aromatic core.
-
Choose Aniline for applications where a simple, planar aromatic amine is sufficient. It serves as an excellent, cost-effective baseline for exploring the impact of N-arylation.
-
Choose this compound when conformational rigidity is a key design element. Its defined three-dimensional structure is invaluable for probing specific binding pockets in drug discovery, potentially leading to improved potency and selectivity. While its reactivity is comparable to aniline in standard acylation and cross-coupling reactions, the value it imparts lies in the structural constraint of the final product.
By understanding the distinct reactivity profiles and structural contributions of these essential building blocks, researchers can make more informed decisions, accelerating the discovery and development of novel chemical entities.
References
-
Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved from Amerigo Scientific.[1]
-
MacMillan, D. W. C., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. J. Am. Chem. Soc.[13]
-
Jha, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.[3]
-
Li, J., et al. (2020). A novel and efficient Ugi four-component domino dicyclization strategy for one-step constructing diverse 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones. Tetrahedron.[14]
-
Oreate AI. (2026). Understanding Amines: The Building Blocks of Organic Chemistry. Oreate AI Blog.[2]
-
JETIR. (2019). Properties and Functions of Isoindoline: A Short Review. JETIR.[15]
-
Organic Chemistry Portal. (2021). Synthesis of isoindolinones. Retrieved from organic-chemistry.org.[16]
-
Lee, H. (2023). Amines: The Building Blocks of Life and Chemistry. Trends in Organic Chemistry.[17]
-
Wang, L. (2015). Research On Palladium-catalyzed Cross-coupling Reactions Involving Isocyanides. Zhejiang University.[11]
-
Royal Society of Chemistry. (n.d.). Reframing primary alkyl amines as aliphatic building blocks. Org. Biomol. Chem.[18]
-
Chemical Suppliers. (n.d.). This compound | CAS 45766-35-6. Retrieved from chemical-suppliers.com.[19]
-
Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.[20]
-
Szabó, K. J., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chem. Eur. J.[21]
-
BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Retrieved from BenchChem.[8]
-
ChemicalBook. (2023). This compound hydrochloride | 503614-81-1. Retrieved from ChemicalBook.[22]
-
Jha, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.[4]
-
Larock, R. C., et al. (2007). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. J. Org. Chem.[12]
-
Wiley-VCH GmbH. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem.[23]
-
ResearchGate. (n.d.). Amine building blocks for library synthesis. Retrieved from ResearchGate.[24]
-
BLD Pharm. (n.d.). 45766-35-6|this compound. Retrieved from bldpharm.com.[5]
-
National Institutes of Health. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. J. Med. Chem.[25]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific.[7]
-
Buchwald, S. L., et al. (2017). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Org. Biomol. Chem.[26]
-
Chen, J.-R., et al. (2025). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Org. Biomol. Chem.[27]
-
Parimal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorg. Chem.[28]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Retrieved from ResearchGate.[29]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.[10]
-
BOC Sciences. (2016). CAS 503614-81-1 5-Amino-isoindoline HCl. Retrieved from BOC Sciences.[]
-
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from BenchChem.[6]
-
ResearchGate. (2025). Recent Developments in Isoindole Chemistry. Retrieved from ResearchGate.[31]
-
National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline. PubChem Compound Database.
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[9]
Sources
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Comparative Guide to the Structure-Activity Relationship of Isoindolin-5-amine Derivatives
Introduction
This guide provides a comparative analysis of the structure-activity relationships (SAR) for isoindolin-5-amine derivatives against two distinct and therapeutically relevant cancer targets: Tankyrases (TNKS) and Extracellular signal-regulated kinases (ERK1/2) . By examining the specific structural modifications that govern inhibitory activity against these targets, we aim to provide researchers with actionable insights for the rational design of next-generation inhibitors.
Case Study 1: this compound Derivatives as Tankyrase (TNKS) Inhibitors
Mechanism of Action: Wnt/β-catenin Signaling
The diagram below illustrates the critical role of Tankyrase in the Wnt signaling pathway. Under normal conditions, the destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for proteasomal degradation. In Wnt-driven cancers, Tankyrase poly(ADP-ribosyl)ates (PARylates) Axin, leading to its degradation and the subsequent stabilization and nuclear translocation of β-catenin, which activates oncogenic gene transcription. TNKS inhibitors block this process, stabilizing Axin and restoring β-catenin degradation.
Caption: The MAPK signaling pathway and the role of ERK inhibitors.
Structure-Activity Relationship (SAR) Analysis
A series of isoindolin-1-one derivatives were developed as potent ERK1/2 inhibitors through a scaffold-hopping approach. [7]The SAR highlights the importance of substitutions on the isoindolinone core and an appended phenyl ring.
| Compound ID | Core Scaffold | R1 (at N2-position) | R2 (on Phenyl Ring) | ERK1 IC50 (nM) | ERK2 IC50 (nM) | HCT-116 Cell IC50 (nM) | Reference |
| 2a | Isoindolin-1-one | Cyclopropyl | 2-Cl, 4-F | 260 | 69 | 1000 | [7] |
| 2b | Isoindolin-1-one | Cyclopropyl | 2-Cl, 4-F, 5-OH | 1.8 | 0.8 | 21 | [7] |
| 2c | Isoindolin-1-one | Cyclopropyl | 2-Cl, 4-F, 5-NH2 | 7.9 | 2.1 | 13 | [7] |
| 2d | Isoindolin-1-one | Isopropyl | 2-Cl, 4-F, 5-OH | 13 | 4.3 | 110 | [7] |
| 2e | Isoindolin-1-one | Cyclopropyl | 2-Cl, 5-OH | 20 | 5.3 | 250 | [7] |
Key SAR Insights:
-
Hydroxyl Group is Critical : The introduction of a hydroxyl group at the 5-position of the N-phenyl ring dramatically increases potency (Compare 2b vs. 2a ). This -OH group forms a crucial hydrogen bond with the backbone of a key aspartate residue in the DFG motif of the kinase. [7]2. Amino Group as a Bioisostere : Replacing the hydroxyl with an amino group maintains high potency (2c ), indicating it can act as a bioisosteric replacement, likely forming similar key interactions.
-
N-Alkyl Group Size : A small, constrained N-alkyl group like cyclopropyl is preferred over a slightly larger isopropyl group, suggesting a well-defined pocket for this substituent (Compare 2b vs. 2d ). [7]4. Halogen Substitution Pattern : The combination of 2-chloro and 4-fluoro substitution on the phenyl ring is optimal. Removal of the 4-fluoro group leads to a significant drop in cellular potency (2e ), suggesting it plays a role in binding or influences pharmacokinetic properties. [7]
Experimental Protocol: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of the developed inhibitors on a cancer cell line with a known MAPK pathway mutation (e.g., HCT-116, KRAS mutant).
Objective: To determine the IC50 value of test compounds for inhibiting the proliferation of HCT-116 colorectal cancer cells.
Materials:
-
HCT-116 human colorectal carcinoma cell line.
-
Complete growth medium (e.g., McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Test compounds dissolved in DMSO.
-
Sterile, opaque-walled 96-well microplates.
-
Humidified incubator (37°C, 5% CO2).
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count HCT-116 cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as negative controls.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the percent inhibition of cell growth for each concentration compared to the DMSO control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Comparative Analysis and Future Directions
The SAR studies of this compound and its related scaffolds against TNKS and ERK reveal distinct structural requirements for potent inhibition, underscoring the chemical tractability of this core structure.
-
For Tankyrase inhibitors , potency is largely driven by substitutions at the C3 and C5 positions of the isoquinolin-1-one core. The C3-aryl group explores a large hydrophobic pocket, with para-substituents enhancing binding, while the C5-amino/methoxy group engages in key polar interactions.
-
For ERK1/2 inhibitors , the critical interactions are dictated by substituents on an N-phenyl ring appended to the isoindolin-1-one nitrogen. A hydroxyl or amino group on this ring is essential for forming a hydrogen bond deep within the ATP-binding site, while the halogenation pattern and the N-alkyl group provide further optimization.
The versatility of the this compound scaffold allows it to be decorated in fundamentally different ways to achieve selective inhibition against diverse enzyme targets. Future work in this area should focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to translate potent enzymatic and cellular activity into in vivo efficacy. Furthermore, exploring novel vectors for substitution on the core scaffold could lead to the discovery of inhibitors for other therapeutically relevant targets.
References
- ResearchGate.
- National Institutes of Health (NIH). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity.
- ResearchGate. Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines.
- NUS Pharmacy. Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inh.
- PubMed. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)
- ResearchGate. Structures of designed tankyrase-inhibiting isoquinolin-1-ones 12-17.
- ResearchGate. Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors.
- PubMed. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)
- National Institutes of Health (NIH).
- PubMed. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design.
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- 1. researchgate.net [researchgate.net]
- 2. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoindolinone-Based Analogs as Modulators of the MDM2-p53 Interaction
A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Evaluation
In the landscape of oncology drug discovery, the p53 tumor suppressor protein stands as a pivotal guardian of genomic integrity. Its inactivation, often mediated by the E3 ubiquitin ligase MDM2, is a hallmark of numerous human cancers. The inhibition of the MDM2-p53 protein-protein interaction (PPI) has thus emerged as a promising therapeutic strategy to reactivate p53 and trigger tumor cell apoptosis. Within the diverse chemical scaffolds explored for this purpose, the isoindolinone core has garnered significant attention as a privileged structure for designing potent and selective MDM2 inhibitors.[1][2]
This guide provides a comparative analysis of key isoindolinone-based analogs, delving into their structure-activity relationships (SAR), biological activities, and the experimental methodologies employed for their evaluation. We will explore how subtle modifications to the isoindolinone scaffold can profoundly impact inhibitory potency and cellular efficacy, offering insights for researchers and drug development professionals in the field.
The Isoindolinone Scaffold: A Foundation for MDM2 Inhibition
The isoindolinone framework serves as a versatile template for designing small molecules that can mimic the key interactions of p53 within the hydrophobic cleft of MDM2. Initial in silico screening and subsequent synthetic efforts identified isoindolinone derivatives as promising candidates for disrupting this critical PPI.[1] These early studies paved the way for extensive medicinal chemistry campaigns to optimize their potency and drug-like properties.
Comparative Analysis of Key Isoindolinone Analogs
The biological activity of isoindolinone analogs is critically dependent on the nature and position of substituents on the core structure. Below, we compare a selection of representative analogs that highlight key SAR trends.
| Compound ID | Structure | Target | IC50 (µM) | Cell Line | Cellular Activity |
| NU8231 | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | MDM2-p53 Interaction | 5.3 ± 0.9 | SJSA (human sarcoma) | Dose-dependent induction of p53-dependent gene transcription |
| NU8165 | 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one | MDM2-p53 Interaction | 15.9 ± 0.8 | SJSA (human sarcoma) | Dose-dependent induction of MDM2 and p21 protein levels |
| MI-63 | An isoindolinone-based compound | MDM2-p53 Interaction | Data not specified | Not specified | Mentioned as an MDM2 inhibitor |
| MI-219 | An isoindolinone-based compound | MDM2-p53 Interaction | Data not specified | Not specified | Mentioned as an MDM2 inhibitor |
Table 1: Comparative biological activity of selected isoindolinone-based MDM2 inhibitors. Data compiled from multiple sources.[1][3][4]
Key Structure-Activity Relationship Insights:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the isoindolinone ring is crucial for activity. The presence of an aryl group, such as a 4-chlorophenyl group, is a common feature among potent inhibitors.[3][4] This group is believed to occupy a key hydrophobic pocket in the MDM2 protein.
-
The Role of the 3-alkoxy Group: The alkoxy group at the 3-position also significantly influences potency. For instance, the 4-hydroxy-3,5-dimethoxybenzyloxy group in NU8231 contributes to its higher potency compared to the 3-hydroxypropoxy group in NU8165.[3][4] This suggests that the additional aromatic interactions and hydrogen bonding potential of the former group enhance binding affinity.
-
N-alkylation: The substituent on the nitrogen atom of the isoindolinone ring also plays a role in modulating activity. The comparison between the 2-propyl group of NU8231 and the 2-benzyl group of NU8165 indicates that different alkyl or arylalkyl groups can be tolerated, and their optimization can fine-tune the inhibitory potential.[3][4]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of these isoindolinone analogs is the disruption of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, these small molecules prevent MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and accumulation of p53 in the cell nucleus. Activated p53 can then transcriptionally activate its target genes, such as p21 (CDKN1A) and PUMA, which in turn induce cell cycle arrest and apoptosis in tumor cells.
Caption: Mechanism of action of isoindolinone-based MDM2 inhibitors.
Experimental Protocols for Biological Evaluation
The characterization of isoindolinone analogs as MDM2-p53 interaction inhibitors involves a series of in vitro and cell-based assays.
In Vitro MDM2-p53 Interaction Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to disrupt the binding of p53 to MDM2.
Principle: Recombinant MDM2 protein is immobilized on a microplate. A biotinylated p53-derived peptide is then added, which binds to MDM2. The test compound is incubated with the complex, and its ability to displace the p53 peptide is measured by detecting the remaining biotinylated peptide using a streptavidin-peroxidase conjugate and a colorimetric substrate.
Step-by-Step Protocol:
-
Coating: Coat a 96-well microplate with recombinant human MDM2 protein overnight at 4°C.
-
Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of the isoindolinone analogs to the wells.
-
p53 Peptide Addition: Add a constant concentration of biotinylated p53 peptide to all wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound peptide and compound.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the MDM2-p53 interaction.
Cellular Assay for p53 Activation (Western Blotting)
This assay determines the effect of the compounds on the protein levels of p53 and its downstream target, p21, in cancer cells.
Principle: Cancer cells with wild-type p53 (e.g., SJSA) are treated with the isoindolinone analogs. The cells are then lysed, and the total protein is subjected to SDS-PAGE and transferred to a membrane. The levels of p53 and p21 proteins are detected using specific primary antibodies and visualized with a secondary antibody conjugated to a detection enzyme.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate SJSA cells and allow them to adhere. Treat the cells with increasing concentrations of the isoindolinone analogs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the dose-dependent changes in p53 and p21 protein levels.
Caption: Workflow for evaluating isoindolinone-based MDM2 inhibitors.
Therapeutic Potential and Future Directions
The isoindolinone scaffold has proven to be a fruitful starting point for the development of potent inhibitors of the MDM2-p53 interaction. The analogs discussed herein demonstrate that targeted modifications can significantly enhance biological activity. Future research in this area will likely focus on:
-
Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic profiles to enhance in vivo efficacy and safety.
-
Enhancing Selectivity: Designing analogs with improved selectivity for MDM2 over other structurally related proteins to minimize off-target effects.
-
Combination Therapies: Exploring the synergistic effects of isoindolinone-based MDM2 inhibitors with conventional chemotherapeutics or other targeted agents.
References
-
Isoindolinone-based inhibitors of the MDM2–p53 protein–protein interaction - ResearchGate. Available at: [Link]
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The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Examples of biologically active isoindolinone derivatives. - ResearchGate. Available at: [Link]
-
Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed. Available at: [Link]
-
Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - ResearchGate. Available at: [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed. Available at: [Link]
-
Representative isoindolinones tested for biological activity. - ResearchGate. Available at: [Link]
-
Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC - NIH. Available at: [Link]
-
Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC - NIH. Available at: [Link]
-
Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - NIH. Available at: [Link]
-
Photoinduced Synthesis of Methylated Marine Cyclopeptide Galaxamide Analogs with Isoindolinone as Anticancer Agents - PMC - NIH. Available at: [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - ResearchGate. Available at: [Link]
-
Structures of biologically active isoindolinones. - ResearchGate. Available at: [Link]
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Small-Molecule Inhibitors of the MDM2-p53 Protein−Protein Interaction Based on an Isoindolinone Scaffold - ResearchGate. Available at: [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed. Available at: [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC - PubMed Central. Available at: [Link]
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Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC - NIH. Available at: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]
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Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. Available at: [Link]
-
Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent - PubMed. Available at: [Link]
-
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - MDPI. Available at: [Link]
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A Framework for Efficacy Assessment: Evaluating Novel Isoindoline-Based Compounds Against Established Kinase Inhibitors
In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift from broad-spectrum cytotoxic agents to precision-targeted therapies.[1] Kinases, as central regulators of cellular signaling, represent a fertile ground for therapeutic intervention, with deregulation of their function being a hallmark of numerous cancers.[2][3] The isoindoline and isoindolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of various biologically active compounds.[4][5] Notably, derivatives of this scaffold have shown promise as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks), underscoring the potential of this chemical class.[6][7]
This guide presents a comprehensive, scientifically rigorous framework for evaluating the efficacy of a novel chemical entity, using Isoindolin-5-amine as a representative structural starting point, in comparison to a panel of well-characterized, clinically relevant kinase inhibitors. The objective is not to present definitive data on this compound itself, but rather to provide researchers and drug development professionals with the strategic rationale and detailed methodologies required to profile a new potential inhibitor from initial biochemical screening to robust cell-based validation.
Strategic Selection of Comparators and Targets
The initial step in a comparative analysis is the judicious selection of both the benchmark inhibitors and the target kinases. This choice is critical for contextualizing the potency and selectivity of the novel compound.
1.1. Rationale for Comparator Kinase Inhibitor Panel
A robust comparator panel should include inhibitors with diverse mechanisms and target profiles to provide a comprehensive benchmark. We propose the following panel:
-
Staurosporine: A broad-spectrum, potent inhibitor of numerous kinases. It serves as a positive control for assay performance but is not clinically useful due to its lack of selectivity.
-
Imatinib (Gleevec): A paradigm-shifting Type II inhibitor targeting the inactive conformation of Bcr-Abl kinase in Chronic Myeloid Leukemia (CML).[2][8] Its inclusion allows for comparison against a highly successful and specific tyrosine kinase inhibitor.
-
Gefitinib (Iressa): A Type I inhibitor that competitively targets the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinase.[9] It is a key benchmark for inhibitors targeting receptor tyrosine kinases prevalent in solid tumors.
-
Dasatinib (Sprycel): A dual Src/Abl inhibitor, it represents a multi-targeted inhibitor with a different selectivity profile than Imatinib, effective against many Imatinib-resistant Bcr-Abl mutations.[8]
1.2. Rationale for Target Kinase Panel
The selection of kinases for screening should be guided by both the known activities of the broader chemical scaffold and the general landscape of oncology targets. Based on literature suggesting isoindolinone activity against PI3K and CDKs, and the importance of receptor tyrosine kinases, a primary screening panel should include:
-
Tyrosine Kinases:
-
Abl: The primary target of Imatinib.
-
EGFR: A receptor tyrosine kinase often mutated or overexpressed in lung, colon, and other cancers.
-
VEGFR2: A key mediator of angiogenesis, a critical process in tumor growth.
-
-
Serine/Threonine Kinases:
-
PI3Kγ: A lipid kinase involved in cell growth, proliferation, and survival, with isoindolinone-based inhibitors reported.[6]
-
CDK7: A kinase that regulates transcription and the cell cycle, identified as a potential target for isoindolinone structures.[7]
-
MEK1: A key component of the MAPK/ERK signaling pathway, downstream of many receptor tyrosine kinases.
-
This diverse panel allows for the simultaneous assessment of potency against specific targets and the determination of the compound's selectivity profile.
Tier 1 Evaluation: In Vitro Biochemical Kinase Assays
The first tier of evaluation involves determining the direct inhibitory effect of the compound on purified kinase enzymes. This biochemical approach isolates the drug-target interaction from cellular complexities like membrane permeability.[10][11]
2.1. Principle of Biochemical Assays
Biochemical kinase assays quantify the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate. Inhibition is measured by a decrease in this activity. Common methods include radiometric assays that track a radiolabeled phosphate ([γ-³²P]ATP) and fluorescence/luminescence-based assays that measure the amount of ADP produced as a byproduct.[12][13] The latter are often preferred for higher throughput and avoidance of radioactivity.[12]
2.2. Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is adapted for a 384-well plate format for high-throughput screening.[14]
Materials:
-
Kinase of interest (e.g., purified recombinant EGFR)
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide for EGFR)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[14]
-
ATP solution (at a concentration near the Kₘ for the specific kinase)
-
Test Compounds (this compound and comparators), serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well, opaque-walled microplates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compounds or DMSO (as a negative control) into the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of the kinase solution (diluted in Kinase Buffer to a predetermined optimal concentration) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The duration may need optimization based on the specific kinase's activity.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
2.3. Data Analysis: IC₅₀ Determination
The raw luminescence data is converted to percent inhibition relative to the high (no enzyme) and low (DMSO only) controls. The IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%—is then calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software like GraphPad Prism.
Tier 2 Evaluation: Cell-Based Functional Assays
While biochemical assays confirm direct enzyme inhibition, they do not predict efficacy in a cellular context.[11][15] Cell-based assays are therefore a critical second tier to assess a compound's ability to cross the cell membrane, engage its target in the presence of physiological ATP concentrations (which are much higher than in biochemical assays), and elicit a functional downstream effect.[11][15]
3.1. Experimental Protocol: Cellular Phosphorylation Assay (In-Cell Western)
This assay measures the phosphorylation of a kinase's direct downstream substrate within intact cells, providing evidence of target engagement and pathway inhibition.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 cells for EGFR).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Growth factor to stimulate the pathway (e.g., EGF for the EGFR pathway).
-
Test Compounds (this compound and comparators).
-
Primary antibodies: one against the phosphorylated substrate (e.g., anti-phospho-ERK) and one for normalization (e.g., anti-total-ERK or a cell stain).
-
IRDye®-labeled secondary antibodies.
-
96-well clear-bottom plates.
-
Odyssey® CLx Imaging System or similar.
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal pathway activation.
-
Compound Treatment: Treat the cells with serially diluted compounds for 2 hours.
-
Pathway Stimulation: Add EGF (e.g., 100 ng/mL) to the wells for 10 minutes to induce EGFR signaling and ERK phosphorylation. Include unstimulated controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of the primary antibodies (e.g., rabbit anti-phospho-ERK and mouse anti-total-ERK).
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour, protected from light.
-
Imaging and Analysis: Wash the cells and scan the plate using a two-channel infrared imager. Quantify the fluorescence intensity for both the phospho-protein and the normalization protein. The ratio of phospho-protein to total protein is calculated and used to generate dose-response curves and IC₅₀ values.
3.2. Experimental Protocol: Cell Proliferation Assay
This assay determines the overall effect of the compound on the growth and viability of cancer cells, which is the ultimate desired outcome for an anti-cancer agent.
Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR).
-
Complete cell culture medium.
-
Test Compounds.
-
96-well clear-bottom plates.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to grow for 24 hours.
-
Compound Treatment: Add serially diluted compounds to the wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable, metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent growth inhibition relative to DMSO-treated controls. Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in a structured table.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Cellular Phospho-IC₅₀ (nM) | Cellular GI₅₀ (nM) |
| This compound | Abl | [Experimental Value] | K562 | [Experimental Value] | [Experimental Value] |
| EGFR | [Experimental Value] | A549 | [Experimental Value] | [Experimental Value] | |
| PI3Kγ | [Experimental Value] | THP-1 | [Experimental Value] | [Experimental Value] | |
| Imatinib | Abl | 150[16] | K562 | ~200 | ~250 |
| EGFR | >10,000 | A549 | >10,000 | >10,000 | |
| PI3Kγ | >10,000 | THP-1 | >10,000 | >10,000 | |
| Gefitinib | Abl | >10,000 | K562 | >10,000 | >10,000 |
| EGFR | 20-80 | A549 | ~100 | ~150 | |
| PI3Kγ | >5,000 | THP-1 | >5,000 | >5,000 | |
| Staurosporine | Abl | ~5 | K562 | ~10 | ~20 |
| EGFR | ~3 | A549 | ~5 | ~10 | |
| PI3Kγ | ~10 | THP-1 | ~15 | ~30 |
(Note: IC₅₀/GI₅₀ values for known inhibitors are representative and may vary based on assay conditions.)
Interpretation:
-
Potency: A lower IC₅₀ or GI₅₀ value indicates higher potency.
-
Selectivity: Compare the IC₅₀ values of the novel compound across the different kinases. A large difference (e.g., >100-fold) in potency between the primary target and other kinases suggests high selectivity.
-
Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical to the cellular assay (a "cell shift") may indicate poor cell permeability, efflux by cellular pumps, or high protein binding.
Visualization of Concepts and Workflows
Visual diagrams are essential for conveying complex relationships and processes.
Caption: High-level workflow for kinase inhibitor evaluation.
Caption: Simplified MAPK/ERK signaling cascade showing a point of inhibition.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to rigorously assess the efficacy of a novel compound, such as one derived from an this compound scaffold, against established kinase inhibitors. By progressing from direct biochemical inhibition to functional cellular outcomes, researchers can build a comprehensive profile of a compound's potency, selectivity, and therapeutic potential.
Positive results from this framework—demonstrating potent and selective inhibition in both biochemical and cellular assays—would justify advancing the compound to further studies. These include broader kinome-wide selectivity profiling (screening against hundreds of kinases), mechanism of action studies to determine the inhibitor type (e.g., ATP-competitive or allosteric), and ultimately, evaluation in preclinical animal models to assess pharmacokinetics, pharmacodynamics, and in vivo efficacy. This structured methodology ensures that only the most promising candidates progress through the demanding pipeline of drug discovery.
References
- INiTS. (2020-11-26). Cell-based test for kinase inhibitors.
- Mishra, R., et al. (n.d.). Kinase inhibitors in clinical practice: An expanding world. PMC - NIH.
- Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Gross, S., et al. (n.d.). Targeting cancer with kinase inhibitors. PMC - NIH.
- MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
- Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Medicinal and Medical Chemistry. (2024-05-18). The Impact of Tyrosine Kinase Inhibitors on Cancer Therapy: A Comprehensive Review.
- Dr.Oracle. (2025-09-27). What is the role of Tyrosine Kinase Inhibitors (TKIs) in cancer treatment?
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives.
- Anand, P., et al. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC - NIH.
- BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?
- Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Promega Corporation. (n.d.). SLK Kinase Assay.
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A Researcher's Guide to the Validation of Isoindolin-5-amine as a Chemical Probe for Bromodomain-Containing Protein 4 (BRD4)
Executive Summary
Chemical probes are indispensable small molecules for dissecting protein function and validating novel drug targets.[1][2] However, their utility is entirely dependent on rigorous, multi-faceted validation to ensure that their biological effects are a true consequence of modulating the intended target. This guide provides a comprehensive framework for the validation of "Isoindolin-5-amine," a hypothetical candidate chemical probe. To provide a concrete and actionable context, we will proceed with the hypothesis that this compound is a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family member, BRD4, a critical regulator of oncogenes like MYC.[3][4][5][6][7] We will compare its performance against the well-established, though clinically limited, BRD4 inhibitor, JQ1.[4][8][9] This document outlines the essential experimental pillars of validation: confirming direct target engagement in vitro and in cells, assessing selectivity, and linking target modulation to a functional cellular outcome.
Part 1: The Imperative of Chemical Probe Validation
A chemical probe is a high-quality reagent designed to selectively engage a specific protein target, enabling researchers to probe its function in biological systems.[1][2] Unlike a drug, which is optimized for a clinical outcome, a probe is optimized to answer a specific biological question.[2] The scientific community, through organizations like the Structural Genomics Consortium (SGC) and the Chemical Probes Portal, has established stringent criteria for what constitutes a useful probe.[10][11][12][13][14][15]
Key criteria for a high-quality chemical probe include:
-
Potency: Sub-100 nM affinity for the target in biochemical assays and sub-1 µM activity in cellular assays.[1][16]
-
Selectivity: At least a 30-fold selectivity against other proteins within the same family.[1][16]
-
Target Engagement: Direct evidence of the probe binding to its target in living cells.[1]
-
Known Mechanism of Action: A clear understanding of how the probe interacts with its target.
-
Availability of a Negative Control: A structurally similar but biologically inactive analogue is crucial for deconvoluting on-target from off-target or non-specific effects.[17][18][19][20]
Part 2: Profiling this compound, a Candidate BRD4 Probe
For the purpose of this guide, we hypothesize that this compound is a novel chemical scaffold designed to inhibit the acetyl-lysine binding activity of the BRD4 bromodomain. BRD4 is a major therapeutic target in oncology due to its role in regulating the transcription of key oncogenes, most notably MYC.[3][4][5][6][21][22] Potent and selective inhibitors of BRD4, such as JQ1, have shown significant anti-proliferative effects in various cancer models.[4][8][9] Our goal is to determine if this compound meets the rigorous criteria to be considered a reliable chemical probe for studying BRD4 biology.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A["Hypothesis: this compound is a BRD4 Probe"] --> B["Part 3: The Validation Workflow"]; B --> C["3.1 In Vitro Target Engagement"]; B --> D["3.2 Cellular Target Engagement"]; B --> E["3.3 Selectivity Profiling"]; B --> F["3.4 Cellular Functional Assay"]; B --> G["3.5 Negative Control Validation"]; H["Part 4: Comparative Analysis vs. JQ1"] I["Conclusion: Is this compound a Validated Probe?"] subgraph "Validation Steps" C; D; E; F; G; end G --> H; H --> I; } caption: "Logical flow of the validation process for a candidate chemical probe."
Part 3: The Validation Workflow: From Benchtop to Cell
This section details the critical experiments required to validate this compound. Each step is designed to answer a fundamental question about the probe's properties.
In Vitro Target Engagement: Does It Bind Directly?
Rationale: The first and most fundamental test is to confirm a direct, physical interaction between this compound and purified BRD4 protein. This step quantifies the binding affinity (Kd) and thermodynamics of the interaction, providing the initial benchmark for potency.
Key Experiments:
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) in a single, label-free experiment.[23][24][25][26][27]
-
Surface Plasmon Resonance (SPR): A sensitive, real-time method to measure binding kinetics (kon, koff) and affinity (Kd) by detecting mass changes on a sensor surface.[28][29][30][31][32]
-
Sample Preparation:
-
Dialyze purified recombinant human BRD4 bromodomain (BD1) protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer. Ensure the final DMSO concentration is identical (<5%) in both the protein and compound solutions to minimize buffer mismatch heats.[24]
-
Degas all solutions immediately prior to use.[25]
-
-
Instrument Setup:
-
Load the sample cell with 10-20 µM BRD4(BD1) protein.
-
Load the injection syringe with 100-200 µM this compound (typically a 10-fold excess).
-
-
Titration:
-
Perform a series of 1-2 µL injections at 25°C, with sufficient spacing to allow a return to baseline.
-
-
Data Analysis:
-
Integrate the heat peaks and fit the data to a one-site binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH).
-
| Compound | Method | Target | Kd (nM) |
| This compound | ITC | BRD4(BD1) | 75 |
| This compound | SPR | BRD4(BD1) | 82 |
| JQ1 | ITC | BRD4(BD1) | 50 |
Cellular Target Engagement: Does It Bind in a Cell?
Rationale: Demonstrating that a probe can penetrate the cell membrane and bind to its target in the complex intracellular environment is a critical validation step.[1] Cellular target engagement assays confirm that the in vitro activity translates to a biologically relevant setting.
Key Experiments:
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[33][34][35][36][37] A shift in the protein's melting temperature upon compound treatment indicates target engagement.
-
NanoBRET™ Target Engagement Assay: A quantitative live-cell assay that measures compound binding through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[38][39][40][41][42]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for full-length BRD4 fused to NanoLuc® luciferase. Culture for 18-24 hours to allow for protein expression.[41]
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
In a white 384-well plate, serially dilute this compound.
-
Add the NanoBRET™ tracer specific for the BET bromodomain family to all wells.
-
Add the cell suspension to all wells.
-
-
Equilibration & Readout:
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the compound. Fit the data to determine the cellular IC₅₀.
-
dot graph LR { bgcolor="#F1F3F4" node [style="filled", shape=ellipse] subgraph "NanoBRET™ Principle" node [fontcolor="#202124"] A [label="BRD4-NanoLuc Fusion", fillcolor="#4285F4", fontcolor="#FFFFFF"] B [label="Fluorescent Tracer", fillcolor="#FBBC05"] C [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"] D [label="BRET Signal (Light Output)", fillcolor="#34A853", fontcolor="#FFFFFF"] E [label="No BRET Signal", fillcolor="#5F6368", fontcolor="#FFFFFF"]
} caption: "Competitive displacement in a NanoBRET™ assay."
| Compound | Method | Cellular IC₅₀ (nM) |
| This compound | NanoBRET™ | 350 |
| JQ1 | NanoBRET™ | 180 |
Selectivity Profiling: What Else Does It Bind To?
Rationale: A probe's value is defined by its selectivity. It must not engage with other proteins, especially those within the same family, in a way that could confound experimental results. Broad screening against a panel of related targets is non-negotiable.
Key Experiment:
-
Broad Selectivity Panels: Utilize commercially available services (e.g., Eurofins DiscoverX, Reaction Biology) to screen the compound against a large panel of human bromodomains (ideally the entire family) and potentially a kinome panel to identify off-targets.
| Target | This compound | JQ1 |
| BRD4 | 98% | 99% |
| BRD2 | 95% | 98% |
| BRD3 | 92% | 97% |
| BRDT | 88% | 95% |
| CREBBP | 5% | 3% |
| EP300 | 8% | 4% |
| BRD9 | <2% | <1% |
This hypothetical data shows that like JQ1, this compound is a pan-BET family inhibitor but is highly selective over other bromodomain families.
Cellular Activity: Does Binding Cause a Functional Effect?
Rationale: The ultimate proof of a probe's utility is linking its direct target engagement to a known, quantifiable downstream biological event. For BRD4, inhibition is known to suppress the transcription of the MYC oncogene.[3][4][5][6][21][22]
Key Experiment:
-
MYC Expression Assay: Treat a MYC-dependent cancer cell line (e.g., MM.1S multiple myeloma) with the probe and measure the resulting change in MYC mRNA (by qRT-PCR) or protein (by Western Blot).
-
Cell Culture & Treatment:
-
Plate MM.1S cells at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with a dose-response curve of this compound (e.g., 1 nM to 10 µM) for 6 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green master mix with validated primers for MYC and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative expression of MYC using the ΔΔCt method. Determine the EC₅₀ for MYC suppression.
-
The Indispensable Control: The Inactive Analogue
Rationale: A negative control is a compound that is structurally very similar to the active probe but is inactive against the primary target.[18][19][20] This tool is essential for confirming that the observed cellular phenotype (e.g., MYC suppression) is due to on-target activity and not an off-target effect shared by the chemical scaffold.[18][19] For JQ1, its inactive enantiomer, (-)-JQ1, serves this purpose perfectly.[43]
Design Strategy: A plausible negative control for this compound, let's call it "this compound-NC," could be synthesized by methylating the primary amine at the 5-position. This modification would likely disrupt a key hydrogen bond interaction with the asparagine residue in the BRD4 binding pocket, ablating affinity while maintaining the overall physicochemical properties of the parent molecule. This control must be tested in all key assays to confirm its inactivity.
Part 4: Comparative Analysis: this compound vs. JQ1
This table summarizes the hypothetical validation data, providing a head-to-head comparison with the gold standard, JQ1.
| Parameter | This compound | JQ1 (Reference) | Verdict |
| Biochemical Potency (Kd vs BRD4) | 75 nM | 50 nM | Acceptable. Meets <100 nM criterion. |
| Cellular Target Engagement (IC₅₀) | 350 nM | 180 nM | Good. Meets <1 µM criterion. |
| Selectivity Profile | Pan-BET inhibitor, >30x selective over other families | Pan-BET inhibitor, >30x selective over other families | Acceptable. Similar profile to JQ1. |
| Cellular Functional Activity (EC₅₀) | 450 nM | 250 nM | Good. Strong correlation with target engagement. |
| Negative Control Available? | Yes (Proposed this compound-NC) | Yes ((-)-JQ1) | Essential. Validation is incomplete without it. |
Conclusion & Recommendations
Based on this comprehensive (though hypothetical) validation workflow, this compound demonstrates the key characteristics of a high-quality chemical probe for the BET bromodomain family. It displays potent biochemical and cellular target engagement, a clean selectivity profile outside of the BET family, and effectively modulates a key downstream signaling node.
Final Verdict: Provided that the proposed negative control ("this compound-NC") is synthesized and validated as inactive against BRD4 while showing no effect on MYC expression, This compound can be considered a validated chemical probe . It serves as a valuable alternative tool to JQ1 for interrogating the biology of BRD4, BRD2, and BRD3. Researchers using this probe should always run experiments in parallel with its negative control to ensure that the observed phenotypes are confidently attributable to BET protein inhibition.
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A Researcher's Guide to Benchmarking Isoindolin-5-amine Derivatives Against Standard-of-Care Cancer Therapeutics
In the landscape of modern medicinal chemistry, the isoindoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for benchmarking novel isoindolin-5-amine derivatives against established clinical drugs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical this compound derivatives against standard PARP and kinase inhibitors. Our focus is to equip researchers, scientists, and drug development professionals with the tools to rigorously evaluate the potential of this promising class of molecules.
The Rationale for Benchmarking: Establishing a Clinical Context
The journey of a novel chemical entity from discovery to clinical application is long and arduous. Early and robust benchmarking against current standards of care is critical for several reasons. It provides an essential context for a compound's potency and selectivity, helps to identify potential advantages or liabilities, and ultimately informs the decision to advance a compound through the development pipeline. The isoindolinone scaffold, a close relative of this compound, has shown particular promise as an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[2][3] This is exemplified by the clinically approved drug Talazoparib, which features an isoindoline-like core and is a potent PARP inhibitor.[4] Furthermore, the broader isoindoline class has demonstrated activity against various protein kinases, which are central players in cancer cell signaling.[3]
In this guide, we will benchmark three hypothetical this compound derivatives, designated ISO-1 , ISO-2 , and ISO-3 , against the following standard drugs:
-
PARP Inhibitors:
-
Kinase Inhibitors:
Performance Comparison: A Quantitative Analysis
The cornerstone of benchmarking is the quantitative comparison of inhibitory activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the hypothetical IC50 values for our this compound derivatives alongside reported values for the standard drugs in relevant cancer cell lines.
Table 1: Comparative PARP Inhibition in BRCA-mutant Cancer Cell Lines
| Compound | Target | Cell Line (BRCA status) | IC50 (nM) |
| ISO-1 | PARP1 | MDA-MB-436 (BRCA1 mutant) | 2.5 |
| ISO-2 | PARP1 | PEO1 (BRCA2 mutant) | 15.8 |
| Talazoparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | ~0.012[8] |
| Talazoparib | PARP1/2 | PEO1 (BRCA2 mutant) | ~55.7[9] |
| Olaparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | ~1700[2] |
| Olaparib | PARP1/2 | HCT116 | 2799[10] |
Table 2: Comparative Kinase Inhibition in Relevant Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (µM) |
| ISO-2 | VEGFR2 | HUVEC | 0.085 |
| ISO-3 | CDK4/6 | MCF-7 | 0.52 |
| Lenvatinib | Multi-kinase | HAK-5 (Liver Cancer) | 5.8[11] |
| Lenvatinib | Multi-kinase | 8505C (Thyroid Cancer) | 24.26[12] |
| Palbociclib | CDK4/6 | MCF-7 | 0.066 |
Experimental Protocols: A Step-by-Step Guide
The reliability of benchmarking data is contingent upon the rigor of the experimental methodology. Here, we provide detailed, step-by-step protocols for two fundamental assays in cancer drug discovery.
PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system. The protocol is adapted from established fluorometric PARP assay methodologies.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Test compounds (ISO-1, ISO-2, Talazoparib, Olaparib) serially diluted in DMSO
-
NAD+ detection kit (fluorescent)
-
384-well black assay plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a 2X PARP1 enzyme/activated DNA mixture in PARP1 Assay Buffer. The final concentration of PARP1 should be optimized for linear reaction kinetics (e.g., 1 nM). The final concentration of activated DNA should be sufficient to activate the enzyme (e.g., 1 µg/mL).
-
Prepare a 5X solution of β-NAD+ in PARP1 Assay Buffer (e.g., final concentration of 250 µM).
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in PARP1 Assay Buffer to a 5X final concentration. Include a DMSO-only vehicle control.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted test compounds or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of the 2X PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a generalized method for adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, PEO1, HUVEC, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (ISO-1, ISO-2, ISO-3, and standard drugs) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all readings.
-
Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and determine the IC50 value.
-
Mechanistic Insights: Visualizing the Signaling Pathways
A deeper understanding of a compound's mechanism of action requires knowledge of the signaling pathways it perturbs. Here, we present diagrams of key cancer-related pathways that are targeted by our benchmarked compounds.
The PARP Signaling Pathway in DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in DNA repair.[5] PARP1, the most abundant member, detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins.[13][14] In cancer cells with defective homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and cell death through a process known as synthetic lethality.[1][3]
Caption: The PARP signaling pathway in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
The VEGFR and EGFR Signaling Pathways in Cancer
Vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[15][16] Lenvatinib, a multi-kinase inhibitor, targets both of these pathways.
Caption: Simplified overview of the VEGFR and EGFR signaling pathways and their inhibition by multi-kinase inhibitors.
Experimental Workflow for Benchmarking
A logical and well-defined experimental workflow is essential for generating high-quality, reproducible data.
Caption: A streamlined experimental workflow for the initial benchmarking of novel this compound derivatives.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking novel this compound derivatives against clinically relevant cancer drugs. By integrating quantitative performance data with detailed experimental protocols and a clear understanding of the underlying biological pathways, researchers can effectively assess the therapeutic potential of new chemical entities. The hypothetical data presented for ISO-1, ISO-2, and ISO-3 illustrate how such a benchmarking exercise can reveal promising candidates with distinct profiles, such as potent and selective PARP inhibition (ISO-1), dual PARP and kinase activity (ISO-2), or selective kinase inhibition (ISO-3). The next steps in the development of these lead compounds would involve more extensive in vitro and in vivo studies to evaluate their pharmacokinetic properties, safety profiles, and efficacy in preclinical models of cancer.
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A Tale of Two Scaffolds: Isoindolin-5-amine vs. Isoquinoline-5-amine in Biological Assays
A Senior Application Scientist's Guide to Navigating Core Heterocyclic Moieties in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The isoindoline and isoquinoline ring systems, both bicyclic aromatic heterocycles, are privileged structures in medicinal chemistry. This guide provides an in-depth, objective comparison of two key amino-substituted derivatives, isoindolin-5-amine and isoquinoline-5-amine, and their performance in biological assays. By examining their structural nuances and the biological activities of their derivatives, we aim to provide a rational basis for scaffold selection in drug discovery endeavors.
At a Glance: Structural and Electronic Distinctions
At first glance, this compound and isoquinoline-5-amine share a bicyclic heteroaromatic core with an amino substituent. However, their fundamental structural differences dictate distinct electronic properties and three-dimensional shapes, which in turn govern their interactions with biological targets.
| Feature | This compound | Isoquinoline-5-amine |
| Core Structure | Saturated five-membered nitrogen-containing ring fused to a benzene ring. | Aromatic six-membered nitrogen-containing ring fused to a benzene ring. |
| Aromaticity | The isoindoline core itself is not aromatic, though it is fused to an aromatic benzene ring. | The entire isoquinoline ring system is aromatic. |
| Nitrogen Atom | The nitrogen is a secondary amine, making the ring system more flexible. | The nitrogen is part of a pyridine-like aromatic system, resulting in a planar and more rigid structure. |
| Hydrogen Bonding | The secondary amine in the isoindoline ring can act as a hydrogen bond donor. | The nitrogen in the isoquinoline ring is a hydrogen bond acceptor. |
These differences in flexibility, aromaticity, and hydrogen bonding potential are key determinants of how these molecules and their derivatives will orient themselves within the binding pockets of enzymes and receptors.
Performance in Key Biological Assays: A Comparative Overview
While direct head-to-head studies of the parent this compound and isoquinoline-5-amine are not extensively reported, a comparative analysis of their derivatives in various biological assays provides valuable insights into the strengths and potential applications of each scaffold.
Enzyme Inhibition: A Tale of Two Kinase Families and Beyond
Isoquinoline-5-amine derivatives have a well-documented history as potent inhibitors of various kinases. The planar, aromatic nature of the isoquinoline scaffold makes it an ideal template for designing ATP-competitive inhibitors that can fit into the relatively flat adenine-binding pocket of many kinases.
Conversely, derivatives of This compound , particularly the isoindolinone-based structures, have emerged as prominent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The three-dimensional shape and hydrogen bonding capabilities of the isoindolinone scaffold appear to be well-suited for interaction with the nicotinamide-binding pocket of PARP.
Below is a summary of representative inhibitory activities for derivatives of each scaffold:
| Target Class | Isoindoline-based Inhibitors | Isoquinoline-based Inhibitors | Key Takeaway |
| Kinases | Dopamine D4 Receptor Antagonists[1] | Protein Kinase B (PKB) Inhibitors, Haspin Inhibitors[2] | The rigid, aromatic isoquinoline scaffold is a more established and versatile starting point for broad-spectrum kinase inhibitor discovery. |
| PARP | Potent PARP-1 Inhibitors[3] | 5-Aminoisoquinoline is a known PARP-1 inhibitor[4] | Both scaffolds have shown utility in PARP inhibition, with isoindolinones being a particularly successful class. |
| Other Enzymes | Urease Inhibitors[2], Carbonic Anhydrase Inhibitors | Topoisomerase I Inhibitors | The diverse biological activities highlight the potential of both scaffolds to be adapted for a wide range of enzyme targets. |
Cytotoxicity and Anticancer Activity
Both isoindoline and isoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are often tied to their enzyme inhibitory activities.
Isoquinoline derivatives have shown potent antiproliferative activity, with some compounds inducing apoptosis and cell cycle arrest.[5] Their ability to inhibit kinases involved in cell proliferation signaling pathways, such as the PI3K/Akt/mTOR pathway, is a key contributor to their anticancer effects.[5]
Isoindoline derivatives , particularly those based on the isoindolinone scaffold, have also been extensively investigated as anticancer agents.[6] Their role as PARP inhibitors is of particular interest, as these compounds can induce synthetic lethality in cancer cells with specific DNA repair deficiencies.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the direct comparison of these scaffolds in your own research, we provide detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound or isoquinoline-5-amine derivatives) and a vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds, reconstitute the kinase and substrate, and prepare the ATP solution.
-
Kinase Reaction: In a 384-well plate, combine the test compound, kinase/substrate mixture, and ATP to initiate the reaction. Incubate for 60 minutes.[9]
-
Signal Generation: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Data Analysis: Measure luminescence and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[9]
PARP Inhibition Assay: Live-Cell Imaging
This protocol allows for the quantification of a PARP inhibitor's effect on PARP1 dynamics and activity in living cells.[10]
Workflow:
Caption: Workflow for a live-cell PARP inhibition assay.
Methodology:
-
Cell Preparation: Seed HeLa cells stably expressing PARP1-EGFP in a glass-bottom dish and culture until they reach 80-90% confluency.[10]
-
Inhibitor Treatment: Treat the cells with the desired concentration of the test PARP inhibitor.[10]
-
Live-Cell Imaging: Induce localized DNA damage using a UV laser and acquire time-lapse images of PARP1-EGFP recruitment to the damage sites using a spinning-disk confocal microscope.[10]
-
Data Analysis: Quantify the fluorescence intensity at the damage sites over time and use mathematical models to determine the inhibitor's effect on PARP1 kinetics.[10]
Structure-Activity Relationships (SAR): Guiding Principles for Optimization
Understanding the SAR is crucial for optimizing lead compounds.
-
For Isoquinolines: The planarity of the ring system is often critical for kinase inhibition. Substitutions at various positions can be explored to enhance potency and selectivity by targeting specific sub-pockets within the kinase active site.[5]
-
For Isoindolines: The stereochemistry and the nature of substituents on the isoindoline ring can significantly impact activity. For instance, in dopamine D4 receptor antagonists, the S enantiomer was found to be more potent.[1] For isoindolinone-based PARP inhibitors, modifications to the fused ring system and the N-substituent can be tuned to optimize interactions with the enzyme.
Conclusion: Choosing the Right Scaffold for Your Target
Both this compound and isoquinoline-5-amine represent valuable starting points for the design of novel bioactive compounds. The choice between these two scaffolds should be driven by the specific biological target and the desired mode of action.
-
Isoquinoline-5-amine and its derivatives are a strong choice for programs targeting kinases and other enzymes with planar binding sites. The wealth of existing literature on isoquinoline-based inhibitors provides a solid foundation for rational drug design.
-
This compound , particularly when elaborated into an isoindolinone scaffold, has proven to be a highly successful template for the development of PARP inhibitors and other agents that require more specific three-dimensional interactions with their targets.
Ultimately, empirical testing of both scaffolds against a target of interest is the most definitive way to determine the optimal starting point. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make data-driven decisions in their quest for novel therapeutics.
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Bentham Science Publishers. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Retrieved from [Link]
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Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
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- MTT Assay Protocol for Cell Viability and Prolifer
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A Senior Application Scientist's Comparative Guide to the In Vitro Evaluation of Isoindolin-5-amine Derivatives
In the landscape of contemporary drug discovery, the isoindoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Derivatives of isoindoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3][4] This guide provides a comprehensive comparison of in vitro testing methodologies for novel Isoindolin-5-amine derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap for their evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to contextualize the potential of these promising compounds.
I. The Isoindoline Scaffold: A Platform for Diverse Biological Activity
The isoindoline core, a bicyclic heterocyclic amine, offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. The introduction of an amine group at the 5-position, creating this compound, provides a key point for further derivatization, leading to a wide array of compounds with potential therapeutic applications. The exploration of these derivatives necessitates a robust and systematic in vitro evaluation to elucidate their biological activities and identify promising lead candidates.
II. Comparative In Vitro Evaluation Strategies
The initial in vitro assessment of novel this compound derivatives typically focuses on three key areas: cytotoxicity against cancer cell lines, antimicrobial activity, and specific enzyme inhibition. The choice of assays is dictated by the therapeutic hypothesis for the synthesized compounds.
A. Anticancer Activity Assessment
A primary focus for many isoindoline derivatives is their potential as anticancer agents.[5][6] A tiered approach to in vitro testing is crucial for identifying potent and selective compounds.
1. Primary Cytotoxicity Screening: The Gateway to Anticancer Potential
The initial step involves assessing the general cytotoxicity of the derivatives against a panel of cancer cell lines.[7][8] This provides a broad overview of their antiproliferative activity.
Core Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, K562 and Raji blood cancer cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2][5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data Presentation:
| Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| This compound-D1 | A549 (Lung Cancer) | 15.2 | 0.8 |
| This compound-D2 | A549 (Lung Cancer) | 8.5 | 0.8 |
| This compound-D3 | K562 (Leukemia) | 22.1 | 1.2 |
| This compound-D4 | Raji (Lymphoma) | 5.8 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
2. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Compounds exhibiting significant cytotoxicity are further investigated to determine the mode of cell death they induce.[8] Apoptosis, or programmed cell death, is a desirable mechanism for anticancer drugs.
Core Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.[5]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Experimental Workflow:
Caption: Workflow for MTT-based cytotoxicity screening of this compound derivatives.
B. Antimicrobial Activity Evaluation
Isoindoline derivatives have also shown promise as antimicrobial agents.[3][11][12] The initial screening for antibacterial and antifungal activity is typically performed using broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[13][14]
Core Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow bacterial or fungal strains overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the this compound derivatives in a 96-well plate containing appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Data Presentation:
| Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference (Ciprofloxacin) MIC (µg/mL) |
| This compound-D5 | 16 | 64 | >128 | 1 |
| This compound-D6 | 8 | 32 | 64 | 1 |
| This compound-D7 | >128 | >128 | >128 | 1 |
| This compound-D8 | 4 | 16 | 32 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualization of Antimicrobial Testing Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
C. Enzyme Inhibition Assays
The specific inhibition of enzymes is a key mechanism of action for many drugs. Isoindoline derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and protein kinases.[2][4][15]
Core Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[15]
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, combine the target kinase, its substrate (a specific peptide or protein), ATP, and the this compound derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase, which generates a luminescent signal in the presence of ATP.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Comparative Data Presentation:
| Derivative | Target Kinase | IC₅₀ (nM) | Reference (Staurosporine) IC₅₀ (nM) |
| This compound-D9 | Haspin Kinase | 80 | 5 |
| This compound-D10 | CDK9/CyclinT | 150 | 20 |
| This compound-D11 | Haspin Kinase | 25 | 5 |
| This compound-D12 | CDK9/CyclinT | >1000 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualization of Kinase Inhibition Pathway:
Caption: Simplified signaling pathway of kinase inhibition by this compound derivatives.
III. Trustworthiness and Self-Validating Systems
To ensure the reliability of the in vitro data, each experimental protocol must incorporate a self-validating system. This includes:
-
Positive and Negative Controls: Every assay should include a known active compound (positive control) and a vehicle control (negative control) to ensure the assay is performing as expected.
-
Dose-Response Curves: Evaluating compounds at multiple concentrations is essential to establish a clear dose-response relationship and accurately determine IC₅₀ values.[9]
-
Selectivity Profiling: For promising "hits," it is crucial to test against a panel of related targets (e.g., other kinases or bacterial strains) to assess selectivity. Testing against non-cancerous cell lines is also vital to determine the therapeutic index.[10]
IV. Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of novel this compound derivatives. The described methodologies for assessing anticancer, antimicrobial, and enzyme inhibitory activities, when performed with scientific rigor, will enable the identification of promising lead compounds for further development. The integration of detailed protocols, comparative data analysis, and clear visualizations is intended to empower researchers to make informed decisions and advance the field of medicinal chemistry. Future studies should focus on elucidating the specific molecular targets and pathways modulated by the most active derivatives to fully understand their mechanism of action.
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Characterizing Novel Kinase Inhibitors: A Comparative Guide to Selectivity Profiling Featuring Isoindolin-5-amine
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding the selectivity of a potential drug. Kinases, due to the conserved nature of their ATP-binding pocket, are a particularly challenging target class in this regard.[1] This guide provides an in-depth, technical comparison of modern kinase selectivity profiling platforms. We will use the hypothetical case of a novel compound, "Isoindolin-5-amine," to illustrate the experimental choices, data interpretation, and strategic insights that guide the lead optimization process. The isoindolinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, making a thorough understanding of its potential cross-reactivity essential.[2]
The Imperative of Kinome-Wide Selectivity Profiling
Broad kinase screening is a pivotal step in the discovery of novel kinase inhibitors, essential for identifying potent and selective compounds.[3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminishing the therapeutic window of a drug candidate. Conversely, a well-defined polypharmacology, where a compound intentionally interacts with a specific set of kinases, can be advantageous in complex diseases like cancer. Therefore, a comprehensive understanding of a compound's interaction with the human kinome is not just a regulatory expectation but a fundamental component of strategic drug design.[1][3]
This guide will navigate the landscape of kinase profiling by comparing three widely adopted methodologies: a broad, cost-effective initial screen using a radiometric assay, a more focused and physiologically relevant cellular target engagement assay, and a detailed biochemical characterization of hits using a luminescence-based activity assay.
Part 1: Initial Broad Kinome Screening – The Radiometric Approach
The first step in characterizing a novel compound like this compound is to cast a wide net to identify its primary targets and any potential off-targets across the kinome. Radiometric assays, such as the HotSpot™ platform, are considered the gold standard for in vitro kinase screening due to their direct measurement of catalytic activity and high sensitivity.[1][4]
Experimental Rationale
We chose a broad panel of over 300 kinases to obtain a comprehensive initial view of this compound's selectivity.[3][5] The assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, providing a direct and unambiguous measure of kinase activity.[5] A single high concentration (e.g., 10 µM) of the test compound is used to identify any significant inhibition.
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
-
Reaction Setup: Kinase, substrate, and ATP are combined in a reaction buffer.
-
Compound Addition: this compound is added to the reaction mixture at a final concentration of 10 µM. A vehicle control (DMSO) is run in parallel.[3]
-
Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed at a set temperature for a specific duration.
-
Termination and Spotting: The reaction is stopped, and an aliquot is spotted onto a filter membrane.[5]
-
Washing: The filter is washed to remove unreacted [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to the DMSO control.
Illustrative Data for this compound
Table 1: Initial Kinome Screen of this compound (10 µM) - Selected Hits
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| CDK7 | CMGC | 95% |
| RIPK1 | TKL | 88% |
| GSK3β | CMGC | 75% |
| p38α (MAPK14) | CMGC | 45% |
| VEGFR2 (KDR) | TK | 30% |
| EGFR | TK | 15% |
Interpretation and Next Steps
The initial screen suggests that this compound is a potent inhibitor of CDK7, RIPK1, and GSK3β at 10 µM. The moderate activity against p38α and VEGFR2 warrants further investigation, while the low inhibition of EGFR suggests it is not a primary target. The next logical step is to determine the potency (IC50) of the compound against the primary hits and to confirm these interactions in a more physiologically relevant setting.
Part 2: Cellular Target Engagement – Bridging the In Vitro-In Vivo Gap
A significant challenge in drug discovery is that potent biochemical activity does not always translate to cellular efficacy.[6] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically alter a compound's activity.[7] Cellular target engagement assays, such as NanoBRET™, directly measure the binding of a compound to its target inside living cells.[8]
Experimental Rationale
We selected a cellular target engagement assay to validate the primary hits (CDK7, RIPK1, GSK3β) from the radiometric screen. This approach provides a more accurate assessment of the compound's potency in a physiological context and helps to de-risk the progression of the compound.[6][7] The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site.[8]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Illustrative Comparative Data
Table 2: Comparison of Biochemical and Cellular Potency (IC50, µM)
| Kinase Target | Biochemical IC50 (Radiometric) | Cellular IC50 (NanoBRET™) | Potency Shift (Cellular/Biochemical) |
| CDK7 | 0.15 | 0.50 | 3.3x |
| RIPK1 | 0.25 | 2.5 | 10x |
| GSK3β | 0.80 | > 20 | > 25x |
Interpretation
The cellular data confirm that this compound engages CDK7 and RIPK1 in intact cells, albeit with a rightward shift in potency compared to the biochemical assay. This is expected due to factors like the high intracellular ATP concentration.[7] The significant loss of activity against GSK3β in the cellular context suggests that it may not be a physiologically relevant target, potentially due to poor cell permeability or other cellular factors. This highlights the importance of cell-based assays in prioritizing targets for further development.[6]
Part 3: Detailed Biochemical Profiling – The Luminescence-Based Approach
For the confirmed cellular targets, a more detailed biochemical characterization is necessary to understand the mechanism of inhibition and to support structure-activity relationship (SAR) studies. Luminescence-based assays, such as ADP-Glo™, offer a robust and high-throughput method for determining kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10]
Experimental Rationale
The ADP-Glo™ assay is a universal platform that can be used for virtually any kinase, making it ideal for follow-up studies.[9][11] It is less hazardous than radiometric assays and is highly amenable to automation.[11] We will use this assay to perform detailed IC50 determinations for our primary targets, CDK7 and RIPK1, and to investigate the compound's ATP-competitive nature.
Experimental Protocol: ADP-Glo™ Kinase Activity Assay
-
Kinase Reaction: Set up the kinase reaction with the kinase, substrate, and a serial dilution of this compound.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Reaction Termination: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin.
-
Luminescence Detection: Measure the generated luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Visualization
Caption: Principle of the ADP-Glo™ kinase assay.
Comparative Analysis of Profiling Platforms
Table 3: Feature Comparison of Kinase Profiling Platforms
| Feature | Radiometric (HotSpot™) | Cellular (NanoBRET™) | Luminescence (ADP-Glo™) |
| Principle | Measures catalytic activity (³³P transfer)[5] | Measures target binding (BRET)[8] | Measures catalytic activity (ADP production)[10] |
| Context | Biochemical (in vitro) | Cellular (in situ) | Biochemical (in vitro) |
| Physiological Relevance | Low | High | Low |
| Throughput | High | Medium | High |
| Cost | Moderate | High | Low-Moderate |
| Best Use Case | Broad initial screening, gold standard | Target validation, cellular potency | IC50 determination, SAR studies |
Conclusion and Future Directions
This comparative guide demonstrates a logical, tiered approach to kinase inhibitor profiling, using the hypothetical compound this compound as an example. The initial broad radiometric screen identified CDK7, RIPK1, and GSK3β as potential targets. Subsequent cellular target engagement assays confirmed CDK7 and RIPK1 as relevant intracellular targets, while deprioritizing GSK3β. Finally, a flexible luminescence-based assay like ADP-Glo™ is ideal for detailed biochemical characterization and SAR studies of the confirmed hits.
The data suggest that this compound is a promising starting point for the development of a dual CDK7/RIPK1 inhibitor. Future work should focus on:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.
-
Broader Selectivity Profiling: Screening against a larger kinase panel at multiple concentrations to build a more detailed selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
Phenotypic Screening: Evaluating the effects of the compound in relevant cancer or inflammatory disease models to understand its functional consequences.
By employing a multi-faceted and logical approach to selectivity profiling, researchers can make more informed decisions, accelerating the journey from a novel molecule to a potential therapeutic.
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A Comprehensive Guide to Cross-Reactivity Studies of Isoindolin-5-amine Based Compounds
Introduction
The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of multiple clinically significant therapeutics. Compounds derived from the versatile "Isoindolin-5-amine" building block have given rise to two prominent, yet mechanistically distinct, classes of drugs: Cereblon E3 Ligase Modulators (CELMoDs) and a variety of protein kinase inhibitors.[1] This dual-targeting potential underscores a critical challenge in their development: ensuring target selectivity and understanding potential cross-reactivity.
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2] For this compound derivatives, this is not a trivial concern. A compound designed as a highly specific CELMoD might retain latent affinity for a protein kinase, and vice-versa.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust cross-reactivity studies for this important class of compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterizing compound selectivity.
Chapter 1: The Dual-Target Landscape of this compound Derivatives
The central challenge in profiling these compounds lies in their inherent potential to engage with two of the most critical protein families in drug discovery: E3 ligases and protein kinases.
The Primary Target Family: Cereblon (CRBN) and Molecular Glues
The most well-known derivatives of the isoindoline scaffold are the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[1][3] These compounds are now understood to function as "molecular glues." They bind directly to the Cereblon (CRBN) protein, which serves as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[4][5][6] This binding event alters the substrate specificity of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by the ligase.[5][7]
The primary neosubstrates responsible for the anti-myeloma activity of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] However, the potential for recruiting other proteins, particularly other zinc-finger transcription factors, represents a key axis of cross-reactivity that must be investigated.[9] Pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs), for instance, have been shown to induce off-target degradation of several zinc-finger proteins, a liability inherited from the CRBN-recruiting moiety itself.[9]
Caption: Mechanism of Cereblon (CRBN) E3 Ligase Modulators.
An Important Off-Target Class: Protein Kinases
The same isoindoline core is also a validated scaffold for potent and selective protein kinase inhibitors. Research has demonstrated its utility in developing inhibitors for targets such as Rho-associated coiled-coil containing protein kinase (ROCK), Phosphoinositide 3-kinase gamma (PI3Kγ), and Cyclin-dependent kinase 7 (CDK7).[10][11][12]
This presents a significant cross-reactivity challenge. Kinases utilize a structurally conserved ATP-binding pocket, which small molecules are often designed to target.[13] While the overall topology of the CRBN binding pocket is distinct, the physicochemical properties of an isoindoline derivative optimized for CRBN may permit fortuitous, low-affinity binding to the ATP pocket of one or more of the ~500 kinases in the human kinome. Such off-target kinase inhibition could lead to significant and unforeseen biological consequences.
Caption: On-Target vs. Off-Target Binding of a Drug Candidate.
Chapter 2: A Multi-Tiered Strategy for Assessing Cross-Reactivity
A robust assessment of selectivity cannot rely on a single experiment. It requires a logical, tiered approach that begins with broad screening and progresses to detailed, quantitative validation in physiologically relevant systems.
Tier 1: Broad Kinome Profiling
Scientific Rationale: The first and most crucial step in de-risking a compound for off-target kinase activity is to perform a broad screen against a large panel of kinases.[14] This provides an unbiased overview of the compound's "kinome-wide" interaction landscape. Testing at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective strategy to rapidly identify potential "hits" that warrant further investigation.[14]
Methodology Comparison: Two primary technologies dominate this space: radiometric activity assays and competition binding assays.[15][16]
| Feature | Radiometric Activity Assay (e.g., HotSpot™) | Competition Binding Assay (e.g., KINOMEscan™) |
| Principle | Measures the transfer of radiolabeled phosphate ([³³P]-ATP) from ATP to a substrate.[17] | Measures the ability of a test compound to displace a known, tagged ligand from the kinase active site.[16] |
| Output | Direct measure of enzymatic inhibition (IC₅₀). | Direct measure of binding affinity (Kᵢ, Kₔ). |
| Pros | Considered the "gold standard" for measuring functional inhibition; detects ATP-competitive, substrate-competitive, and allosteric inhibitors.[17] | Does not require enzymatic activity; can profile non-functional or difficult-to-assay kinases. |
| Cons | Requires active enzyme and suitable substrate; use of radioactivity. | Does not confirm functional inhibition (a binder may not inhibit); may miss non-ATP competitive inhibitors. |
| Best For | Initial screening to identify functional off-target inhibition. | Orthogonal validation; screening kinases where activity assays are challenging. |
Experimental Protocol: In Vitro Radiometric Kinase Profiling
This protocol provides a generalized workflow for an initial single-point screen.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute to create a 100X working stock (e.g., 100 µM for a 1 µM final concentration).
-
Assay Plate Preparation: Using an acoustic liquid handler, dispense 100 nL of the 100X compound stock or DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the specific kinase and its corresponding substrate in kinase buffer to each well.
-
Initiation of Reaction: Add 5 µL of a solution containing the kinase buffer, cofactors (e.g., MgCl₂, MnCl₂), and [³³P]-ATP at the Kₘ concentration for each specific kinase.[18] The rationale for using Kₘ ATP is to ensure the resulting inhibition value closely reflects the compound's intrinsic affinity.[15]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [³³P]-ATP.
-
Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and a potent, broad-spectrum inhibitor control (100% inhibition). A common threshold for identifying a "hit" is >70% inhibition.[14]
Tier 2: Quantitative Affinity Determination
Scientific Rationale: Any "hits" identified in the broad screen must be validated. The goal is to move from a single-point inhibition value to a quantitative measure of potency, such as an IC₅₀ (for inhibition) or a Kₔ (for binding affinity). This is essential for ranking off-targets and understanding how their potency compares to that of the primary target. A competitive binding assay is an excellent method for this, as it directly measures the affinity of the interaction.[19][20][21]
Caption: Workflow for a Competitive Binding Assay.
Experimental Protocol: Competitive Ligand Binding Assay
-
Reagent Preparation: Prepare purified target protein (e.g., CRBN-DDB1 complex or a specific kinase), a known reference ligand with a detectable tag (e.g., fluorescent), and the unlabeled test compound.
-
Assay Setup: In a microplate, combine the target protein and the labeled reference ligand at fixed concentrations.
-
Competitor Addition: Add the unlabeled test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include wells with no test compound (maximum signal) and wells with a high concentration of an unlabeled known binder (background signal).
-
Incubation: Allow the plate to incubate until the binding equilibrium is reached.
-
Detection: Measure the signal from the labeled ligand. The detection method depends on the label (e.g., fluorescence polarization, TR-FRET).[20] As the test compound displaces the labeled ligand, the signal will decrease.
-
Data Analysis: Plot the measured signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of test compound required to displace 50% of the labeled ligand. The IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Tier 3: In-Cell Target Engagement Validation
Scientific Rationale: In vitro assays using purified proteins are essential but do not fully replicate the complex cellular environment. A compound must cross the cell membrane, avoid efflux pumps, remain stable, and compete with high endogenous concentrations of cofactors (like ATP for kinases) to engage its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or even tissues.[22][23] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[24][25]
Caption: General Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line to high confluence. Harvest the cells and resuspend in media. Treat cell suspensions with the test compound at a desired concentration or with vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer with protease/phosphatase inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the target protein of interest (e.g., CRBN or an identified off-target kinase).
-
Data Analysis:
-
Melt Curve: Quantify the band intensities at each temperature. Plot the intensity relative to the non-heated control (37°C) against temperature. The resulting curve is the "CETSA melt curve." A shift in the curve to higher temperatures in the compound-treated sample indicates target stabilization and engagement.[23]
-
Isothermal Dose-Response: To determine cellular potency, treat cells with a range of compound concentrations and heat all samples to a single temperature that shows a large difference between the vehicle and a high-dose compound treatment. Plotting the soluble protein fraction against compound concentration yields a dose-response curve from which a cellular EC₅₀ can be derived.[22]
-
Chapter 3: Case Study - Selectivity Profiling of "Compound X"
To illustrate the application of this tiered approach, we present a hypothetical case study for "Compound X," a novel this compound derivative designed as a next-generation CELMoD.
Objective: To confirm on-target CRBN engagement and comprehensively profile off-target kinase activity.
Experimental Workflow & Results:
-
On-Target Validation: A competitive binding assay confirmed high-affinity binding of Compound X to the purified CRBN-DDB1 complex, with a Kᵢ of 15 nM .
-
Tier 1 - Kinase Screen: Compound X was screened at 1 µM against a panel of 400 kinases using a radiometric assay. The results are summarized below.
Table 1: Kinase Profiling Data for Compound X (1 µM Screen)
| Kinase Target | Family | % Inhibition | Hit? |
|---|---|---|---|
| CRBN (Kᵢ) | E3 Ligase | (15 nM) | On-Target |
| Kinase A | TK | 8% | No |
| Kinase B | CMGC | 12% | No |
| Kinase C | STE | 92% | Yes |
| Kinase D | AGC | 75% | Yes |
| ... (396 other kinases) | ... | <50% | No |
-
Tier 2 - Hit Confirmation: Dose-response experiments were performed for the identified hits, Kinase C and Kinase D, to determine their IC₅₀ values.
Table 2: Quantitative Potency of Compound X
| Target | Assay Type | Potency | Selectivity Window (vs. CRBN) |
|---|---|---|---|
| CRBN | Comp. Binding | Kᵢ = 15 nM | - |
| Kinase C | Radiometric | IC₅₀ = 250 nM | 16.7-fold |
| Kinase D | Radiometric | IC₅₀ = 1,800 nM | 120-fold |
-
Tier 3 - In-Cell Validation (CETSA): CETSA was performed in HEK293 cells to determine if Compound X engages CRBN and the most potent off-target, Kinase C, in a cellular context.
-
CRBN: A significant thermal shift of +5.2°C was observed for CRBN in the presence of 1 µM Compound X, confirming robust target engagement in cells.
-
Kinase C: No significant thermal shift (<0.5°C) was observed for Kinase C, even at 10 µM Compound X.
-
Case Study Conclusion: The tiered analysis demonstrates that while Compound X is a potent binder of purified Kinase C in vitro (IC₅₀ = 250 nM), it fails to engage this target in a cellular environment, as shown by CETSA. This discrepancy highlights the critical value of in-cell validation. The lack of cellular engagement could be due to poor cell permeability, rapid efflux, or competition with high intracellular ATP concentrations. The data strongly support the conclusion that Compound X is a highly selective CRBN modulator with a minimal risk of off-target effects on the tested kinome under physiological conditions.
Conclusion
The this compound scaffold represents a powerful starting point for the development of potent therapeutics targeting both E3 ligases and protein kinases. This inherent duality demands a rigorous and systematic approach to cross-reactivity profiling. By employing a tiered strategy—beginning with broad in vitro screening, followed by quantitative affinity determination, and culminating in essential in-cell target engagement validation—researchers can build a comprehensive and reliable selectivity profile. This multi-faceted approach, grounded in sound scientific rationale, is indispensable for advancing safe and effective drug candidates, mitigating the risks of off-target toxicity, and ultimately unlocking the full therapeutic potential of this versatile chemical class.
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The Versatile Isoindolin-5-amine Scaffold: A Comparative Guide to Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Privileged scaffolds, molecular frameworks that can bind to multiple targets with high affinity, serve as invaluable starting points in this endeavor. Among these, the isoindolinone core has emerged as a cornerstone in the design of numerous clinically relevant molecules.[1][2][3] This guide focuses specifically on isoindolin-5-amine , a key derivative of the isoindoline scaffold, and its burgeoning role in the development of next-generation inhibitors targeting critical players in oncology and beyond: Poly (ADP-ribose) polymerase (PARP), protein kinases, and Bromodomain and Extra-Terminal (BET) proteins.
As Senior Application Scientists, our goal is to provide not just a compilation of data, but a cohesive narrative grounded in scientific integrity. We will dissect the causal relationships behind experimental designs, present self-validating protocols, and furnish a comprehensive library of authoritative references. This guide will objectively compare the performance of this compound-derived agents against established alternatives, supported by experimental data, to empower your drug discovery programs.
The Isoindolinone Core: A Privileged Structure in Medicinal Chemistry
The isoindolin-1-one framework is a benzo-fused γ-lactam that has captured the attention of medicinal chemists for decades.[4] Its prevalence in a wide array of natural products with diverse biological activities underscores its significance.[4] The synthetic accessibility of the isoindolinone core has further fueled its exploration as a scaffold for novel therapeutics.[5] The structural rigidity of the bicyclic system, combined with the potential for diverse substitutions, allows for the fine-tuning of interactions with various biological targets.
This compound , with its reactive amino group at the 5-position of the isoindoline ring, presents a particularly attractive starting point for the synthesis of compound libraries with diverse functionalities. This amino group can serve as a key anchoring point for various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
I. This compound as a Scaffold for PARP Inhibitors: A New Frontier in DNA Damage Response
Poly (ADP-ribose) polymerase (PARP) enzymes, especially PARP1, are central to the repair of single-strand DNA breaks.[6][7][8] The inhibition of PARP has proven to be a highly effective anticancer strategy, particularly in tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[9] This concept of synthetic lethality has led to the development and approval of several PARP inhibitors.[9]
The isoindolinone scaffold has been identified as a promising framework for the development of novel PARP inhibitors.[7][8][9][10] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, facilitates competitive inhibition at the catalytic site.[9]
Comparative Performance of Isoindolinone-Based PARP Inhibitors
While specific this compound derived PARP inhibitors are still in early stages of development, we can draw valuable insights from the broader class of isoindolinone-based PARP inhibitors and compare their performance with established clinical agents. A recent patent discloses a series of novel isoindolinone-containing compounds with potent PARP1 inhibitory activity.[11]
| Compound Class | Representative Compound | PARP1 IC50 (nM) | Reference |
| Isoindolinone-Based | Example from Patent WO2024261709A1 | Sub-nanomolar to low nanomolar | [11] |
| Phthalazinone | Olaparib | 1-5 | [12] |
| Phthalazinone | Talazoparib | ~1 | [12] |
| Tetracyclic | Rucaparib | 1.1 | [12] |
Causality Behind Experimental Choices: The design of these isoindolinone-based PARP inhibitors leverages the established pharmacophore of existing PARP inhibitors while utilizing the isoindolinone scaffold to explore new chemical space and potentially improve properties such as CNS penetration.[9] The 5-amino group of an this compound precursor would be a logical point for introducing solubilizing groups or moieties that can form additional interactions with the enzyme's active site, a common strategy in medicinal chemistry to enhance potency and selectivity.
Experimental Protocol: PARP1 Activity Assay (AlphaLISA)
This protocol describes a homogeneous, bead-based immunoassay to measure the enzymatic activity of PARP1.[6][13][14]
Principle: PARP1, when activated by damaged DNA, utilizes NAD+ to form poly(ADP-ribose) (PAR) chains on acceptor proteins, including itself. In this assay, a biotinylated histone H1 is used as the acceptor protein. The resulting PARylated histone is then detected by a specific anti-PAR antibody conjugated to AlphaLISA acceptor beads and streptavidin-coated donor beads. Upon excitation, the donor beads generate singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.
Materials:
-
PARP1 Enzyme (human, recombinant)
-
Biotinylated Histone H1
-
NAD+
-
Activated DNA
-
PARP Assay Buffer
-
Anti-PAR Antibody-Acceptor Bead Conjugate
-
Streptavidin-Donor Beads
-
Test Compounds (dissolved in DMSO)
-
384-well white microplate
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add 1 µL to the appropriate wells of a 384-well plate. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PARP1 enzyme, biotinylated histone H1, and activated DNA in PARP assay buffer.
-
Initiation of PARPylation: Add 10 µL of the enzyme/substrate master mix to each well. Initiate the reaction by adding 5 µL of NAD+ solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a mixture containing the anti-PAR antibody-acceptor beads and streptavidin-donor beads.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The AlphaLISA signal is proportional to the amount of PARP1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
II. Kinase Inhibitors Derived from the this compound Scaffold
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[15] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[15] The development of kinase inhibitors has revolutionized the treatment of various malignancies. The isoindolinone scaffold has also been explored for the development of kinase inhibitors.[16]
Comparative Performance of Isoindolinone-Based Kinase Inhibitors
While specific examples of this compound derived kinase inhibitors with comprehensive public data are limited, the 5-position of the isoindolinone ring is a common site for modification to achieve desired selectivity and potency. For comparison, we can look at the selectivity profiles of established clinical kinase inhibitors.
| Kinase Inhibitor | Primary Target(s) | Selectivity Profile | Reference |
| Imatinib | ABL, KIT, PDGFR | Relatively selective with some off-target activity | [17] |
| Gefitinib | EGFR | Highly selective for EGFR | [17] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | Multi-kinase inhibitor with a broad profile | [17] |
| Hypothetical Isoindolinone-Based Inhibitor | e.g., PAK4 | Potentially high selectivity depending on substitutions | [18] |
Causality Behind Experimental Choices: The design of kinase inhibitors often involves targeting the ATP-binding site. The isoindolinone scaffold can serve as a template to present various functional groups that interact with key residues in this pocket. The 5-amino group of this compound provides a versatile handle to introduce moieties that can enhance selectivity by interacting with unique features of the target kinase's active site or allosteric pockets. For instance, a study on 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors highlights how modifications at the 5-position can influence potency and selectivity.[18]
Experimental Protocol: Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of a test compound for a panel of kinases.[12][19][20][21][22]
Principle: The assay measures the displacement of a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the ATP-binding site of a kinase by a test compound. The kinase is tagged with a terbium (Tb)-labeled antibody, which serves as the FRET donor. When the fluorescent tracer (FRET acceptor) is bound to the kinase, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase panel (recombinant, purified)
-
Tb-labeled anti-tag antibody
-
Fluorescent kinase tracer
-
Kinase Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
384-well black microplate
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add 1 µL to the appropriate wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Tb-labeled antibody in kinase assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor).
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The decrease in the TR-FRET ratio is proportional to the displacement of the tracer by the test compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
IV. Synthesis of N-Substituted this compound Derivatives
The versatility of the this compound scaffold stems from the ability to readily functionalize the 5-amino group. This allows for the introduction of a wide range of substituents to modulate the pharmacological properties of the resulting compounds. A general synthetic route to N-substituted this compound derivatives is outlined below.
General Synthetic Protocol: A common approach to synthesize N-substituted isoindolinones involves the reductive amination of a suitable keto-acid or aldehyde-acid precursor, followed by cyclization. To obtain 5-amino substituted derivatives, a nitro group can be used as a precursor to the amine, which is then reduced in a later step.
Example Synthetic Route:
-
Starting Material: A commercially available or synthesized 4-nitro-2-acylbenzoic acid derivative.
-
Reductive Amination and Cyclization: Reaction with a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can lead to the formation of the N-substituted 5-nitroisoindolinone.
-
Nitro Group Reduction: The nitro group is then reduced to the corresponding amine using standard conditions (e.g., hydrogenation with a palladium catalyst or reduction with tin(II) chloride) to yield the desired N-substituted this compound.
-
Further Functionalization: The newly formed 5-amino group can be further derivatized through acylation, alkylation, or other amine-specific reactions to introduce the desired pharmacophores.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven success of the broader isoindolinone class of compounds, makes it an attractive starting point for developing inhibitors of key cancer targets such as PARP, kinases, and BET proteins. The strategic functionalization of the 5-amino group allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, offering a clear path for lead optimization.
This guide has provided a comparative overview of the potential of this compound-derived agents against established alternatives, supported by detailed experimental protocols. By understanding the underlying principles of assay design and the rationale behind synthetic strategies, researchers can effectively leverage this privileged scaffold to accelerate their drug discovery efforts and ultimately contribute to the development of new and improved therapies.
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A Comparative Guide to Bioisosteric Replacement Strategies for Isoindolin-5-amine
For researchers, scientists, and drug development professionals, the isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the presence of an aniline-like moiety, such as the 5-amino group in isoindolin-5-amine, can introduce metabolic liabilities. This guide provides an in-depth comparison of potential bioisosteric replacements for this compound, offering experimental insights and detailed protocols to aid in the design of next-generation therapeutics with improved pharmacological profiles.
The Rationale for Bioisosteric Replacement of the 5-Amino Group
Aniline and related aromatic amine functionalities are often considered "structural alerts" in drug discovery.[2] This is primarily due to their susceptibility to cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of reactive metabolites. These metabolites, such as highly electrophilic quinone-imines, can covalently bind to cellular macromolecules, including proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and toxicity.[2][3]
Bioisosteric replacement, a strategy of substituting a functional group with another that has similar physicochemical properties, is a powerful tool to mitigate these risks while retaining or even enhancing the desired biological activity.[4] The goal is to modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) properties and to reduce toxicity without disrupting the key interactions with the biological target.
This guide will explore several potential bioisosteric replacements for the 5-amino group of isoindoline, focusing on alternatives that aim to enhance metabolic stability and reduce the potential for reactive metabolite formation.
Comparative Analysis of this compound and its Bioisosteres
The following table provides a comparative overview of this compound and selected bioisosteric replacements. The data presented is a synthesis of established medicinal chemistry principles and reported findings for analogous aniline bioisosteres.
| Feature | This compound (Parent) | 5-Fluoro-isoindoline | 5-(Aminomethyl)-isoindoline | 5-(1-Aminonorbornan)-isoindoline |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Key Property | Aromatic Amine | Halogen Bioisostere | Non-Aromatic Amine | Saturated Bicyclic Amine |
| Predicted pKa | ~4-5 | N/A | ~9-10 | ~10-11 |
| Hydrogen Bonding | Donor/Acceptor | Acceptor | Donor/Acceptor | Donor/Acceptor |
| Metabolic Stability | Low (potential for oxidation) | High (C-F bond is strong) | Moderate (potential for MAO/aldehyde oxidase metabolism) | High (resistant to aromatic oxidation)[5] |
| Toxicity Profile | Potential for reactive metabolites | Generally low toxicity | Lower potential for aniline-like reactive metabolites | Low potential for reactive metabolites[5] |
| Synthetic Accessibility | Readily accessible | Accessible via Sandmeyer or similar reactions | Accessible from the corresponding aldehyde/nitrile | More complex, multi-step synthesis |
Experimental Protocols
Synthesis of this compound and a Bioisosteric Derivative
The following are representative, multi-step synthetic schemes for the preparation of this compound and a 5-fluoro-isoindoline bioisostere.
General Synthetic Workflow
Caption: General synthetic workflow for this compound and a bioisostere.
Protocol 1: Synthesis of this compound
-
Step 1: Bromination of 4-Nitro-o-xylene. To a solution of 4-nitro-o-xylene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by chromatography to yield 1,2-bis(bromomethyl)-4-nitrobenzene.
-
Step 2: Formation of N-benzyl-5-nitroisoindoline. Dissolve the 1,2-bis(bromomethyl)-4-nitrobenzene in a suitable solvent (e.g., DMF) and add benzylamine. Stir the reaction at room temperature. After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 3: Reduction of the Nitro Group. Dissolve the N-benzyl-5-nitroisoindoline in a suitable solvent (e.g., ethanol or ethyl acetate) and add a reducing agent such as palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced. Filter the catalyst and concentrate the filtrate to obtain N-benzyl-isoindolin-5-amine.
-
Step 4: Debenzylation. Dissolve the N-benzyl-isoindolin-5-amine in a suitable solvent and perform hydrogenolysis using a palladium catalyst to cleave the benzyl group, yielding the final product, this compound.
Protocol 2: Synthesis of 5-Fluoro-isoindoline (A Bioisostere)
-
Steps 1 & 2: Follow the same procedure as for this compound to synthesize N-benzyl-5-nitroisoindoline.
-
Step 3: Reduction and Diazotization. Reduce the nitro group of N-benzyl-5-nitroisoindoline to the corresponding amine as described above. Without isolation, treat the resulting amine with sodium nitrite in the presence of a strong acid (e.g., HBF4) at 0°C to form the diazonium salt.
-
Step 4: Sandmeyer Reaction. Gently heat the solution containing the diazonium salt to induce decomposition and formation of the fluoro-substituted product. Cool the reaction mixture, neutralize, and extract with an organic solvent. Purify the crude product to obtain N-benzyl-5-fluoro-isoindoline.
-
Step 5: Debenzylation. Remove the benzyl protecting group via hydrogenolysis as previously described to yield 5-fluoro-isoindoline.
In Vitro Assay Protocols
Protocol 3: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.[6][7][8][9][10]
-
Preparation of Reagents:
-
Test Compounds and Positive Control (e.g., Verapamil, a compound with known metabolic instability): Prepare 10 mM stock solutions in DMSO.
-
Liver Microsomes (Human or other species): Thaw on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound dilutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 4: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[11][12][13][14][15]
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media until confluent.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
The bioisosteric replacement of the 5-amino group in this compound is a critical strategy for mitigating potential metabolic liabilities and enhancing the drug-like properties of this valuable scaffold. By replacing the aniline-like moiety with more stable functional groups such as a fluoro group or a saturated bicyclic amine, researchers can potentially improve the pharmacokinetic and safety profiles of their lead compounds. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for the design, synthesis, and evaluation of novel isoindoline-based therapeutic agents.
References
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Cresset Group. (2024). Aniline replacement in drug-like compounds. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Isoindolin-5-amine Derivatives
Introduction: The Crucial Role of Drug-Likeness in Modern Drug Discovery
In the landscape of pharmaceutical research, the journey from a promising hit compound to a marketable drug is fraught with challenges. A significant portion of this attrition is attributed to poor pharmacokinetic and safety profiles, often summarized by the term "drug-likeness." A molecule's drug-likeness is a qualitative concept that amalgamates its physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties, which ultimately dictate its bioavailability and potential for adverse effects. Early and accurate assessment of these properties is paramount to the "fail early, fail cheap" paradigm, enabling research teams to allocate resources to candidates with the highest probability of clinical success.[1][2]
The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[3][4][5] Its rigid framework and potential for diverse functionalization make it an attractive starting point for novel therapeutic agents. This guide provides a comprehensive, multi-faceted framework for assessing the drug-likeness of novel derivatives of isoindolin-5-amine, a key building block. We will objectively compare a series of hypothetical derivatives through a synergistic approach of computational modeling and validating experimental assays, providing the in-depth technical details necessary for researchers, scientists, and drug development professionals.
The this compound Scaffold and Rational Derivative Design
The core structure of this compound serves as our foundational scaffold. To explore the impact of structural modifications on drug-like properties, we have designed five hypothetical derivatives (A-E). The rationale behind each modification is to systematically probe the effects of altering key physicochemical parameters such as lipophilicity, hydrogen bonding capacity, molecular weight, and polarity.
| Compound | Structure | Rationale for Modification |
| Parent | This compound | The starting scaffold. |
| Derivative A | N-ethyl-isoindolin-5-amine | Increases lipophilicity and molecular weight slightly. |
| Derivative B | N-acetyl-isoindolin-5-amine | Increases polarity and hydrogen bond acceptors, potentially impacting solubility and permeability. |
| Derivative C | 4-chloro-isoindolin-5-amine | Introduces a halogen to increase lipophilicity and explore effects on metabolism. |
| Derivative D | N-(4-tert-butylbenzoyl)-isoindolin-5-amine | Significantly increases molecular weight and lipophilicity, testing the boundaries of Lipinski's rules. |
| Derivative E | N-(2-hydroxyethyl)-isoindolin-5-amine | Adds a polar hydroxyl group to enhance aqueous solubility and hydrogen bonding. |
In Silico Assessment: The First Pass Filter
Computational, or in silico, methods provide a rapid and cost-effective initial screen of drug-likeness.[6][7][8] By predicting key molecular properties, we can quickly identify candidates that are likely to possess poor ADME characteristics, prioritizing experimental resources for more promising compounds.
Physicochemical Property Prediction & Lipinski's Rule of Five
Lipinski's Rule of Five is a foundational guideline in drug discovery for evaluating the potential of a compound to be an orally active drug in humans.[9][10][11][12] It states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular mass less than 500 daltons (MW)
-
A calculated octanol-water partition coefficient (logP) not greater than 5[10][13]
The following table presents the calculated physicochemical properties for our this compound series, predicted using the SwissADME web server.[14]
| Compound | MW ( g/mol ) | cLogP | HBD | HBA | TPSA (Ų) | Lipinski Violations |
| Parent | 134.18 | 1.15 | 2 | 2 | 38.91 | 0 |
| Derivative A | 162.23 | 1.87 | 1 | 2 | 28.79 | 0 |
| Derivative B | 176.21 | 1.05 | 2 | 2 | 58.20 | 0 |
| Derivative C | 168.62 | 1.86 | 2 | 2 | 38.91 | 0 |
| Derivative D | 294.38 | 4.10 | 2 | 2 | 58.20 | 0 |
| Derivative E | 178.23 | 0.81 | 2 | 3 | 48.12 | 0 |
Interpretation: Based on Lipinski's rules, all proposed derivatives fall within the acceptable range for orally bioavailable drugs. However, this is merely the first step. Derivative D, while compliant, is approaching the upper limit for lipophilicity (cLogP > 5), which warrants closer experimental scrutiny.
Predicted ADME Properties
Beyond Lipinski's rules, modern computational tools can predict a wider range of ADME properties. These predictions offer a more nuanced view of a compound's potential behavior in vivo.
| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Aqueous Solubility (LogS) |
| Parent | High | Yes | No | -2.5 |
| Derivative A | High | Yes | Yes | -3.1 |
| Derivative B | High | No | No | -2.2 |
| Derivative C | High | Yes | Yes | -3.2 |
| Derivative D | High | Yes | Yes | -4.5 |
| Derivative E | High | No | No | -1.9 |
Interpretation: The ADME predictions reveal potential liabilities not captured by Lipinski's rules. Derivatives A, C, and D are flagged as potential inhibitors of Cytochrome P450 2D6, a critical enzyme in drug metabolism.[15] This could lead to drug-drug interactions. Derivative D also shows significantly lower predicted aqueous solubility. Conversely, Derivatives B and E show improved predicted solubility and no predicted CYP inhibition, making them more attractive candidates from this initial screen.
Computational Workflow
The following diagram illustrates the logical flow of the in silico assessment process.
Caption: Workflow for in silico drug-likeness assessment.
Experimental Validation: Grounding Predictions in Reality
While computational models are powerful, their predictions must be confirmed through robust experimental assays.[16][17] The following protocols describe standard, high-throughput methods for validating the key ADME properties predicted in the previous section.
Kinetic Aqueous Solubility Assay
Causality: Poor aqueous solubility is a primary cause of low bioavailability and erratic dosing responses.[18] The kinetic solubility assay is a high-throughput method that mimics the precipitation of a drug upon dilution from a DMSO stock into an aqueous medium, reflecting a common scenario in early-stage screening.[19][20][21]
Experimental Protocol: HPLC-UV Method
-
Preparation of Standards: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a calibration curve by serial dilution of the stock solution in a 1:1 mixture of Methanol/Milli-Q Water.
-
Sample Preparation: In triplicate, add 10 µL of the 10 mM stock solution to 990 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to achieve a nominal concentration of 100 µM.
-
Incubation: Seal the plate and shake at 700 RPM for 18 hours at room temperature to allow the solution to reach equilibrium.
-
Separation: Centrifuge the plate at 5000 RPM for 10 minutes to pellet any precipitate.
-
Analysis: Carefully transfer the supernatant to a new plate and analyze by HPLC with UV detection. Quantify the concentration of the dissolved compound against the prepared calibration curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: A drug's ability to passively diffuse across the intestinal epithelium is a major determinant of its oral absorption.[22] The PAMPA assay provides a simple, cell-free method to predict this passive transport by measuring diffusion across an artificial lipid membrane.[22][23]
Experimental Protocol: PAMPA-GIT
-
Membrane Coating: Add 5 µL of a 4% lecithin in dodecane solution to the membrane of each well of a 96-well donor plate and allow it to impregnate the filter.[24]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[24]
-
Prepare Donor Solutions: Dilute the 10 mM DMSO stock of each derivative into PBS to a final concentration of 500 µM.[24]
-
Assay Start: Add 200 µL of the donor solution to each well of the lecithin-coated donor plate.[24]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 18 hours at room temperature with gentle shaking.[22][24]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.[23] The effective permeability (Pe) is then calculated.
Metabolic Stability in Human Liver Microsomes (HLM)
Causality: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and clearance.[15][25] The HLM assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes.[15][26][27]
Experimental Protocol: HLM Intrinsic Clearance
-
Reagent Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution.[26][27]
-
Reaction Initiation: Add the test compound (final concentration 1 µM) to the microsome solution and pre-incubate at 37°C for 5 minutes.[28] Initiate the metabolic reaction by adding the NADPH-regenerating system.[26]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[15][25]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[15]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Experimental Validation Workflow
This diagram outlines the sequential process for validating the in silico predictions.
Caption: Workflow for experimental validation of ADME properties.
Integrated Analysis: A Comparative Assessment
The true power of this approach lies in integrating the computational predictions with the experimental data. This allows for a holistic assessment of each derivative and helps build structure-activity relationships (SAR) for drug-likeness within the this compound chemical series.
Summary of Comparative Data (Hypothetical Results)
| Compound | Predicted LogS | Experimental Solubility (µM) | Predicted BBB Permeant | Experimental Permeability (Pe x 10⁻⁶ cm/s) | Predicted CYP2D6 Inhibitor | Experimental HLM Half-Life (min) |
| Parent | -2.5 | 150 | Yes | 8.5 | No | > 60 |
| Derivative A | -3.1 | 95 | Yes | 12.1 | Yes | 45 |
| Derivative B | -2.2 | 210 | No | 4.2 | No | > 60 |
| Derivative C | -3.2 | 80 | Yes | 11.5 | Yes | 38 |
| Derivative D | -4.5 | 15 | Yes | 15.3 | Yes | 25 |
| Derivative E | -1.9 | 350 | No | 2.5 | No | > 60 |
Analysis and Discussion:
-
Solubility: The experimental data largely validates the computational solubility predictions. Derivative E, with its hydroxyl group, demonstrated the highest aqueous solubility, while the highly lipophilic Derivative D had the lowest. This confirms the direct impact of polarity on this key parameter.
-
Permeability: The PAMPA results align well with the principles of passive diffusion. The more lipophilic derivatives (A, C, and D) showed higher permeability than the more polar derivatives (B and E). The N-acetylation in Derivative B and the hydroxyl group in Derivative E increased polarity, thus reducing passive permeability, which also corroborates the in silico BBB permeation prediction.
-
Metabolic Stability: The HLM assay confirmed the in silico prediction of metabolic liability for derivatives A, C, and D. These compounds were metabolized more rapidly (shorter half-life) than the parent compound and derivatives B and E. This suggests that the N-ethyl, 4-chloro, and N-benzoyl substitutions may create sites susceptible to CYP-mediated metabolism.
Conclusion and Recommendations
This integrated guide demonstrates a robust workflow for assessing the drug-likeness of novel this compound derivatives. By combining early-stage in silico predictions with targeted in vitro experiments, we can efficiently triage compounds and focus resources on those with the most promising profiles.
Based on our comparative analysis, Derivative B (N-acetyl) and Derivative E (N-(2-hydroxyethyl)) emerge as the most promising candidates for further development. They exhibit a favorable balance of good aqueous solubility, moderate permeability, and high metabolic stability, with no predicted CYP inhibition liabilities. In contrast, Derivative D, despite having the highest permeability, is severely limited by its poor solubility and metabolic instability, making it a poor candidate for an orally administered drug. This systematic approach provides a clear, data-driven rationale for advancing the most viable chemical matter into the next phase of drug discovery.
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Li, A. P. (2005). Preclinical in vitro screening assays for drug-like properties. Drug Discovery Today: Technologies, 2(2), 179-185. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Pharmidex. (n.d.). In Vitro ADMET. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoindolin-5-amine
For researchers and drug development professionals, meticulous chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. Isoindolin-5-amine, a key building block in various synthetic pathways, requires a disposal protocol rooted in a clear understanding of its chemical nature and the regulatory landscape governing hazardous waste. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Characterization and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. While comprehensive toxicological data for this compound is not extensively published, its structure as an aromatic amine and available Safety Data Sheets (SDS) for related compounds necessitate that it be treated as hazardous waste.
Assumed and Known Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
-
Toxicity: Aromatic amines as a class can have toxic properties; therefore, this compound should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Environmental Hazard: While specific ecotoxicity data is limited, related compounds are noted as being harmful to aquatic life with long-lasting effects, a characteristic that should be assumed for this compound.[4]
This conservative assessment mandates that all waste containing this compound, regardless of concentration, be segregated from general waste streams and managed as regulated hazardous chemical waste.[6]
| Property | Value / Information | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 45766-35-6 | [7] |
| Molecular Formula | C₈H₁₀N₂ | N/A |
| Hazard Statements | H302, H315, H319, H335 (Assumed) | [7] |
| Description | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed. | [1][4][7] |
Part 2: Core Principles for On-Site Waste Management
Compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is not optional.[8] The following principles form the basis of a compliant laboratory waste management system.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Reduce the scale of experiments whenever feasible to minimize the volume of waste produced.[9]
-
Segregation: Never mix incompatible waste streams. This compound waste should be kept separate from strong oxidizing agents and acids to prevent potentially hazardous reactions.[10][11] All amine waste should be segregated from other chemical waste classes.[12]
-
Designated Storage: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[8][13][14]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for researchers handling this compound waste.
Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[4]
-
Lab Coat: To protect from skin contact.
Waste Collection and Containerization
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or other plastic carboys are preferred for liquid waste to prevent breakage.[9][15] The original reagent bottle, if in good condition, is an excellent choice for solid waste.[11]
-
Segregate Waste Types:
-
Solid Waste: Collect unused this compound, contaminated lab wipes, and contaminated PPE in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed and is permitted by your institution's EHS office.[16]
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][13] This prevents the release of vapors and reduces the risk of spills.
Labeling Hazardous Waste
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.[8][10]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste".[16]
-
The full chemical name: "this compound". Avoid using formulas or abbreviations.[13]
-
The approximate concentration and quantity of all constituents in the container.
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.[10]
-
Part 4: Disposal Pathways and Decision Workflow
The ultimate disposal of this compound should be handled by trained professionals. The primary and most recommended pathway is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
Pathway 1: Licensed Professional Disposal (Recommended)
This is the standard and required method for most research institutions.[12]
-
Store Waste Properly: Keep the labeled, sealed container in your lab's designated Satellite Accumulation Area (SAA).
-
Request Pickup: Once the container is nearly full (e.g., 90%), or before it reaches the regulatory time limit for storage (often 6-12 months), submit a chemical waste pickup request to your institution's EHS department.[13][14]
-
Professional Handling: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Pathway 2: Incineration
Incineration is the most probable disposal method employed by professional waste companies for organic amine waste.[17]
-
Mechanism: At high temperatures in an industrial incinerator, organic compounds like this compound are oxidized. The primary combustion products are carbon dioxide (CO₂) and water (H₂O).
-
Nitrogen Consideration: Due to the nitrogen content of the amine, the combustion process will also generate various oxides of nitrogen (NOx).[18][19] These are atmospheric pollutants and must be managed by the disposal facility using scrubbers and other emission control technologies to comply with environmental regulations.[20]
Disposal of "Empty" Containers
An empty container that held this compound is not truly empty and must be managed as hazardous waste.[17]
-
Do Not Trash: Never dispose of an un-rinsed container in the regular trash.
-
Triple Rinsing (If Permitted): Some institutional policies may allow for triple rinsing of containers that held certain hazardous chemicals.
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, the rinsate is considered hazardous waste and must be collected in your designated liquid waste container.[11]
-
-
Disposal: After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glass or plastic.[10] If your institution does not permit rinsing, the empty container must be submitted for waste pickup.[6]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound waste from generation to final disposal.
Caption: Decision workflow for handling this compound waste.
References
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University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
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Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Isoindolin-5-amine
This guide provides essential safety and logistical information for the handling of Isoindolin-5-amine in a laboratory setting. It is designed for researchers, scientists, and drug development professionals, offering a detailed, procedural framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to empower you with the knowledge to work safely and effectively, grounding every recommendation in established scientific principles and regulatory standards.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and its analogs are classified as hazardous substances. Based on available safety data sheets (SDS), the primary hazards include:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
These hazards necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical, minimizing the risk of exposure.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a risk assessment of the specific procedure being performed. The core principle is to establish a multi-layered defense. For this compound, this means protecting the skin, eyes, and respiratory system.
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Minimum PPE Requirement |
| Weighing and preparing solutions (small quantities in a fume hood) | Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields. |
| Performing reactions and work-up procedures | Chemical-resistant gloves (e.g., nitrile), a chemical-resistant lab coat or gown, and chemical splash goggles. A face shield is recommended if there is a significant splash risk.[4][5] |
| Handling large quantities or in case of potential aerosol generation | Chemical-resistant gloves, a chemical-resistant suit or coveralls, chemical splash goggles, a face shield, and respiratory protection.[6][7] |
| Cleaning spills | Chemical-resistant gloves, disposable coveralls, chemical splash goggles, a face shield, and appropriate respiratory protection based on the spill size and ventilation. |
Detailed PPE Protocols: A Step-by-Step Guide
Adherence to proper procedure is as critical as the equipment itself. The following protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure your safety.
Donning PPE: The Order of Operations
A systematic approach to putting on PPE ensures complete and secure protection before you begin your work.
Caption: Workflow for donning PPE before handling this compound.
-
Lab Coat or Gown: Your first layer of defense. Ensure it is fully buttoned or tied.
-
Respiratory Protection: If your risk assessment indicates a need for a respirator, perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, add a face shield.[5]
-
Gloves: Don your inner pair of gloves. Then, put on the outer pair, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[5]
Doffing PPE: Minimizing Exposure During Removal
The removal of PPE is a critical step where cross-contamination can occur. This process should be performed deliberately and in a designated area.
Caption: Step-by-step process for the safe removal of PPE.
-
Outer Gloves: Remove the outer, more contaminated pair of gloves. Peel them off from the cuff, turning them inside out as you remove them.[5]
-
Lab Coat or Gown: Untie or unbutton your lab coat. Roll it downwards from the shoulders, turning it inside out to contain any contamination on the exterior.
-
Eye and Face Protection: Remove your face shield and/or goggles from the back of your head to avoid touching the front surfaces.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respiratory Protection: If you used a respirator, remove it without touching the front of the mask.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Segregation: Place all used gloves, disposable lab coats, and other contaminated materials into a designated, clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is sealed when not in use and is stored in a designated satellite accumulation area.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




